6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one
Description
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Properties
IUPAC Name |
6-bromo-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2/c8-5-2-1-4-7(9-5)10-6(11)3-12-4/h1-2H,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVHYNCHZKTTSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619207 | |
| Record name | 6-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337463-88-4 | |
| Record name | 6-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2H-pyrido[3,2-B]{1,4]oxaazin-3(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one physical properties
An In-Depth Technical Guide to the Physical Properties of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
Foreword
As Senior Application Scientists, our goal extends beyond merely providing data points. We aim to deliver a comprehensive understanding of a molecule's character, empowering researchers to anticipate its behavior, design robust experimental plans, and accelerate their discovery programs. This guide focuses on 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, a heterocyclic scaffold with significant potential in medicinal chemistry and materials science.[3] Due to the limited availability of peer-reviewed experimental data in the public domain, this whitepaper will synthesize information from commercial suppliers, computational predictions, and foundational analytical principles. We will not only present the known properties but also delineate the standard workflows for their empirical validation, providing a practical framework for scientists initiating work with this compound.
Molecular Identity and Core Structure
The foundational step in any research endeavor is the unambiguous identification of the molecule of interest. 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a substituted bicyclic heterocycle. Its structure incorporates a pyridine ring fused to a 1,4-oxazin-3-one ring, with a bromine atom substitution that significantly influences its electronic properties and synthetic utility.
Chemical Structure:
This structure is confirmed across multiple chemical databases and suppliers.[1][2][3] Key identifiers are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 337463-88-4 | [2][3][4] |
| Molecular Formula | C₇H₅BrN₂O₂ | [1][3] |
| Molecular Weight | 229.03 g/mol | [3][4] |
| PubChem CID | 21873772 | [1][2] |
Known and Predicted Physicochemical Properties
A molecule's physical properties govern its handling, formulation, and behavior in biological and chemical systems. Currently, the only experimentally determined physical property widely cited by commercial suppliers is the melting point. Other key parameters are derived from computational models, which provide valuable initial estimates for experimental design.
Experimental Data
| Property | Value | Notes | Source(s) |
| Melting Point (Mp) | 152 °C | This value indicates the compound is a solid at room temperature. The description of it as a liquid likely refers to its state during a specific purification process.[5] | [3] |
| Appearance | Pale yellow liquid (post-purification) | This is likely an observation of the compound dissolved or melted during synthesis. As a solid with a 152°C melting point, it would be a solid at ambient temperatures. | [5] |
Computationally Predicted Properties
The following properties have been calculated using advanced computational algorithms (e.g., by PubChem) and serve as a reliable starting point for experimental validation.
| Property | Predicted Value | Significance in Drug Development & Research | Source(s) |
| XLogP3 | 0.8 | Predicts the lipophilicity and permeability across biological membranes. A value around 1 suggests moderate lipophilicity. | [1] |
| Hydrogen Bond Donors | 1 | The N-H group is a potential hydrogen bond donor, influencing solubility and receptor binding. | [1] |
| Hydrogen Bond Acceptors | 3 | The two oxygen atoms and the pyridinic nitrogen can accept hydrogen bonds, impacting aqueous solubility. | [1] |
| Topological Polar Surface Area (TPSA) | 51.2 Ų | TPSA is correlated with drug transport properties. A value below 140 Ų is often associated with good cell permeability. | [1] |
Standard Analytical Characterization Workflow
Verifying the identity, purity, and structure of a new batch of a compound is a critical, non-negotiable step in research. While specific spectra for this compound are not publicly available, this section outlines the standard analytical workflow and the expected results based on its chemical structure.
Workflow for Structural Verification and Purity Assessment
The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Expected Spectroscopic Signatures:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals:
-
A singlet for the amide proton (N-H), likely in the δ 8-10 ppm region.
-
Two doublets in the aromatic region (δ 7-8.5 ppm) corresponding to the two protons on the pyridine ring.
-
A singlet for the methylene protons (-CH₂-), likely in the δ 4.5-5.5 ppm region.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display 7 signals, including a characteristic carbonyl (C=O) signal around δ 160-170 ppm and a signal for the carbon attached to bromine (C-Br) in the aromatic region.
-
Infrared (IR) Spectroscopy: Key vibrational bands should be observed:
-
N-H stretching vibration around 3200-3300 cm⁻¹.
-
A strong C=O (amide) stretching vibration around 1680-1700 cm⁻¹.
-
C-O-C asymmetric stretching around 1200-1250 cm⁻¹.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of nearly equal intensity. This is the characteristic isotopic signature for a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br have nearly 1:1 natural abundance).
Experimental Protocols
The trustworthiness of data is rooted in reproducible methodology. The following protocols provide standardized procedures for the synthesis and physical characterization of the title compound.
Protocol 4.1: Synthesis of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
This protocol is an adaptation of a synthetic route described by chemical suppliers.[5] It involves the reductive cyclization of a nitropyridine precursor.
Materials:
-
2-Bromo-6-chloro-3-nitropyridine (starting material)
-
Ethylene glycol
-
Potassium carbonate (K₂CO₃)
-
Iron powder (Fe)
-
Acetic acid
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (for chromatography)
Procedure:
-
Step 1: Intermediate Synthesis: (Details of this step are often proprietary but would involve reacting a precursor with ethylene glycol).
-
Step 2: Reductive Cyclization: a. To a solution of the intermediate from Step 1 (e.g., 8.85 mmol) in acetic acid (40 mL), add iron powder (44.3 mmol, 5 equivalents). b. Stir the reaction mixture vigorously at 100 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). c. After completion, cool the mixture to room temperature.
-
Step 3: Workup and Purification: a. Filter the reaction mixture through a pad of diatomaceous earth to remove the iron salts. b. Add water (100 mL) to the filtrate. c. Extract the aqueous phase with dichloromethane (3 x 20 mL). d. Combine the organic layers, dry over anhydrous sodium sulfate, and filter. e. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Step 4: Final Purification: a. Purify the residue by silica gel column chromatography using a petroleum ether/ethyl acetate gradient (e.g., starting with 3:1) to afford the pure target compound.
Protocol 4.2: Determination of Melting Point
This protocol describes the use of a standard digital melting point apparatus.
Materials:
-
Purified 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, finely powdered and dried.
-
Capillary tubes (sealed at one end).
-
Digital melting point apparatus.
Procedure:
-
Sample Preparation: Pack a small amount of the dried, powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Rapid Scan (Optional): Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly determine an approximate melting range.
-
Accurate Determination: a. Using a fresh sample, set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the estimated melting point. b. Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium. c. Record the temperature at which the first drop of liquid appears (onset of melting). d. Record the temperature at which the entire sample has melted into a clear liquid (completion of melting).
-
Reporting: The melting point is reported as the range from onset to completion (e.g., 151-153 °C). A sharp melting range (≤ 2 °C) is indicative of high purity.
Conclusion
6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a valuable heterocyclic building block. While comprehensive experimental characterization data is not yet widely published, this guide provides a solid foundation based on available information and established scientific principles. The reported melting point of 152 °C and computationally predicted properties suggest a stable, solid compound with drug-like potential.[1][3] The provided workflows for characterization and synthesis offer a clear path for researchers to validate these properties and confidently incorporate this molecule into their research and development pipelines.
References
-
PubChem. 6-Bromo-2H-pyrido[3,2-B][1][2]oxazin-3(4H)-one. National Center for Biotechnology Information. [Link]
-
J&K Scientific. 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. [Link]
-
PubChem. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. [Link]
-
Chem-Impex. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. [Link]
Sources
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
Introduction
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its biological activity, safety profile, and potential as a therapeutic agent. This technical guide provides an in-depth, systematic approach to the structure elucidation of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, a heterocyclic compound of interest to researchers in medicinal chemistry. As a versatile building block, its unambiguous characterization is paramount for its application in the synthesis of novel pharmaceutical candidates.[1]
This guide is designed for researchers, scientists, and drug development professionals, offering a practical framework that integrates foundational spectroscopic principles with advanced analytical techniques. We will navigate the logical workflow of structure elucidation, from initial molecular formula determination to the fine-grained details revealed by two-dimensional nuclear magnetic resonance (NMR) spectroscopy. Each analytical step is presented as a self-validating component of a comprehensive characterization strategy, ensuring the highest degree of confidence in the final structural assignment.
Foundational Analysis: Elemental Composition and Molecular Weight
The journey of structure elucidation begins with establishing the fundamental building blocks of the molecule: its elemental composition and precise molecular weight. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing not just the molecular weight but also the exact mass, which is crucial for determining the molecular formula.
High-Resolution Mass Spectrometry (HRMS)
Causality of Experimental Choice: HRMS is selected over standard mass spectrometry for its ability to measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm). This precision allows for the differentiation between molecules with the same nominal mass but different elemental compositions, thereby providing an unambiguous molecular formula.
Expected Data: For 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, the expected molecular formula is C₇H₅BrN₂O₂.[1][3] The presence of bromine is a key feature to confirm, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity.
Data Presentation: Predicted HRMS Data
| Parameter | Predicted Value |
| Molecular Formula | C₇H₅BrN₂O₂ |
| Calculated Exact Mass ([M]⁺ for ⁷⁹Br) | 227.9538 |
| Calculated Exact Mass ([M+2]⁺ for ⁸¹Br) | 229.9517 |
| Isotopic Ratio ([M]⁺/[M+2]⁺) | ~1:1 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer for high-resolution analysis.
-
Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and ensure the observation of the molecular ion.
-
Calibration: Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that encompasses the expected molecular weight of the analyte.
-
Data Analysis: Analyze the resulting spectrum to identify the monoisotopic peak and the [M+2]⁺ peak. Use the instrument's software to calculate the elemental composition from the measured exact mass.
Functional Group Identification: Infrared Spectroscopy
With the molecular formula established, the next step is to identify the functional groups present in the molecule. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and non-destructive method for this purpose by detecting the vibrational frequencies of chemical bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality of Experimental Choice: FT-IR is an indispensable tool for identifying key functional groups such as carbonyls (C=O), amines (N-H), and aromatic rings. The presence or absence of characteristic absorption bands provides crucial puzzle pieces for assembling the molecular structure.
Expected Data: Based on the proposed structure of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, we anticipate observing characteristic absorption bands corresponding to the amide C=O stretch, the N-H stretch of the amide, the C-O-C stretch of the oxazine ring, and vibrations associated with the aromatic pyridine ring.
Data Presentation: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Medium | N-H Stretch (Amide) |
| ~1700 | Strong | C=O Stretch (Lactam/Amide) |
| ~1600, ~1480 | Medium | C=C and C=N Stretch (Aromatic Pyridine Ring) |
| ~1250 | Strong | C-O-C Asymmetric Stretch (Oxazine Ring) |
| ~800 | Strong | C-H Bending (Aromatic) |
| ~600 | Medium | C-Br Stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
The Blueprint of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a comprehensive analysis.
One-Dimensional NMR: ¹H and ¹³C NMR
Causality of Experimental Choice: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number of different types of carbon atoms and their electronic environment. Together, they provide a fundamental map of the carbon-hydrogen framework.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Broad Singlet | 1H | N-H (Amide) |
| ~8.0 | Doublet | 1H | H-7 |
| ~7.5 | Doublet | 1H | H-5 |
| ~4.6 | Singlet | 2H | O-CH₂ |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Amide) |
| ~145 | C-8a |
| ~140 | C-7 |
| ~130 | C-4a |
| ~120 | C-6 |
| ~115 | C-5 |
| ~65 | O-CH₂ |
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled single-pulse experiment. Key parameters include a spectral width of ~220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak.
Two-Dimensional NMR: COSY, HSQC, and HMBC
Causality of Experimental Choice: 2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is critical for connecting different spin systems and identifying quaternary carbons.
Predicted 2D NMR Correlations:
-
COSY: A cross-peak between the signals at ~8.0 ppm (H-7) and ~7.5 ppm (H-5) would confirm their ortho relationship on the pyridine ring.
-
HSQC:
-
The proton signal at ~8.0 ppm will correlate with the carbon signal at ~140 ppm (C-7).
-
The proton signal at ~7.5 ppm will correlate with the carbon signal at ~115 ppm (C-5).
-
The proton signal at ~4.6 ppm will correlate with the carbon signal at ~65 ppm (O-CH₂).
-
-
HMBC:
-
The N-H proton (~10.5 ppm) should show a correlation to the carbonyl carbon (~165 ppm) and C-8a (~145 ppm).
-
The O-CH₂ protons (~4.6 ppm) should show correlations to the carbonyl carbon (~165 ppm) and C-4a (~130 ppm).
-
H-5 (~7.5 ppm) should show correlations to C-7 (~140 ppm) and C-4a (~130 ppm).
-
H-7 (~8.0 ppm) should show correlations to C-5 (~115 ppm) and C-8a (~145 ppm).
-
Visualization of the Structure Elucidation Workflow
Caption: Predicted key 2 and 3-bond HMBC correlations for 6-Bromo-2H-pyrido[3,2-b]o[1][2]xazin-3(4H)-one. (Note: A placeholder for the chemical structure image is used in the DOT script. In a final document, this would be replaced with an actual image for clarity.)
Final Structure Confirmation and Conclusion
The convergence of data from HRMS, FT-IR, and a suite of 1D and 2D NMR experiments provides a robust and self-validating pathway to the unambiguous structure elucidation of 6-Bromo-2H-pyrido[3,2-b]o[1][2]xazin-3(4H)-one. The molecular formula is definitively established by HRMS, with the characteristic bromine isotope pattern confirming the presence of this halogen. FT-IR identifies the key functional groups, providing the initial structural motifs. Finally, the detailed connectivity is pieced together through a logical analysis of ¹H, ¹³C, COSY, HSQC, and HMBC NMR data, allowing for the confident assignment of all atoms in the molecule.
This systematic approach, grounded in the principles of modern analytical chemistry, ensures the scientific integrity of the structural assignment. The elucidated structure serves as a reliable foundation for further research, whether in the exploration of its chemical reactivity or its potential applications in the development of novel therapeutic agents.
References
-
PubChem. (n.d.). 6-Bromo-2H-pyrido[3,2-B]o[1][2]xazin-3(4H)-one. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
A Technical Guide to 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one: A Privileged Scaffold for Drug Discovery
A Technical Guide to 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one: A Privileged Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The Chemical Abstracts Service (CAS) number for this compound is 337463-88-4 .[3] This document details its physicochemical properties, a proposed detailed synthesis protocol based on established chemical principles, and explores its potential applications as a core scaffold in the development of novel therapeutics, particularly in oncology and anti-inflammatory drug discovery. The guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and synthesis of new bioactive molecules.
Introduction: The Pyrido[1][2]oxazine Core in Medicinal Chemistry
The pyrido[1][2]oxazine heterocyclic system is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. This structural motif is found in a variety of biologically active compounds, demonstrating a broad range of pharmacological activities including anti-inflammatory, analgesic, and antimicrobial properties.[4][5] The fusion of a pyridine ring to an oxazine ring creates a unique three-dimensional structure with a defined arrangement of hydrogen bond donors and acceptors, as well as hydrophobic regions, which are critical for molecular recognition and binding to protein targets.
The introduction of a bromine atom at the 6-position of the pyridoxazinone core, yielding 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, offers several strategic advantages for drug design. The bromine atom can act as a key binding feature, forming halogen bonds with protein residues, and its position on the pyridine ring can influence the molecule's overall electronic properties and metabolic stability. Furthermore, the bromo-substituent provides a reactive handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse libraries of analog compounds for structure-activity relationship (SAR) studies.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is presented in the table below.
| Property | Value | Source |
| CAS Number | 337463-88-4 | [3] |
| Molecular Formula | C₇H₅BrN₂O₂ | [3] |
| Molecular Weight | 229.03 g/mol | [3] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | 152°C (decomposes) | [3] |
| SMILES | C1C(=O)NC2=C(O1)C=CC(=N2)Br | [3] |
| InChI | InChI=1S/C7H5BrN2O2/c8-6-2-1-5-7(10-6)9-3-4-11-5/h1-2H,3-4H2,(H,9,10) | N/A |
Synthesis Protocol: A Guided Approach
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Step 1: Synthesis of 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
This step involves the cyclization of 2-amino-3-hydroxypyridine with chloroacetyl chloride. The causality behind this choice of reagents lies in the nucleophilic character of the amino and hydroxyl groups of the pyridine derivative, which readily react with the electrophilic chloroacetyl chloride to form the desired heterocyclic ring system.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-3-hydroxypyridine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as pyridine or triethylamine, to act as a scavenger for the hydrochloric acid byproduct.
-
Reagent Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of chloroacetyl chloride in the same solvent to the reaction mixture via the dropping funnel over a period of 30-60 minutes. The slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction by the addition of water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Step 2: Regioselective Bromination
The second step involves the electrophilic bromination of the pyridoxazinone core. The choice of N-Bromosuccinimide (NBS) as the brominating agent is based on its mild and selective nature, which often provides better control over the regioselectivity of the reaction compared to harsher reagents like elemental bromine. The directing effects of the substituents on the pyridine ring are expected to favor bromination at the 6-position.
Protocol:
-
Reaction Setup: Dissolve the 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one synthesized in Step 1 in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum. The crude 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product of high purity.
Applications in Drug Development: A Scaffold of Potential
While specific biological data for 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is limited in the public domain, the broader class of pyrido[1][2]oxazines and related benzoxazines has been extensively investigated as a source of potent and selective inhibitors of various key drug targets. This suggests that the 6-bromo derivative is a valuable starting point for the development of novel therapeutics.
Inhibition of Protein Kinases in Oncology
Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Derivatives of the pyrido[2,3-b][1][2]oxazine scaffold have been identified as potent inhibitors of EGFR tyrosine kinase (EGFR-TK).[1][6] Some of these compounds have shown significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including those with resistance mutations.[1][6] The pyrido[1][2]oxazine core can mimic the hinge-binding motif of known EGFR inhibitors, while substituents, potentially derived from the 6-bromo position, can be tailored to achieve selectivity and potency.
-
PI3K/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is another critical pathway often hyperactivated in cancer. 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been discovered as potent and orally active dual inhibitors of PI3K and mTOR.[7] This dual inhibition can lead to a more comprehensive blockade of cancer cell growth and survival. The 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one scaffold could be similarly explored for the development of novel PI3K/mTOR inhibitors.
Anti-inflammatory and Analgesic Potential
-
Cyclooxygenase (COX) Inhibition: The cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Novel pyridazine-based compounds have been investigated as selective COX-2 inhibitors with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[8][9][10][11][12] Given the structural similarities, the pyrido[1][2]oxazine scaffold represents a promising template for the design of new anti-inflammatory agents.
-
Analgesic Activity: Several derivatives of pyridazinone, a related heterocyclic core, have demonstrated significant analgesic activity.[13] This suggests that compounds based on the 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one backbone may also possess pain-relieving properties.
Signaling Pathway Diagram: Potential EGFR Inhibition
Caption: Potential mechanism of action of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one derivatives as EGFR inhibitors.
Conclusion
6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a heterocyclic compound with significant potential as a scaffold in drug discovery. Its straightforward, albeit proposed, synthesis and the proven biological activities of related structures make it an attractive starting point for the development of novel therapeutics. The presence of the bromine atom provides a versatile handle for chemical diversification, allowing for the fine-tuning of pharmacological properties. Further investigation into the biological activities of this specific compound and its derivatives is warranted and could lead to the discovery of new and effective treatments for a range of diseases, most notably cancer and inflammatory disorders.
References
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Deshmukh, S., et al. (2024). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]
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Deshmukh, S., et al. (2024). Novel pyrido[2,3- b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]
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Li, R., et al. (2019). Discovery of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Al-Ghorbani, M., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry. Available at: [Link]
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Khan, I., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules. Available at: [Link]
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Guda, S. K., et al. (2018). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
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Singh, N., et al. (2016). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds. ResearchGate. Available at: [Link]
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Shukla, D. K., et al. (2012). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro- 2H-benz[e]-1,3-oxazines. Asian Journal of Chemistry. Available at: [Link]
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Rosa, F. A., et al. (2024). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. Available at: [Link]
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Sanna, M., et al. (2018). Pyrazolobenzotriazinone derivatives as COX inhibitors: synthesis, biological activity, and molecular-modeling studies. Molecules. Available at: [Link]
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Rosa, F. A., et al. (2024). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
An In-depth Technical Guide to the Synthesis of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
Introduction
6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic scaffold, featuring both a pyridine and an oxazinone ring, serves as a versatile building block for the synthesis of a wide array of pharmacologically active molecules. The presence and position of the bromine atom offer a reactive handle for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space in the pursuit of novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate, offering detailed experimental protocols and a comparative analysis to aid researchers in selecting the most suitable route for their specific needs.
Strategic Approaches to Synthesis
The synthesis of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one can be approached via two principal strategies, differing in the stage at which the bromine atom is introduced:
-
Pathway A: Post-Cyclization Bromination: This route involves the initial construction of the parent 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one ring system, followed by a regioselective bromination to yield the target compound.
-
Pathway B: Pre-Cyclization Bromination: In this alternative strategy, a brominated pyridine precursor, 2-amino-5-bromo-3-hydroxypyridine, is first synthesized and then subjected to cyclization to form the desired product.
The choice between these pathways is often dictated by the availability of starting materials, desired scale of the reaction, and considerations regarding regioselectivity and potential side products.
Pathway A: Post-Cyclization Bromination
This pathway is predicated on the successful synthesis of the unsubstituted pyridoxazinone core, followed by a controlled electrophilic bromination.
Step 1: Synthesis of 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
The foundational step in this pathway is the condensation of 2-amino-3-hydroxypyridine with a suitable C2 electrophile, typically chloroacetyl chloride. This reaction proceeds via an initial acylation of the more nucleophilic amino group, followed by an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chloride to form the oxazinone ring.
Step 2: Regioselective Bromination
The bromination of the 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one ring system is anticipated to occur on the pyridine ring, which is activated towards electrophilic substitution. The directing effects of the fused oxazinone ring and the pyridine nitrogen influence the position of bromination. The 6-position is a likely site for electrophilic attack. A common and effective brominating agent for such systems is N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This method was successfully employed for the synthesis of the isomeric 7-Bromo-2H-pyrido[3,2-b]1,4-oxazin-3(4H)-one[3]. A similar approach is expected to yield the 6-bromo derivative.
Pathway B: Pre-Cyclization Bromination
This pathway commences with a brominated pyridine derivative, thereby ensuring the correct positioning of the bromine atom from the outset.
Step 1: Synthesis of 2-amino-5-bromo-3-hydroxypyridine
The key starting material for this route is 2-amino-5-bromo-3-hydroxypyridine. A documented synthesis of this intermediate involves the hydrolysis of 2-amino-3,5-dibromopyridine in the presence of a strong base, such as potassium hydroxide, and a copper catalyst.[1][4] This reaction proceeds via a nucleophilic aromatic substitution mechanism.
Step 2: Cyclization to form 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
With the brominated precursor in hand, the final cyclization step is analogous to the first step of Pathway A. 2-amino-5-bromo-3-hydroxypyridine is reacted with chloroacetyl chloride in the presence of a base to facilitate the tandem acylation and intramolecular cyclization, directly yielding the target compound.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway A: Post-Cyclization Bromination | Pathway B: Pre-Cyclization Bromination |
| Starting Materials | 2-amino-3-hydroxypyridine | 2-amino-3,5-dibromopyridine |
| Number of Steps | 2 | 2 |
| Regiocontrol | Potentially lower; may yield isomeric byproducts. | Excellent; bromine position is pre-determined. |
| Key Challenges | Controlling the regioselectivity of bromination. | The synthesis of the brominated precursor requires high temperature and pressure. |
| Potential Advantages | Milder reaction conditions for the final bromination step. | Unambiguous synthesis of the desired isomer. |
Detailed Experimental Protocols
Pathway A: Protocol
Step 1: Synthesis of 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
-
To a stirred solution of 2-amino-3-hydroxypyridine (1 equivalent) in a suitable dry solvent (e.g., dichloromethane or THF) under an inert atmosphere, add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent, maintaining the temperature below 5 °C.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Step 2: Synthesis of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
-
Dissolve 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (1 equivalent) in N,N-dimethylformamide (DMF) under a nitrogen atmosphere.[3]
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture and chill to precipitate the product.[3]
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Pathway B: Protocol
Step 1: Synthesis of 2-amino-5-bromo-3-hydroxypyridine [1][4]
-
In a high-pressure autoclave, combine 2-amino-3,5-dibromopyridine (1 equivalent), potassium hydroxide (85%, ~10 equivalents), copper powder (~0.1 equivalents), and water.
-
Seal the autoclave, purge with nitrogen, and heat the mixture to 170 °C with stirring for 10 hours.
-
After cooling, carefully neutralize the dark-colored solution with concentrated hydrochloric acid.
-
Saturate the solution with sodium chloride and extract multiple times with a warm mixture of ethyl acetate and tetrahydrofuran (9:1).
-
Combine the organic extracts, dry over sodium sulfate, and filter.
-
Evaporate the solvent and purify the residue by column chromatography on silica gel to obtain 2-amino-5-bromo-3-hydroxypyridine.
Step 2: Synthesis of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
-
To a stirred solution of 2-amino-5-bromo-3-hydroxypyridine (1 equivalent) in a suitable dry solvent (e.g., dichloromethane or THF) under an inert atmosphere, add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Work up the reaction as described in Pathway A, Step 1, to isolate and purify the final product, 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Conclusion
Both presented pathways offer viable routes to 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. Pathway B, while requiring more stringent conditions for the synthesis of its precursor, provides an unambiguous route to the desired product. Pathway A may be more straightforward in terms of reaction conditions but requires careful optimization of the bromination step to ensure high regioselectivity. The selection of the optimal pathway will depend on the specific capabilities and objectives of the research laboratory. This guide provides the necessary foundational information for the successful synthesis of this important heterocyclic building block.
References
-
Synthesis of 2-amino-3-hydroxy-5-bromopyridine. PrepChem.com. [Link]
- Process for the production of 2-amino-3-hydroxypyridine derivatives.
-
Preparation method of 2-amino-5-bromopyridine. Eureka | Patsnap. [Link]
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Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]
-
Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. [Link]
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Synthesis of new pyrido1,4-oxazin derivatives from 2-amino-3-hydroxypyridine and activated acetylenic compound. National Center for Biotechnology Information. [Link]
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Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][2]Oxazin-2(3H)-Ones. ResearchGate. [Link]
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Synthesis of Step 1. 7-Bromo-2H-pyrido[3,2-b]1,4-oxazin-3(4H)-one. PrepChem.com. [Link]
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6-Bromo-2H-pyrido[3,2-B][1][2]oxazin-3(4H)-one. PubChem. [Link]
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2-amino-3-hydroxypyridine and its preparation method and purification method. Eureka. [Link]
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Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central. [Link]
- One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
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Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). medcraveonline.com. [Link]
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- 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
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2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. PubChem. [Link]
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The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. ResearchGate. [Link]
-
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl-. PubChem. [Link]
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Process for the preparation of 2-chloro-3-hydroxy pyridine. European Patent Office. [Link]
-
Scheme 1 (i) Chloroacetyl chloride, dry CH 2 Cl 2 , Et 3 N, stirring... ResearchGate. [Link]
-
Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds. ResearchGate. [Link]
-
[Studies on Pyridinol Derivatives. III. Synthesis and Pharmacological Activity of 2H-pyrido [3,2-b] - PubMed. National Center for Biotechnology Information. [Link]859330/)
6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one spectroscopic data
An In-depth Technical Guide to the Predicted Spectroscopic Profile of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
Introduction
6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, fused-ring structure, incorporating a pyridine ring, a lactam, and a bromine atom, offers a unique scaffold for the development of novel therapeutic agents and functional materials. As a versatile building block, its precise structural characterization is paramount for researchers in drug development and chemical synthesis.[3]
This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles, data from analogous structures, and computational prediction tools to construct a reliable and scientifically grounded spectroscopic profile. This approach is designed to empower researchers by providing a robust reference for compound verification, quality control, and further structural elucidation.
Molecular Structure and Atom Numbering
A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. The structure and systematic numbering convention used throughout this guide are presented below.
Caption: Structure of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted data, based on analysis of pyridine derivatives and computational tools, is summarized below.[4][5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-N (Amide) | 10.5 - 11.5 | broad singlet (br s) | - |
| H-7 | 8.0 - 8.2 | doublet (d) | JH7-H5 ≈ 2.5 Hz (meta) |
| H-5 | 7.8 - 8.0 | doublet (d) | JH5-H7 ≈ 2.5 Hz (meta) |
| H-2 (CH₂) | 4.7 - 4.9 | singlet (s) | - |
Expertise & Causality:
-
Amide N-H (10.5 - 11.5 ppm): The proton on the amide nitrogen is expected to be significantly deshielded due to the resonance-withdrawing effect of the adjacent carbonyl group and its acidic nature. It typically appears as a broad singlet, a characteristic feature of N-H protons that can exchange with trace amounts of water in the solvent.
-
Aromatic Protons H-7 & H-5 (8.2 - 7.8 ppm): Protons on a pyridine ring are characteristically found downfield (>7.0 ppm) due to the ring's diamagnetic anisotropy.[4] H-7, being ortho to the ring nitrogen, is predicted to be the most downfield of the aromatic protons. H-5 is para to the nitrogen. The bromine at C-6 will exert an additional deshielding effect on its neighboring protons. The expected coupling between H-5 and H-7 is a meta-coupling (⁴J), which is typically small (2-3 Hz), resulting in two sharp doublets.
-
Methylene CH₂ (4.7 - 4.9 ppm): The protons of the methylene group (C2) are positioned between two electronegative atoms: an ether oxygen and a carbonyl group (via resonance through the amide). This environment causes a significant downfield shift into the 4.7-4.9 ppm range. These protons are chemically equivalent and have no adjacent protons, thus they are predicted to appear as a sharp singlet.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum reveals the electronic environment of each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (C=O) | 165 - 168 |
| C-8a | 148 - 152 |
| C-4a | 140 - 144 |
| C-7 | 138 - 142 |
| C-5 | 125 - 129 |
| C-6 (C-Br) | 115 - 120 |
| C-2 (CH₂) | 65 - 68 |
Expertise & Causality:
-
Carbonyl Carbon C-3 (165 - 168 ppm): The lactam carbonyl carbon is highly deshielded and is expected at the far downfield end of the spectrum, which is characteristic for amide and ester carbonyls.
-
Pyridine Ring Carbons: The chemical shifts of carbons in a pyridine ring are heavily influenced by their position relative to the nitrogen atom.[6][7] C-8a and C-4a are bridgehead carbons and are significantly deshielded. C-7, being alpha to the ring nitrogen, is expected to be more downfield than C-5.[6] The carbon bearing the bromine atom, C-6, is shielded due to the "heavy atom effect" but also influenced by inductive effects, leading to a predicted shift in the 115-120 ppm range.
-
Methylene Carbon C-2 (65 - 68 ppm): This aliphatic carbon is bonded to an oxygen atom, which strongly deshields it, placing its resonance in the typical range for carbons in C-O single bonds.
Experimental Protocol: NMR Data Acquisition
This protocol ensures a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation: Accurately weigh ~5-10 mg of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for polar heterocyclic compounds and will allow for the observation of the exchangeable N-H proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Rationale: Higher field strength provides better signal dispersion and resolution, which is crucial for resolving the fine splitting of the aromatic protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds to ensure quantitative integrity.
-
Acquire at least 16 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover 0 to 180 ppm.
-
Use a relaxation delay of 5 seconds to allow for the typically slow relaxation of quaternary carbons.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the residual DMSO solvent peak (δ ~39.52 ppm) for ¹³C.
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Predicted Characteristic IR Absorptions
The predicted IR absorption bands for 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one are based on well-established correlation tables.[8][9][10][11][12]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3250 - 3150 | Medium, Broad | N-H Stretch | Amide (Lactam) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 2980 - 2850 | Weak | C-H Stretch | Aliphatic (CH₂) |
| 1700 - 1670 | Strong | C=O Stretch | Amide (Lactam) |
| 1610 - 1580 | Medium | C=C / C=N Stretch | Pyridine Ring |
| 1280 - 1200 | Strong | C-O Stretch | Aryl Ether |
| 700 - 600 | Medium | C-Br Stretch | Aryl Bromide |
Expertise & Causality:
-
N-H Stretch (3250 - 3150 cm⁻¹): The N-H bond in the lactam ring is expected to show a broad absorption in this region due to intermolecular hydrogen bonding in the solid state.
-
C=O Stretch (1700 - 1670 cm⁻¹): This will be one of the most intense and sharpest peaks in the spectrum. Its position is characteristic of a six-membered ring lactam, which is slightly higher than a linear secondary amide due to ring strain.
-
Pyridine Ring Stretches (1610 - 1580 cm⁻¹): The C=C and C=N stretching vibrations within the aromatic pyridine ring typically give rise to a series of bands in this region.
-
C-O Stretch (1280 - 1200 cm⁻¹): The C-O-C ether linkage within the oxazinone ring is expected to produce a strong absorption band, characteristic of an aryl-alkyl ether.
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Rationale: KBr is transparent to IR radiation in the typical analysis range and provides a solid matrix to hold the sample.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 32 scans to ensure a high signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural clues.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₇H₅BrN₂O₂
-
Monoisotopic Mass: 227.9538 u
-
Nominal Mass: 228 u (using ⁷⁹Br)
Expertise & Causality: The Bromine Isotope Pattern
A key diagnostic feature will be the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units. This is the characteristic signature of a molecule containing one bromine atom, arising from the natural abundance of its two stable isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%).[2][3][13]
-
M⁺ Peak: m/z ≈ 228 (corresponding to C₇H₅⁷⁹BrN₂O₂)
-
[M+2]⁺ Peak: m/z ≈ 230 (corresponding to C₇H₅⁸¹BrN₂O₂)
-
Expected Intensity Ratio M⁺:[M+2]⁺: ≈ 1:1
Predicted Fragmentation Pathway
Electron Ionization (EI) or Collision-Induced Dissociation (CID) would likely lead to the following fragmentation patterns:
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment |
| 200 | 202 | [M - CO]⁺ |
| 149 | 149 | [M - Br]⁺ |
| 121 | 121 | [M - Br - CO]⁺ |
Plausible Fragmentation Mechanism:
-
Initial Ionization: Formation of the molecular ion [C₇H₅BrN₂O₂]⁺˙ at m/z 228/230.
-
Loss of Carbon Monoxide: A common fragmentation for lactams and cyclic ketones is the neutral loss of a CO molecule (28 u), leading to a fragment ion at m/z 200/202.
-
Loss of Bromine Radical: Cleavage of the C-Br bond would result in the loss of a bromine radical (79 or 81 u), yielding a relatively stable fragment ion at m/z 149.
-
Sequential Loss: The ion at m/z 149 could further lose CO to produce a fragment at m/z 121.
Caption: Predicted ESI-MS/MS Fragmentation Pathway.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a low flow rate (e.g., 5-10 µL/min). Rationale: ESI is a soft ionization technique suitable for polar heterocyclic compounds, which will likely produce a strong signal for the protonated molecule [M+H]⁺.
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode over a range of m/z 50 to 500 to observe the protonated molecule and its isotopic pattern ([M+H]⁺ at m/z 229/231).
-
MS/MS Scan: Select the precursor ion (e.g., m/z 229) for fragmentation using Collision-Induced Dissociation (CID). Acquire the resulting product ion spectrum to confirm the predicted fragmentation pathway.
Conclusion
This guide presents a detailed, predicted spectroscopic profile for 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. By integrating fundamental principles of spectroscopy with data from analogous structures, we have established a robust set of expected values for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The characteristic signals—including the meta-coupled aromatic protons, the deshielded methylene group, the strong lactam carbonyl IR absorption, and the definitive 1:1 isotopic pattern in the mass spectrum—provide a multi-faceted fingerprint for this compound. This document serves as an essential, authoritative reference for scientists engaged in the synthesis, purification, and application of this important heterocyclic scaffold, enabling confident structural verification and accelerating research and development efforts.
References
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Protheragen. IR Spectrum Prediction. [Link]
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EPFL, MS tools. Web-based application for in silico fragmentation. [Link]
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Chemistry Steps. Isotopes in Mass Spectrometry. [Link]
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University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link]
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ResearchGate. How to predict IR Spectra?. (2023-07-15). [Link]
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ResearchGate. Table of Characteristic IR Absorptions. [Link]
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Chemistry LibreTexts. Other Important Isotopes- Br and Cl. (2022-10-04). [Link]
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CD ComputaBio. IR Spectrum Prediction Service. [Link]
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DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. [Link]
-
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-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
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-
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-
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-
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-
Sci-Hub. Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. [Link]
-
Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
-
Testbook. The correct match of 13C NMR chemical shift values. (2025-12-30). [Link]
-
ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
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6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one mass spectrometry
An In-Depth Technical Guide: Mass Spectrometry of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, a heterocyclic compound of interest in pharmaceutical and chemical synthesis.[1] As direct mass spectral data for this specific molecule is not widely published, this document synthesizes foundational mass spectrometry principles with data from analogous structures to predict its fragmentation patterns under various ionization techniques. We will explore detailed experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI), discuss the rationale behind instrumental parameter selection, and provide a roadmap for spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for characterizing this and related molecular scaffolds.
Introduction to 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one is a heterocyclic building block utilized in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. Its structure, featuring a fused pyridone and oxazine ring system, presents a unique analytical challenge. Mass spectrometry is an indispensable tool for confirming the identity, purity, and structure of such intermediates. Understanding its behavior in a mass spectrometer is critical for reaction monitoring, metabolite identification, and quality control.
Physicochemical Properties
A precise understanding of the molecule's fundamental properties is the first step in any analytical endeavor. The key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂O₂ | [2] |
| Molecular Weight | 229.03 g/mol | [3] |
| Monoisotopic Mass | 227.95886 Da | PubChem |
| CAS Number | 337463-88-4 | [3] |
| Canonical SMILES | C1C(=O)NC2=C(O1)C=CC(=N2)Br |
Chemical Structure
The structure of the molecule is foundational to predicting its fragmentation. The presence of the bromine atom, the lactam and ether functionalities within the oxazinone ring, and the pyridine ring all represent potential sites for charge localization and fragmentation.
Caption: Chemical structure of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Fundamentals of Mass Spectrometry for Heterocyclic Analysis
The choice of mass spectrometry technique is dictated by the analytical question. For simple identity confirmation, a soft ionization method may suffice. For detailed structural elucidation, a hard ionization technique that induces predictable fragmentation is required.
Ionization Technique Selection: The "Why"
-
Electron Ionization (EI): This is the classic, hard ionization technique. High-energy electrons (typically 70 eV) bombard the molecule, causing ionization and extensive, reproducible fragmentation.[4] Expertise & Experience: EI is the gold standard for creating a structural "fingerprint" and is ideal for GC-MS analysis. Its detailed fragmentation spectra are highly valuable for differentiating isomers and elucidating the core structure of novel compounds. The resulting patterns can be compared against spectral libraries.
-
Electrospray Ionization (ESI): This is a soft ionization technique that generates ions from a liquid solution.[5] It typically produces protonated molecules [M+H]⁺ with minimal fragmentation. Expertise & Experience: ESI is the method of choice for molecules analyzed via Liquid Chromatography (LC-MS). Its strength lies in providing a clear molecular weight confirmation, which is the primary and most crucial piece of data in high-throughput screening and reaction monitoring. It is less damaging to the molecule, ensuring the parent ion is the most abundant species.
Predicted Mass Spectrum and Fragmentation Analysis
Lacking a published spectrum for this exact compound, we can predict its fragmentation based on established chemical principles and the known behavior of related structures like benzoxazinones and other brominated heterocycles.[6][7][8]
The Molecular Ion (M⁺˙) and Isotopic Signature
The most critical diagnostic feature will be the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3% ), the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 doublet), separated by 2 m/z units.
-
M⁺˙ for C₇H₅⁷⁹BrN₂O₂: m/z 227.9589
-
M⁺˙ for C₇H₅⁸¹BrN₂O₂: m/z 229.9568
This isotopic pattern is a self-validating feature; its presence provides high confidence in the elemental composition.
Proposed Fragmentation Pathways (EI-MS)
Under EI conditions, the molecule is expected to fragment via several competing pathways originating from the molecular ion (M⁺˙ at m/z 228/230).
-
Loss of Carbon Monoxide (CO): A common fragmentation for lactams and cyclic ketones is the neutral loss of CO (28 Da). This would lead to a radical cation.
-
Retro-Diels-Alder (RDA) Type Cleavage: The oxazinone ring can undergo a concerted cleavage, breaking the C-O and C-N bonds. This would result in the expulsion of a neutral fragment like CH₂=O (formaldehyde) or a related species.
-
Loss of Bromine Radical (Br•): Cleavage of the C-Br bond, the weakest bond on the aromatic system, would result in the loss of a bromine radical (79 or 81 Da).
-
Sequential Losses: Primary fragments can undergo further fragmentation. For instance, the ion resulting from the loss of CO could subsequently lose an HCN molecule (27 Da), a characteristic fragmentation of pyridine and other nitrogenous rings.[4]
Caption: Predicted EI fragmentation pathways for 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Table of Expected Ions
The following table summarizes the key ions expected in the mass spectrum. This serves as a quick reference for data interpretation.
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Identity | Neutral Loss | Rationale |
| 228 / 230 | [M]⁺˙ (Molecular Ion) | - | Parent molecule radical cation. Key diagnostic ion. |
| 200 / 202 | [M - CO]⁺˙ | CO (28 Da) | Loss of carbonyl group from the lactam ring. |
| 173 / 175 | [M - CO - HCN]⁺˙ | CO + HCN (55 Da) | Subsequent loss of HCN from the pyridine ring.[4] |
| 149 | [M - Br]⁺ | Br• (79/81 Da) | Cleavage of the C-Br bond. |
| 121 | [M - Br - CO]⁺ | Br• + CO (107/109 Da) | Loss of CO from the bromine-less fragment. |
Experimental Protocols
The following protocols are designed as self-validating systems, providing a robust starting point for method development.
Protocol 1: GC-MS for Structural Fingerprinting (EI)
Objective: To generate a detailed, reproducible fragmentation pattern for structural confirmation.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile, high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source (e.g., a quadrupole or ion trap analyzer).
-
GC Method:
-
Injector: 250 °C, Splitless mode.
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-350.
-
Justification: This broad scan range covers the molecular ion and all predicted major fragments. The GC program is designed for efficient elution of a semi-polar heterocyclic compound.
-
Protocol 2: LC-MS for Molecular Weight Confirmation (ESI)
Objective: To confirm the molecular weight with high accuracy and to serve as a method for reaction monitoring.
Caption: A standard experimental workflow for LC-MS analysis.
-
Sample Preparation: Prepare a 100 µg/mL stock solution in Methanol or Acetonitrile. Dilute to 1 µg/mL in the initial mobile phase.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source. A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is recommended for accurate mass measurements.
-
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Method:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Scan Range: m/z 100-400.
-
Justification: Formic acid is used as a mobile phase additive to promote protonation, leading to a strong [M+H]⁺ signal at m/z 229/231. The gradient ensures the compound elutes as a sharp peak.
-
Data Interpretation and Validation
-
Confirm the Molecular Ion: In both EI and ESI, the first step is to locate the ion corresponding to the molecule. In EI, this is the M⁺˙ doublet at m/z 228/230. In ESI, it's the [M+H]⁺ doublet at m/z 229/231. The ~1:1 intensity ratio of this doublet is non-negotiable for confirming a mono-brominated compound.
-
Match Fragments to Predictions: For EI data, systematically check for the presence of the predicted fragments from Section 3.3. The presence of ions at m/z 200/202 (loss of CO) and m/z 149 (loss of Br) would strongly support the proposed structure.
-
Utilize High-Resolution Data: If using an HRMS instrument (from Protocol 2), the accurate mass measurement of the parent ion can be used to calculate its elemental formula. The measured mass should be within 5 ppm of the theoretical mass (e.g., 228.9694 for C₇H₆⁷⁹BrN₂O₂⁺). This provides an exceptionally high degree of confidence in the assignment.
Conclusion
The mass spectrometric analysis of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one is a multi-faceted process that relies on the strategic selection of ionization techniques and a predictive understanding of its fragmentation behavior. The characteristic bromine isotopic doublet serves as an unambiguous validation point in all spectra. By employing EI-MS for structural fingerprinting and ESI-MS for accurate molecular weight determination, researchers can achieve a comprehensive and confident characterization of this important heterocyclic building block. The protocols and predictive data within this guide offer a validated starting point for any scientist working with this molecule.
References
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6-Bromo-2H-pyrido[3,2-B][2][6]oxazin-3(4H)-one. PubChem, National Center for Biotechnology Information. [Link]
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The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]
-
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][2][6]oxazine. AbacipharmTech. [Link]
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6-Bromo-2H-1,4-benzoxazin-3(4H)-one. PubChem, National Center for Biotechnology Information. [Link]
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Fragmentation pattern of the monobromo derivative 6. ResearchGate. [Link]
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Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Advanced Research. [Link]
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Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing (SCIRP). [Link]
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6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one IR spectrum
An In-depth Technical Guide to the Infrared Spectrum of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] As with any synthesized compound, rigorous structural confirmation is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the functional group architecture of a molecule. This guide offers a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, grounded in the fundamental principles of molecular vibrations. We will dissect the spectrum region by region, assigning characteristic absorption bands to their corresponding functional groups and vibrational modes. This document is intended to serve as a practical reference for scientists engaged in the synthesis, quality control, or further functionalization of this important scaffold.
Molecular Structure and Key Functional Groups
To interpret the IR spectrum, we must first understand the molecule's structure. 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, with a molecular formula of C₇H₅BrN₂O₂, is a bicyclic heteroaromatic compound.[2][3] Its structure comprises a pyridine ring fused to a 1,4-oxazin-3-one ring.
The key functional groups that will give rise to distinct signals in the IR spectrum are:
-
Secondary Cyclic Amide (Lactam): Characterized by N-H and C=O bonds.
-
Aromatic Pyridine Ring: Contains C=C, C=N, and aromatic C-H bonds.
-
Cyclic Aryl-Alkyl Ether: C-O-C linkage.
-
Methylene Group: Aliphatic C-H bonds within the oxazinone ring.
-
Halogen Substitution: A C-Br bond on the pyridine ring.
Caption: Molecular structure of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Principles of Infrared Spectroscopy
Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, either by stretching or bending.[4] The frequency of the absorbed radiation corresponds to the energy required for that specific vibration. According to Hooke's Law for a simple harmonic oscillator, this frequency is dependent on the strength of the bond (force constant) and the masses of the connected atoms.[5]
The resulting IR spectrum is a plot of light transmittance (or absorbance) versus wavenumber (cm⁻¹). The spectrum is typically divided into two main regions:
-
Functional Group Region (4000 cm⁻¹ to ~1400 cm⁻¹): This region contains absorption bands for most common functional groups and is highly diagnostic.[6]
-
Fingerprint Region (below 1400 cm⁻¹): This area contains a complex pattern of absorptions, primarily from bending vibrations and single-bond stretches, that are unique to the entire molecular structure.[6]
Detailed Analysis of the Predicted IR Spectrum
Based on the structure, we can predict the characteristic absorption bands for 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
High-Frequency Region (4000 - 2500 cm⁻¹)
-
N-H Stretching (Amide): The secondary amide (lactam) N-H bond is expected to produce a single, moderately intense absorption band. In a solid-state or concentrated sample, hydrogen bonding will broaden this peak and shift it to a lower frequency.
-
Predicted Range: 3300 - 3100 cm⁻¹.[5] The presence of this band is a strong indicator of the N-H group in the lactam ring.
-
-
C-H Stretching: This region will feature two types of C-H stretching vibrations.
-
Aromatic C-H Stretch: The C-H bonds on the pyridine ring are sp² hybridized. Their stretching vibrations occur at slightly higher frequencies than aliphatic C-H stretches. Expect weak to medium, sharp peaks.
-
Predicted Range: 3100 - 3000 cm⁻¹.[4]
-
-
Aliphatic C-H Stretch: The sp³ hybridized C-H bonds of the methylene (CH₂) group in the oxazinone ring will absorb at a lower frequency.
-
Predicted Range: 3000 - 2850 cm⁻¹.[7]
-
-
Double Bond Region (1800 - 1500 cm⁻¹)
This is often the most informative region for this class of compounds.
-
C=O Stretching (Amide I Band): This will be one of the strongest and most prominent peaks in the entire spectrum. For a six-membered cyclic amide (lactam), the carbonyl stretch is typically observed around 1670 cm⁻¹.[5] Conjugation with the adjacent aromatic pyridine system may slightly lower this frequency.
-
C=C and C=N Stretching (Aromatic Ring): The pyridine ring will exhibit several stretching vibrations in this region. Aromatic rings typically show two sharp absorption bands.
-
Predicted Range: 1600 - 1585 cm⁻¹ and 1500 - 1400 cm⁻¹.[4]
-
-
N-H Bending (Amide II Band): This band arises from the in-plane bending of the N-H bond coupled with C-N stretching. For secondary amides, it is a significant feature.
-
Predicted Range: 1550 - 1510 cm⁻¹.[5] This peak can sometimes overlap with the aromatic ring absorptions.
-
Fingerprint Region (1500 - 600 cm⁻¹)
This region contains a wealth of structural information, although individual peak assignment can be complex.
-
CH₂ Bending: The methylene group exhibits a characteristic scissoring (bending) vibration.
-
Predicted Range: 1470 - 1440 cm⁻¹.[7]
-
-
C-O-C Stretching (Ether): The cyclic aryl-alkyl ether linkage will produce strong, characteristic bands. Asymmetric stretching occurs at a higher frequency than symmetric stretching.
-
Predicted Range (Asymmetric): 1275 - 1200 cm⁻¹. This is expected to be a strong, prominent band.
-
Predicted Range (Symmetric): 1150 - 1000 cm⁻¹.[7]
-
-
C-Br Stretching: The vibration of the carbon-bromine bond occurs at low frequencies.
-
Predicted Range: 600 - 500 cm⁻¹. This band may be outside the range of standard mid-IR spectrometers (which often cut off at 650 cm⁻¹) or can be difficult to assign definitively.
-
Summary of Predicted IR Absorptions
The following table summarizes the expected key vibrational frequencies for 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3300 - 3100 | N-H Stretch | Secondary Amide (Lactam) | Medium, Broad |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) | Medium to Weak |
| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂) | Medium to Weak |
| 1690 - 1660 | C=O Stretch (Amide I) | Secondary Amide (Lactam) | Strong, Sharp |
| 1600 - 1450 | C=C and C=N Stretches | Aromatic (Pyridine) | Medium, Sharp |
| 1550 - 1510 | N-H Bend (Amide II) | Secondary Amide (Lactam) | Medium to Strong |
| 1470 - 1440 | CH₂ Bend (Scissoring) | Aliphatic (CH₂) | Medium |
| 1275 - 1200 | C-O-C Asymmetric Stretch | Cyclic Ether | Strong |
| 1150 - 1000 | C-O-C Symmetric Stretch | Cyclic Ether | Medium |
| 600 - 500 | C-Br Stretch | Bromo-Aromatic | Medium |
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powders, requiring minimal sample preparation.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Scan:
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Ensure the crystal is completely dry.
-
Acquire a background spectrum. This measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one powder onto the center of the ATR crystal. Only a few milligrams are needed to cover the crystal surface.
-
Lower the ATR press arm and apply consistent pressure to ensure firm contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Scan:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Cleaning:
-
Perform an ATR correction if necessary (this is a standard function in most software and corrects for the wavelength-dependent depth of penetration of the IR beam).
-
Baseline correction may be applied to flatten the spectrum's baseline.
-
Label the significant peaks with their wavenumbers.
-
Clean the ATR crystal and press arm thoroughly after the measurement.
-
Caption: Standard workflow for ATR-FTIR spectral analysis.
Conclusion
The infrared spectrum of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one provides a definitive fingerprint for its structural verification. The key diagnostic features are the strong carbonyl (Amide I) absorption around 1690-1660 cm⁻¹, the N-H stretch above 3100 cm⁻¹, and the strong C-O-C ether stretch in the 1275-1200 cm⁻¹ region. By cross-referencing an experimental spectrum with the predicted absorption bands outlined in this guide, researchers can confidently confirm the identity and purity of their synthesized material, ensuring the integrity of subsequent steps in drug discovery and development.
References
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PubChem. 6-Bromo-2H-pyrido[3,2-B][2][5]oxazin-3(4H)-one. Available from: [Link]
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Michigan State University Department of Chemistry. Infrared Spectrometry. Available from: [Link]
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SlidePlayer. The features of IR spectrum. Available from: [Link]
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National Center for Biotechnology Information. Metabolite Identification Using Infrared Ion Spectroscopy—Novel Biomarkers for Pyridoxine-Dependent Epilepsy. Available from: [Link]
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YouTube. Introduction to IR Spectroscopy - Amides. Available from: [Link]
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abacipharmtech. 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][2][5]oxazine. Available from: [Link]
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SpectraBase. 2H-Pyrido(3.2-B)-1.4-oxazin-3(4H)-one - Optional[ATR-IR] - Spectrum. Available from: [Link]
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Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. Available from: [Link]
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YouTube. Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Available from: [Link]
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PubChem. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Available from: [Link]
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ICT Prague. Table of Characteristic IR Absorptions. Available from: [Link]
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An In-Depth Technical Guide to the Solubility of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
Foreword
In the landscape of modern drug discovery, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a clinical candidate. Among these, aqueous solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, formulation feasibility, and the overall therapeutic potential of a compound. This guide focuses on 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, a heterocyclic scaffold of interest in medicinal chemistry.
Given the nascent stage of publicly available research on this specific molecule, this document is structured not as a static data sheet, but as a comprehensive methodological and theoretical framework. It is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to predict, experimentally determine, and intelligently interpret the solubility profile of this compound and its analogues. By synthesizing first principles of physical chemistry with gold-standard experimental designs, we aim to provide a self-validating roadmap for robustly characterizing this critical physicochemical parameter.
Physicochemical Profile and Structural Analysis
A thorough understanding of a molecule's solubility begins with its fundamental physicochemical properties. While extensive experimental data for 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one is not yet widely published, we can construct a detailed predictive profile based on its structure and data from close analogues.
The structure reveals a complex interplay of functional groups, each contributing to the overall physicochemical nature of the molecule.
-
Core Scaffold: A rigid, fused heterocyclic system. This rigidity can contribute to a high crystal lattice energy, which must be overcome for dissolution to occur, often suggesting a tendency towards lower solubility.
-
Bromo Substituent: The electron-withdrawing bromine atom increases the molecular weight and lipophilicity, generally leading to decreased aqueous solubility.
-
Lactam Moiety (-C(=O)NH-): This amide group is polar and contains both a hydrogen bond donor (N-H) and acceptor (C=O). It represents a hydrophilic center in the molecule.
-
Ether Linkage (-O-): The ether oxygen acts as a hydrogen bond acceptor, contributing moderately to hydrophilicity.
-
Pyridyl Nitrogen: This basic nitrogen atom is a key site for protonation. Its pKa will be a critical determinant of how solubility changes with pH.
Publicly available data for the target compound is limited, but we can reference its molecular formula and weight from PubChem.[1] For other properties, we can infer from a structurally similar analogue, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, which is known to be soluble in polar organic solvents like DMSO and Methanol but has a high melting point (220-227 °C), suggesting strong crystal packing and likely poor aqueous solubility.[2][3]
| Property | Value / Prediction | Source / Rationale |
| Molecular Formula | C₇H₅BrN₂O₂ | PubChem CID: 21873772[1] |
| Molecular Weight | 229.03 g/mol | PubChem CID: 21873772[1] |
| Predicted LogP | ~1.5 - 2.5 | (Estimated) Based on analogues and structural analysis. Positive value indicates a preference for a lipid environment over an aqueous one. |
| Predicted pKa | ~2-4 (Pyridyl N), ~11-12 (Amide N-H) | (Estimated) The pyridyl nitrogen is expected to be weakly basic. The amide proton is very weakly acidic.[4] |
| Aqueous Solubility | Predicted to be low | Based on the rigid, brominated, heterocyclic structure and high melting point of analogues.[3] |
| Organic Solubility | Predicted to be soluble in polar aprotic solvents | Expected to be soluble in solvents like DMSO and DMF, a common feature for such compounds.[2][5] |
The Duality of Solubility: Thermodynamic vs. Kinetic
Before embarking on experimental work, it is crucial to distinguish between the two primary types of solubility measurements, as they answer different questions relevant to different stages of drug development.[6][7]
Thermodynamic Solubility (Sₑ) , or equilibrium solubility, is the true measure of a compound's solubility. It is defined as the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid drug at a specific temperature and pH.[6] This value is critical for pre-formulation and understanding the biopharmaceutical limits of a drug.[8] The most reliable method for its determination is the Shake-Flask Method .[8][9]
Kinetic Solubility (Sₖ) measures the concentration of a compound at the point of precipitation from a solution that was initially free of solid material (typically by adding a concentrated DMSO stock solution to an aqueous buffer).[10][11] This measurement is not at thermodynamic equilibrium and often yields a higher value than Sₑ because the precipitate formed may be amorphous or metastable, which is more soluble than the most stable crystalline form.[12] Kinetic solubility is extremely valuable in early discovery for high-throughput screening (HTS), as it is faster, consumes less compound, and can flag potential issues for in vitro biological assays.[10][13][14]
Experimental Protocols for Solubility Determination
The following sections provide detailed, self-validating protocols for determining both thermodynamic and kinetic solubility.
Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This method is the gold standard for determining the equilibrium solubility of a compound and is essential for Biopharmaceutics Classification System (BCS) categorization.[8][15] The principle involves agitating an excess amount of the solid compound in a specific buffer until equilibrium is reached, then measuring the concentration of the dissolved compound in the filtered supernatant.
Workflow Overview
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An In-Depth Technical Guide to the Stability of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one: A Proactive Approach for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, a key heterocyclic building block in contemporary drug discovery. Recognizing the limited direct stability data for this specific molecule, this document synthesizes information from structurally related analogues and established principles of chemical degradation to proactively identify potential stability liabilities. We will explore the intrinsic chemical properties of the pyridoxazinone core, delineate probable degradation pathways including hydrolysis, photolysis, and oxidation, and provide actionable protocols for comprehensive stability assessment. This guide is intended to empower researchers, scientists, and drug development professionals to anticipate and mitigate stability challenges, thereby accelerating the progression of drug candidates incorporating this scaffold.
Introduction: The Rising Prominence of the Pyrido[3,2-b]oxazinone Scaffold
The 2H-pyrido[3,2-b]oxazin-3(4H)-one core is an increasingly important pharmacophore in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Its rigid, bicyclic structure provides a valuable template for the design of targeted therapeutics. The bromo-substitution at the 6-position offers a versatile handle for further chemical modification, making 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one a crucial intermediate in the synthesis of diverse compound libraries. However, the successful translation of these promising molecules from the laboratory to the clinic is contingent upon a thorough understanding of their physicochemical properties, paramount among which is chemical stability. A proactive approach to stability assessment is not merely a regulatory requirement but a fundamental aspect of robust drug development, preventing costly late-stage failures.
Intrinsic Chemical Properties and Potential Stability Liabilities
The chemical architecture of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one inherently presents several potential points of instability. Understanding these is the first step towards designing effective stabilization strategies.
The Lactam Moiety: A Locus of Hydrolytic Susceptibility
The defining feature of the pyridoxazinone core is the cyclic lactam (an amide within a ring). Lactams are known to be susceptible to hydrolysis, a chemical breakdown in the presence of water. This reaction is often catalyzed by acidic or basic conditions. Studies on analogous 4-H-1,2-dihydro-pyrido-[2,3-d]-[1][2]-oxazin-4-one derivatives have demonstrated rapid hydrolysis, particularly in the pH range of 4.0 to 8.0, with half-lives of less than 50 minutes at room temperature being reported.[3] This suggests that the oxazinone ring in 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one is a primary site of hydrolytic instability.
The likely mechanism of hydrolysis involves nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the lactam, leading to ring opening and the formation of an amino acid derivative.
Caption: Workflow for forced degradation and stability-indicating method development.
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method (SIAM). This method must be able to separate the parent compound from all its degradation products and any process-related impurities. [4][5][6]
Reverse-phase HPLC coupled with a photodiode array (PDA) detector is the most suitable technique for this purpose.
-
Column: A C18 column is a good starting point for separating the non-polar parent compound from potentially more polar degradation products.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation.
-
Detection: A PDA detector is essential for assessing peak purity and for identifying the optimal wavelength for quantification of the parent compound and its degradants.
The developed SIAM must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the parent peak from all degradation product peaks, which is confirmed by peak purity analysis.
Conclusion: A Roadmap to Stability
While specific stability data for 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one is not yet publicly available, a proactive and scientifically-grounded approach can effectively mitigate potential stability risks. By understanding the inherent chemical liabilities of the pyridoxazinone scaffold, implementing appropriate storage and handling procedures, and executing a comprehensive forced degradation study, researchers can gain a thorough understanding of the molecule's stability profile. The development of a validated stability-indicating analytical method is the cornerstone of this process, providing the necessary tools for accurate monitoring of the compound's integrity throughout the drug development lifecycle. This in-depth guide provides a robust framework for these activities, empowering scientists to make informed decisions and accelerate the development of novel therapeutics based on this promising chemical entity.
References
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Schwenker, G., & Chen, J. B. (1991). 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]--[1][2]oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis. Archiv der Pharmazie, 324(11), 887-890. [Link]
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Li, Y., et al. (2015). The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives. New Journal of Chemistry, 39(10), 7859-7867. [Link]
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Strehmel, B., & Seifert, T. (2000). Oxidizability of lactams and lactam-based polyamides. Die Angewandte Makromolekulare Chemie, 274(1), 77-83. [Link]
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Deokate, U., & Gorde, A. M. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250. [Link]
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Jain, D., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 653-661. [Link]
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Ng, K. L., & Chan, K. L. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Pharmaceutical and Biomedical Analysis, 199, 114035. [Link]
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Patel, K. N., et al. (2012). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis, 2(4), 119-126. [Link]
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A Stability Indicating Method (SIM) is defined as a validated analytical procedure that accurately and precisely measures active ingredients (drug substance or drug product) free from process impurities, excipients and degradation products. YouTube. (2018, April 30). [Link]
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- 3. 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Reactivity of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
An In-depth Technical Guide to the Reactivity of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
Abstract
This technical guide provides a comprehensive overview of the reactivity of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. The document delves into the core chemical transformations this molecule undergoes, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and reactions involving the lactam moiety. By elucidating the underlying principles and providing detailed experimental protocols, this guide serves as a valuable resource for researchers and scientists engaged in the synthesis and functionalization of novel pyridopyrazine-based compounds.
Introduction: The Significance of the Pyrido[1][2]oxazinone Scaffold
The 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The strategic placement of a bromine atom at the 6-position of this heterocyclic system opens up a vast chemical space for the introduction of diverse functional groups, making 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one a crucial intermediate in the synthesis of potential therapeutic agents. This guide will explore the key reactive sites of this molecule and provide insights into its synthetic utility.
Synthesis of the Core Scaffold
Conceptual Synthesis Workflow
Caption: General synthetic route to 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Reactivity at the C6-Position: A Hub for Molecular Diversification
The bromine atom on the pyridine ring is the primary site for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The electron-withdrawing nature of the adjacent nitrogen atom and the fused lactam ring activates the C-Br bond, facilitating these reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4] The 6-bromo position of the pyridooxazinone scaffold is well-suited for such transformations.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridyl core and a variety of aryl or vinyl boronic acids or esters.[5] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
-
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for achieving high yields. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed. The ligand stabilizes the palladium center and facilitates the catalytic cycle. A base, typically an inorganic carbonate or phosphate, is required to activate the boronic acid derivative for transmetalation. The solvent system often consists of a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base.
Experimental Protocol: Analogous Suzuki-Miyaura Coupling
The following protocol is adapted from a similar transformation on a 4-bromo-6H-1,2-oxazine derivative and serves as a representative starting point.[6]
| Step | Procedure | Rationale |
| 1 | In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). | An inert atmosphere prevents the degradation of the catalyst and reagents. The excess boronic acid drives the reaction to completion. |
| 2 | Add a degassed solvent mixture, such as toluene/methanol (4:1 v/v). | Degassing removes dissolved oxygen which can deactivate the palladium catalyst. |
| 3 | Add a 2M aqueous solution of a base (e.g., Na₂CO₃ or K₃PO₄, 3.0 equiv). | The base is crucial for the transmetalation step of the catalytic cycle. |
| 4 | Heat the reaction mixture at 80-100 °C with vigorous stirring for 4-12 hours, monitoring the reaction progress by TLC or LC-MS. | Heating provides the necessary activation energy for the reaction. |
| 5 | Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). | The workup serves to separate the organic product from the aqueous phase containing inorganic salts. |
| 6 | Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. | Removal of residual water is important before purification. |
| 7 | Purify the crude product by flash column chromatography on silica gel. | This step isolates the desired coupled product from unreacted starting materials and byproducts. |
The Sonogashira coupling facilitates the formation of a C-C bond between the 6-position and a terminal alkyne, providing access to alkynyl-substituted pyridooxazinones.[1][7][8] These products can serve as versatile intermediates for further transformations.
-
Causality Behind Experimental Choices: This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper co-catalyst activates the alkyne. A base, usually an amine such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne.
Experimental Protocol: Analogous Sonogashira Coupling
The following protocol is based on the successful coupling of 2-amino-3-bromopyridines with terminal alkynes.[1][8]
| Step | Procedure | Rationale |
| 1 | To a degassed solution of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%). | The use of both palladium and copper catalysts is characteristic of the Sonogashira reaction. |
| 2 | Add a degassed amine base (e.g., triethylamine, 2-3 equiv). | The amine acts as both a base and a solvent in some cases. |
| 3 | Stir the reaction mixture at room temperature to 60 °C for 2-24 hours, monitoring by TLC or LC-MS. | The reaction temperature depends on the reactivity of the substrates. |
| 4 | Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. | This initial purification step simplifies the subsequent workup. |
| 5 | Concentrate the filtrate and purify the residue by flash column chromatography on silica gel. | Chromatography is used to isolate the pure alkynylated product. |
The Heck-Mizoroki reaction allows for the coupling of the 6-bromo position with an alkene, leading to the formation of a new C-C double bond.[9][10] This transformation is valuable for the synthesis of styrenyl and other vinyl-substituted derivatives.
-
Causality Behind Experimental Choices: The Heck reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂. A phosphine ligand is typically used to stabilize the catalyst. A base is required to regenerate the active catalyst in the final step of the catalytic cycle.
Experimental Protocol: General Heck-Mizoroki Reaction
The following is a general protocol that can be optimized for the specific substrates.[2][11]
| Step | Procedure | Rationale |
| 1 | In a sealed tube, combine 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃ or a more specialized ligand, 4-10 mol%). | The choice of ligand can significantly influence the reaction efficiency and selectivity. |
| 2 | Add a suitable solvent (e.g., DMF, NMP, or dioxane) and a base (e.g., triethylamine, K₂CO₃, or Cs₂CO₃, 2-3 equiv). | The solvent and base should be chosen based on the solubility of the reactants and the desired reaction temperature. |
| 3 | Heat the reaction mixture at 100-140 °C for 12-48 hours, monitoring by TLC or LC-MS. | Higher temperatures are often required for the Heck reaction. |
| 4 | After cooling, dilute the reaction mixture with water and extract with an organic solvent. | The workup procedure is similar to other cross-coupling reactions. |
| 5 | Dry the combined organic extracts, concentrate, and purify by column chromatography. | This final step affords the pure vinylated product. |
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are highly versatile, direct nucleophilic aromatic substitution (SNAr) can also be a viable strategy for functionalizing the 6-position, particularly with strong nucleophiles. The pyridine nitrogen atom, being ortho to the bromine, activates the C6 position towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.
-
Causality Behind Experimental Choices: The feasibility of an SNAr reaction depends on the nucleophilicity of the incoming group and the stability of the intermediate. Strong nucleophiles such as alkoxides, thiolates, and amines can displace the bromide under thermal conditions. The use of a polar aprotic solvent like DMF or DMSO can accelerate the reaction by solvating the cation of the nucleophile, thereby increasing its reactivity.
Conceptual SNAr Mechanism
Caption: Simplified mechanism of nucleophilic aromatic substitution.
Reactivity of the Lactam Ring
The lactam moiety within the 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one structure also presents opportunities for chemical modification.
N-Alkylation
The nitrogen atom of the lactam can be alkylated using a suitable electrophile in the presence of a base. This allows for the introduction of various substituents at the N4-position, which can be crucial for modulating the pharmacological properties of the molecule.
-
Causality Behind Experimental Choices: A moderately strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is typically used to deprotonate the lactam nitrogen, forming a nucleophilic amide anion. The choice of base depends on the acidity of the N-H proton and the reactivity of the alkylating agent. Polar aprotic solvents like DMF or THF are commonly used to dissolve the reactants and facilitate the reaction.
Lactam Ring Opening
Under certain conditions, the lactam ring can be opened. For instance, hydrolysis under acidic or basic conditions can lead to the formation of the corresponding amino acid derivative.[12] This reactivity can be exploited for further synthetic manipulations or for the design of prodrugs.
-
Causality Behind Experimental Choices: Strong aqueous acid (e.g., HCl) or base (e.g., NaOH) and elevated temperatures are generally required to effect the hydrolysis of the amide bond. The stability of the pyridooxazinone ring system will dictate the harshness of the conditions needed.
Conclusion
6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a highly valuable and versatile building block in organic synthesis. Its reactivity is dominated by the transformations at the C6-bromo position, primarily through palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of substituents. Additionally, the lactam functionality provides a secondary site for modification. A thorough understanding of the reactivity of this scaffold, as detailed in this guide, is essential for the rational design and synthesis of novel and complex molecules with potential applications in drug discovery and materials science.
References
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Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Zhu, Q., Liao, L., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]
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Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a. ResearchGate. [Link]
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Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing). (2023). [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
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Synthesis of Step 1. 7-Bromo-2H-pyrido[3,2-b]1,4-oxazin-3(4H)-one. PrepChem.com. [Link]
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Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn…pyridine interactions. Faraday Discussions (RSC Publishing). [Link]
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Suzuki reaction. Wikipedia. [Link]
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Scheme 3: Suzuki-couplings of 4-bromo-6H-1,2-oxazines. a) ArB(OH)2,... ResearchGate. [Link]
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Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
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Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds. ResearchGate. [Link]
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Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. PubMed. [Link]
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Heck reaction. Wikipedia. [Link]
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Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. ResearchGate. [Link]
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2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl-. PubChem. [Link] 21.[1][13]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis. PubMed. [Link]
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2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. PubChem. [Link]
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AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure. [Link]
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Synthesis of 2-hydroxy-1,4-oxazin-3-ones Through Ring Transformation of 3-hydroxy-4-(1,2-dihydroxyethyl)-β-lactams and a Study of Their Reactivity. PubMed. [Link]
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Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
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Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. [Link]
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A one-pot synthesis of pyrido[2,3-b][1][2]oxazin-2-ones. PubMed. [Link]
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SYNTHESIS OF 4H-PYRIDO[3,2-b][1][2]OXAZINE AND 3-SUBSTITUTED-4H-PYRIDO[ 3,2-b][1][2]OXAZINES VIA PALLADIUM-CATALYSED REACTIONS. Semantic Scholar. [Link]
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Multistep Synthesis of Pyrido[3',2':4,5]- pyrrolo[3,2-d][1][13]oxazin-4(5H)-one from 2-Aminonicotinonitriles. ResearchGate. [https://www.researchgate.net/publication/242138729_Multistep_Synthesis_of_Pyrido3'2'45]-_pyrrolo32-d13oxazin-45H-one_from_2-Aminonicotinonitriles]([Link])
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6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one as a building block
A Technical Guide to 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one: A Versatile Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a pivotal heterocyclic building block in medicinal chemistry. Its unique fused ring system, combining a pyridine ring with a 1,4-oxazin-3-one moiety, and the strategic placement of a bromine atom, make it an exceptionally versatile scaffold for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in drug discovery and development programs.
Introduction: The Strategic Value of the Pyrido-Oxazinone Core
The fusion of a pyridine ring with an oxazinone creates a privileged heterocyclic scaffold. The pyridine portion often serves as a key interaction domain with biological targets, while the oxazinone can influence physicochemical properties and metabolic stability. The title compound, 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, is particularly valuable due to the bromine atom at the 6-position. This halogen acts as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient exploration of the chemical space around the core, a cornerstone of modern lead optimization strategies. Derivatives of related scaffolds like pyrido[2,3-d]pyrimidines and other oxazines have shown a broad spectrum of activities, including potent anticancer properties, underscoring the therapeutic potential of molecules derived from this building block.[3][4]
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of a building block is critical for its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 337463-88-4 | [5] |
| Molecular Formula | C₇H₅BrN₂O₂ | [6] |
| Molecular Weight | 229.03 g/mol | [5] |
| Appearance | White to light yellow powder/crystal | --- |
| Melting Point | Not consistently reported, decomposition may occur | --- |
| SMILES | C1C(=O)NC2=C(O1)C=CC(=N2)Br | --- |
Molecular Structure Diagram:
Caption: Chemical structure of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Synthesis and Reactivity
Synthetic Pathways
The primary route to 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one involves the cyclization of a substituted aminopyridine precursor. A common starting material is 2-amino-5-bromopyridine , which can be synthesized from the readily available 2-aminopyridine.[1][2][7] The key intermediate is 2-amino-5-bromopyridin-3-ol , which is then reacted with an appropriate C2 synthon, such as chloroacetyl chloride or a related derivative, to form the oxazinone ring.
Synthetic Workflow Diagram:
Caption: Generalized synthetic pathway to the target building block.
Core Reactivity: A Chemist's Guide to Functionalization
The true power of this building block lies in its predictable and versatile reactivity. The molecule offers several handles for modification, allowing for the systematic elaboration of its structure.
Key Reactive Sites Diagram:
Caption: Key reactive sites for molecular elaboration.
-
Causality Behind Reactivity : The electron-deficient nature of the pyridine ring and the inherent reactivity of the carbon-bromine bond make the C6 position highly susceptible to palladium-catalyzed oxidative addition. This is the crucial first step in a multitude of cross-coupling reactions, which are foundational to modern medicinal chemistry for their reliability and broad functional group tolerance.[8][9][10] The amide nitrogen (N4) provides a site for introducing substituents that can modulate solubility, cell permeability, or act as vectors to explore new binding pockets.
Applications in Drug Discovery
This building block is rarely the final drug product but rather a critical intermediate used to construct more complex and potent therapeutic agents. The oxazine and pyridazinone classes of heterocycles, to which this scaffold belongs, are associated with a wide range of biological activities.[6][11]
-
Scaffold for Kinase Inhibitors : The pyridine and fused-ring structure is a common feature in many kinase inhibitors. The C6-position allows for the introduction of various aryl or heteroaryl groups that can target the hinge region or other key pockets of the ATP-binding site.
-
GPCR Ligand Development : The ability to diversify the C6-substituent is crucial for developing selective ligands for G-protein coupled receptors (GPCRs), where subtle structural changes can dramatically alter receptor subtype selectivity and functional activity.[12]
-
Antimicrobial and Antiviral Agents : Heterocyclic compounds are a rich source of anti-infective agents. This scaffold provides a robust platform for generating libraries of compounds to screen against bacterial, fungal, or viral targets.
Self-Validating Experimental Protocols
The following protocols are designed to be robust and reproducible, incorporating standard practices for reaction setup, monitoring, and purification.
Protocol 1: Synthesis of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
This protocol is adapted from established cyclization procedures.
-
Reaction Setup : To a solution of 2-amino-5-bromopyridin-3-ol (1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF) under an inert atmosphere (N₂ or Argon), add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Reagent Addition : Allow the mixture to stir for 30 minutes at 0 °C. Then, add a solution of ethyl chloroacetate (1.1 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression : After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up : Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure title compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling (Representative)
This protocol demonstrates the utility of the C6-bromo position for C-C bond formation, a cornerstone of library synthesis.[11][13][14]
-
Catalyst & Reagent Preparation : In a reaction vessel, combine 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a suitable phosphine ligand (e.g., SPhos, XPhos, 0.1 eq).
-
Reaction Setup : Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and an aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃).
-
Execution : Purge the vessel with an inert gas (N₂ or Argon) for 5-10 minutes. Heat the reaction mixture to 80-100 °C.
-
Monitoring and Completion : Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Work-up and Purification : After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to afford the desired 6-aryl-substituted pyrido-oxazinone.
Conclusion
6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is more than just a chemical; it is a strategic tool for medicinal chemists. Its well-defined reactive sites, particularly the versatile C6-bromo position, coupled with a privileged heterocyclic core, provide a reliable and efficient platform for the synthesis of diverse compound libraries. Understanding the causality behind its synthesis and reactivity empowers researchers to rationally design and execute synthetic campaigns, accelerating the journey from a chemical building block to a potential therapeutic candidate.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (2010). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]
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MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
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Semantic Scholar. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
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PubMed. (1983). [Studies on Pyridinol Derivatives. III. Synthesis and Pharmacological Activity of 2H-pyrido [3,2-b] -1,4-oxazin-3-one Derivatives]. Retrieved from [Link]
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RSC Publishing. (n.d.). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]
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Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical industry.[1][2][3] Its robustness, functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives have made it an indispensable tool for the construction of carbon-carbon bonds, especially in the synthesis of complex biaryl and heteroaryl structures that are prevalent in medicinally active compounds.[1][4][5] This guide provides a detailed examination and a practical, field-proven protocol for the Suzuki coupling of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, a heterocyclic scaffold of significant interest in drug discovery.
The 2H-pyrido[3,2-b][6][7]oxazin-3(4H)-one core and its derivatives are recognized for their potential biological activities, making them valuable building blocks in the design of novel therapeutic agents.[8][9] The ability to functionalize the 6-position of this scaffold via Suzuki coupling opens a gateway to a diverse chemical space for structure-activity relationship (SAR) studies.
Understanding the Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (or triflate) and an organoboron compound.[10][11] The catalytic cycle, which is central to understanding and troubleshooting the reaction, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][11]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (in this case, 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one) to a palladium(0) complex, forming a palladium(II) intermediate.[6][10] The electron density of the aryl halide can influence the rate of this step, with electron-deficient systems often reacting more readily.[12]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex. The presence of a base is crucial for this step. The base activates the organoboron species, typically a boronic acid, by forming a more nucleophilic boronate complex.[13][14][15][16] This boronate then undergoes transmetalation with the palladium(II) halide complex.[17]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][7]
The Critical Role of Reagents
-
Palladium Catalyst and Ligands: The choice of the palladium source and the supporting ligands is paramount for a successful reaction. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium catalyst and modulate its reactivity.[10][18][19] Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), are often highly effective for coupling challenging substrates, including heteroaryl chlorides and bromides.[3][17]
-
Base: The base plays multiple roles in the Suzuki coupling. Its primary function is to activate the boronic acid for transmetalation.[14][15] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[10] The choice of base can significantly impact the reaction outcome, and its strength should be carefully considered, especially when dealing with base-sensitive functional groups.
-
Solvent: The solvent system must be capable of dissolving the reagents and facilitating the reaction. Suzuki couplings are often performed in a mixture of an organic solvent and water.[10][20] Common organic solvents include ethers like 1,4-dioxane and tetrahydrofuran (THF), and aromatic hydrocarbons such as toluene.[12] The aqueous phase is essential for dissolving the inorganic base and promoting the formation of the active boronate species.
Visualizing the Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
This protocol provides a general starting point for the Suzuki coupling of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one with a variety of aryl and heteroaryl boronic acids. Optimization of the reaction conditions may be necessary for specific substrates.
Materials and Reagents
-
6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Inert gas (Argon or Nitrogen)
Equipment
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas supply line
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 equivalent).
-
Add the aryl or heteroaryl boronic acid (1.2 equivalents) and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
-
Solvent Addition and Degassing:
-
Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). The reaction concentration should be approximately 0.1 M with respect to the starting bromide.
-
To degas the solvent, bubble the inert gas through the solvent mixture for 20-30 minutes prior to addition.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Reaction Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the Suzuki coupling experiment.
Optimization and Troubleshooting
The success of a Suzuki coupling reaction can be influenced by several factors. The following table provides a summary of key parameters and suggestions for optimization.
| Parameter | Standard Condition | Optimization Suggestions | Rationale |
| Catalyst | Pd(PPh₃)₄ | Use more active catalysts like Pd(dppf)Cl₂ or a combination of a palladium precursor (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). | To improve catalytic activity, especially for less reactive substrates.[3][17] |
| Base | K₂CO₃ | Try stronger bases like K₃PO₄ or Cs₂CO₃. For base-sensitive substrates, a weaker base like NaHCO₃ or an organic base may be beneficial. | A stronger base can enhance the rate of transmetalation, while a weaker base can prevent side reactions.[10][14] |
| Solvent | 1,4-Dioxane/Water | Screen other solvent systems such as Toluene/Water, THF/Water, or DMF/Water. The ratio of organic solvent to water can also be adjusted. | Solvent polarity and composition can affect the solubility of reagents and the stability of intermediates.[12][21] |
| Temperature | 80-100 °C | Lowering the temperature may reduce side reactions, while increasing it can accelerate slow reactions. Microwave irradiation can also be employed to shorten reaction times.[22] | To balance reaction rate and selectivity. |
| Boronic Acid | Boronic Acid | Consider using boronate esters (e.g., pinacol esters) or trifluoroborate salts, which can exhibit different reactivity and stability profiles.[10][20] | To overcome issues with boronic acid decomposition or low reactivity. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the functionalization of the 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold. A thorough understanding of the reaction mechanism and the roles of the various components is essential for successful execution and optimization. The protocol and guidelines presented here provide a solid foundation for researchers to explore the synthesis of novel derivatives of this important heterocyclic system, thereby accelerating the drug discovery and development process.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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ACS Publications. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
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ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
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ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
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Semantics Scholar. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
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Semantics Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
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ResearchGate. Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... [Link]
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ResearchGate. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
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MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
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Semantics Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
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ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
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NIH National Library of Medicine. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
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ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
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Royal Society of Chemistry. Suzuki–Miyaura Coupling. [Link]
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ResearchGate. Examples of approved drugs where Suzuki–Miyaura coupling is employed to... [Link]
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ResearchGate. Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][6][7]oxazine as new scaffolds for potential bioactive compounds. [Link]
-
NIH National Library of Medicine. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
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ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
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ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
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ResearchGate. Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. [Link]
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NIH National Library of Medicine. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
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NIH National Library of Medicine. Synthesis of 2H-benzo[b][6][7]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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NIH National Library of Medicine. [Studies on Pyridinol Derivatives. III. Synthesis and Pharmacological Activity of 2H-pyrido [3,2-b]-1,4-oxazin-3-one Derivatives]. [Link]
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RSC Publishing. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
-
Beilstein Journal of Organic Chemistry. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]
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Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
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PubChem. 6-Bromo-2H-pyrido[3,2-B][6][7]oxazin-3(4H)-one. [Link]
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ResearchGate. The synthesis of 2H-pyrido[3,4-c][6][10]benzoxazine-2,4(3H)-diones from 6-oxo-6H-1,2-oxazine-3-carboxylates. [Link]
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Application Note: Sonogashira Coupling of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one for the Synthesis of Novel Heterocyclic Scaffolds
For: Researchers, scientists, and drug development professionals.
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This powerful transformation has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1] This application note provides a detailed protocol and in-depth scientific insights for the Sonogashira coupling of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, a key intermediate in the development of novel therapeutic agents. The protocol herein is designed to be a self-validating system, with explanations of the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Strategic Importance of Alkynylated Pyrido[3,2-b]oxazinones
The 2H-pyrido[3,2-b]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, exhibiting a range of biological activities. The introduction of an alkynyl moiety at the C6 position via Sonogashira coupling opens a gateway to a diverse array of molecular architectures. This functionalization allows for subsequent transformations, such as cyclization reactions or the introduction of further diversity through click chemistry, making it a critical step in many drug discovery programs. The Sonogashira reaction is particularly well-suited for this purpose due to its typically mild reaction conditions and tolerance of a wide variety of functional groups.[4]
Mechanistic Overview: The Palladium and Copper Catalytic Cycles
The Sonogashira coupling reaction traditionally employs a dual catalytic system comprising a palladium complex and a copper(I) co-catalyst.[1][2] While the exact mechanism can be complex and is still a subject of some debate, it is generally understood to involve two interconnected catalytic cycles.[5]
-
The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl bromide (6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one), forming a Pd(II) intermediate.
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II) complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired alkynylated product and regenerate the active Pd(0) catalyst.
It is important to note that copper-free Sonogashira protocols have also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction.[6]
Caption: Figure 1. Simplified diagram of the Sonogashira coupling catalytic cycles.
Experimental Protocol: Sonogashira Coupling of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
This protocol provides a robust starting point for the Sonogashira coupling of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one with a generic terminal alkyne. Optimization may be required for specific alkynes.
Materials:
-
6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or Toluene)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a condenser
-
Magnetic stirrer and hotplate
-
Inert gas manifold
-
Syringes and needles
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of argon, add 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 eq), PdCl₂(PPh₃)₂ (0.02 - 0.05 eq), and CuI (0.04 - 0.10 eq).
-
Rationale: The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the alkyne.[6] PdCl₂(PPh₃)₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. Copper(I) iodide is used as a co-catalyst to facilitate the formation of the copper acetylide.
-
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) to the flask, followed by the terminal alkyne (1.1 - 1.5 eq) and the amine base (e.g., TEA, 2.0 - 3.0 eq) via syringe.
-
Rationale: An excess of the alkyne is used to drive the reaction to completion. The amine base is essential for the deprotonation of the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[2]
-
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the specific alkyne and may require some optimization. For aryl bromides, heating is often necessary to achieve a reasonable reaction rate.[6]
-
Rationale: The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl.[7] While aryl iodides can often react at room temperature, aryl bromides typically require elevated temperatures to facilitate the rate-limiting oxidative addition step.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Caption: Figure 2. Experimental workflow for the Sonogashira coupling.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Palladium Catalyst Loading | 2 - 5 mol% | Balances reaction efficiency with cost and ease of removal. |
| Copper(I) Iodide Loading | 4 - 10 mol% | Sufficient to facilitate the copper cycle without promoting excessive homocoupling. |
| Alkyne Stoichiometry | 1.1 - 1.5 equivalents | An excess drives the reaction towards completion. |
| Base Stoichiometry | 2.0 - 3.0 equivalents | Ensures complete deprotonation of the alkyne and neutralizes the HX byproduct. |
| Temperature | Room Temp. - 80 °C | Dependent on the alkyne's reactivity; higher temperatures may be needed for less reactive substrates.[6] |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed conditions are critical for catalyst stability and to prevent side reactions.[6] |
Trustworthiness: A Self-Validating System and Troubleshooting
A successful Sonogashira coupling is contingent upon the quality of reagents and the meticulous exclusion of oxygen.
Validation of Reaction Success:
-
TLC Analysis: A successful reaction will show the consumption of the starting material (6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one) and the appearance of a new, typically less polar, product spot.
-
LC-MS Analysis: This provides confirmation of the product's molecular weight.
-
NMR Spectroscopy: ¹H and ¹³C NMR of the purified product will confirm the structure, showing the disappearance of the proton signal in the vicinity of the bromine and the appearance of characteristic alkyne signals.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents or solvent | - Use fresh, high-purity catalysts and reagents.- Ensure the solvent is anhydrous and thoroughly degassed.- Increase the reaction temperature in increments.- Consider a more active catalyst system, potentially with specialized ligands.[8] |
| Formation of Palladium Black | - Catalyst decomposition | - Ensure rigorous exclusion of oxygen.- Use fresh, high-purity solvents.- Some solvents, like THF, may be more prone to this; consider switching to DMF or toluene.[6][9] |
| Significant Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen- High concentration of copper catalyst | - Thoroughly degas all solvents and reagents.- Consider a copper-free Sonogashira protocol.[6] |
| Difficult Purification | - Close polarity of starting material and product- Formation of byproducts | - Optimize the chromatography eluent system.- Ensure the reaction goes to completion to minimize starting material in the crude product. |
References
- Time in Denbighshire, GB. Google Search. Accessed January 12, 2026.
-
Sonogashira coupling. Wikipedia. Accessed January 12, 2026. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Accessed January 12, 2026. [Link]
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Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. Accessed January 12, 2026. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. Accessed January 12, 2026. [Link]
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Sonogashira Coupling Reaction: Videos & Practice Problems. Pearson. Accessed January 12, 2026. [Link]
-
Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. PubMed. Accessed January 12, 2026. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. Accessed January 12, 2026. [Link]
-
Sonogashira Cross-Coupling. J&K Scientific LLC. Accessed January 12, 2026. [Link]
-
Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry - ACS Publications. Accessed January 12, 2026. [Link]
-
Sonogashira troubleshooting help needed. Reddit. Accessed January 12, 2026. [Link]
-
Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry (RSC Publishing). Accessed January 12, 2026. [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. Accessed January 12, 2026. [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters - ACS Publications. Accessed January 12, 2026. [Link]
-
What is the best procedure for Sonogashira coupling? ResearchGate. Accessed January 12, 2026. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health. Accessed January 12, 2026. [Link]
-
A Convenient Procedure for Sonogashira Reactions Using Propyne. Thieme. Accessed January 12, 2026. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. Accessed January 12, 2026. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. Accessed January 12, 2026. [Link]
-
Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. ResearchGate. Accessed January 12, 2026. [Link]
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- 8. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Application Notes and Protocols: Palladium-Catalyzed Functionalization of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
Application Notes and Protocols: Palladium-Catalyzed Functionalization of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
Introduction: The Strategic Value of the Pyrido[3,2-b]oxazinone Scaffold
The 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one core is a privileged heterocyclic motif frequently encountered in the development of novel therapeutic agents. Its rigid, bicyclic structure and embedded hydrogen bond donors and acceptors make it an attractive scaffold for targeting a range of biological entities. The strategic placement of a bromine atom at the 6-position transforms this core into a versatile synthetic intermediate, primed for diversification through modern cross-coupling chemistry.[1]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions to functionalize 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one ( 1 ). We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The protocols are designed to be self-validating, with explanations for the selection of catalysts, ligands, bases, and solvents to ensure robust and reproducible outcomes.
PART 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling
Palladium's versatility in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is central to modern synthetic chemistry.[3] These reactions almost universally proceed through a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states. Understanding this cycle is critical for troubleshooting and optimizing reactions.
The generalized catalytic cycle involves three key steps:
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (in this case, our bromo-scaffold 1 ), inserting itself into the carbon-bromine bond. This oxidizes the metal to a Pd(II) species.
-
Transmetalation (for Suzuki/Sonogashira) or Ligand Exchange (for Buchwald-Hartwig/Heck): The new organic moiety (e.g., from a boronic acid or an amine) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired new bond. This step reduces the palladium back to its Pd(0) state, allowing it to re-enter the catalytic cycle.
Figure 2: Workflow for Suzuki-Miyaura Coupling.
Protocol 2.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 6-Bromo-2H-pyrido[3,2-b]o[1][2]xazin-3(4H)-one (1 ) (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), and Pd(PPh₃)₄ (0.03-0.05 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas (repeat 3 times).
-
Solvent Addition: Add degassed toluene (to achieve ~0.1 M concentration) and a co-solvent like methanol or water (e.g., 4:1 toluene:MeOH). [2]4. Base Addition: Add a degassed 2 M aqueous solution of Na₂CO₃ (2.0-3.0 eq.).
-
Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
| Parameter | Typical Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Reliable Pd(0) source. [2] |
| Boronic Acid | 1.2 - 1.5 eq. | Ensures complete consumption of the limiting substrate. |
| Base | Na₂CO₃ or K₃PO₄ (2-3 eq.) | Activates boronic acid for transmetalation. [4] |
| Solvent | Toluene/H₂O or Dioxane/H₂O | Biphasic system to dissolve all components. |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and degradation of the Pd(0) catalyst. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the coupling of amines with aryl halides, a cornerstone reaction for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals. [5][6] Causality of Component Selection:
-
Catalyst System: This reaction typically requires a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, sterically hindered phosphine ligand. Ligands like XPhos or DavePhos are crucial; their bulk promotes the reductive elimination step and stabilizes the active catalytic species. [7]* Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are common choices. They deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center. [7]* Solvent: Anhydrous, aprotic solvents like 1,4-dioxane or toluene are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Protocol 2.2: Buchwald-Hartwig Amination with Morpholine
-
Vessel Preparation: In a glovebox or under a positive flow of argon, charge an oven-dried reaction tube with Pd₂(dba)₃ (0.01-0.02 eq.), a suitable ligand (e.g., XPhos, 0.02-0.05 eq.), and sodium tert-butoxide (1.4 eq.).
-
Add Substrate: Add 6-Bromo-2H-pyrido[3,2-b]o[1][2]xazin-3(4H)-one (1 ) (1.0 eq.).
-
Seal and Add Reagents: Seal the tube with a septum cap. Remove from the glovebox and add anhydrous, degassed 1,4-dioxane (~0.2 M) followed by morpholine (1.2-1.4 eq.) via syringe.
-
Reaction: Place the tube in a preheated oil bath or heating block at 80-100 °C and stir for 2-24 hours.
-
Monitoring: Track the disappearance of the starting material using LC-MS.
-
Workup: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash chromatography.
| Parameter | Typical Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | Common, stable Pd(0) precursor. |
| Ligand | XPhos, SPhos, DavePhos (2-5 mol%) | Bulky phosphines essential for high catalytic activity. [7] |
| Base | NaOtBu or Cs₂CO₃ (1.4-2.0 eq.) | Strong, non-nucleophilic base for amine activation. [8] |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvent required for the strong base. |
| Temperature | 80 - 110 °C | Standard temperature range for this transformation. |
| Amine | 1.2 - 1.5 eq. | Primary or secondary amines can be used. |
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates for constructing more complex molecules, including heterocycles and conjugated systems. [9][10]The reaction classically uses a dual-catalyst system. [11] Causality of Component Selection:
-
Palladium Catalyst: A Pd(0) source, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, initiates the cycle by reacting with the aryl bromide. [2]* Copper Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide, which is much more reactive in the transmetalation step with the palladium center than the alkyne itself. [12]* Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual role: it acts as the solvent (or co-solvent) and neutralizes the HBr generated during the reaction, regenerating the terminal alkyne. [13] Protocol 2.3: Sonogashira Coupling with Trimethylsilylacetylene
-
Vessel Preparation: To a flame-dried Schlenk flask, add 6-Bromo-2H-pyrido[3,2-b]o[1][2]xazin-3(4H)-one (1 ) (1.0 eq.), PdCl₂(PPh₃)₂ (0.03-0.05 eq.), and copper(I) iodide (CuI) (0.02-0.04 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene and triethylamine (e.g., 5:2 v/v). Add the terminal alkyne, such as trimethylsilylacetylene (1.5-2.0 eq.), via syringe.
-
Reaction: Stir the mixture at room temperature to 50 °C for 6-20 hours. The reaction is often run at room temperature. [2]5. Monitoring: Follow the reaction by TLC or LC-MS until the starting bromide is consumed.
-
Workup: Quench the reaction with water or saturated NH₄Cl solution. Extract the aqueous phase with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography. If a silyl-protected alkyne was used, the silyl group can be removed with a fluoride source (e.g., TBAF) or potassium carbonate in methanol.
| Parameter | Typical Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ (3-5 mol%) | Stable Pd(II) precatalyst, reduced in situ. [2] |
| Cu Co-catalyst | CuI (2-4 mol%) | Forms reactive copper acetylide for transmetalation. [12] |
| Base | Et₃N or DIPA | Amine base acts as solvent and acid scavenger. [13] |
| Solvent | Toluene or THF | Co-solvent with the amine base. |
| Temperature | 25 - 50 °C | Reaction often proceeds under mild thermal conditions. |
| Alkyne | 1.5 - 2.0 eq. | Can be terminal or silyl-protected. |
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a powerful tool for vinylation. [14][15]The reaction's stereoselectivity is a key advantage, typically yielding the trans product. [16] Causality of Component Selection:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst. It is reduced in situ to the active Pd(0) species. [16]Phosphine ligands can be added to stabilize the catalyst, but phosphine-free conditions are also known. [17]* Base: A moderately weak base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is used to neutralize the HBr formed in the final step of the catalytic cycle, regenerating the Pd(0) catalyst.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used to facilitate the reaction.
Figure 3: Key steps in the Heck Reaction catalytic cycle.
Protocol 2.4: Heck Reaction with n-Butyl Acrylate
-
Vessel Preparation: In a Schlenk tube, combine 6-Bromo-2H-pyrido[3,2-b]o[1][2]xazin-3(4H)-one (1 ) (1.0 eq.), Pd(OAc)₂ (0.02-0.05 eq.), and a base like K₂CO₃ or Et₃N (1.5-2.0 eq.). If a ligand is used (e.g., PPh₃), add it here (0.04-0.10 eq.).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with nitrogen or argon.
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF (or another suitable polar aprotic solvent) followed by the alkene, such as n-butyl acrylate (1.5 eq.).
-
Reaction: Heat the mixture to 100-120 °C for 12-24 hours.
-
Monitoring: Check for the consumption of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature, dilute with water, and extract several times with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting residue via silica gel chromatography to isolate the vinylated product.
| Parameter | Typical Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | Common, inexpensive Pd(II) precatalyst. [16] |
| Ligand | PPh₃ (optional) | Can improve catalyst stability and lifetime. |
| Base | Et₃N or K₂CO₃ (1.5-2.0 eq.) | Neutralizes HBr byproduct to regenerate Pd(0). [9] |
| Solvent | DMF, NMP, ACN | Polar aprotic solvent is standard. |
| Temperature | 100 - 120 °C | Higher temperatures are often required for Heck reactions. |
| Alkene | 1.5 eq. | Electron-deficient alkenes (e.g., acrylates) work well. |
PART 3: References
-
Viciu, M. S., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Zimmer, R., et al. (n.d.). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (2023). Heck reaction. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2014). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved January 12, 2026, from [Link]
-
Frank, D., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved January 12, 2026, from [Link]
-
MDPI. (2020). Palladium-Catalyzed Reactions. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 12, 2026, from [Link]
-
Organic-Reaction.com. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 6-Bromo-2H-pyrido[3,2-B]o[1][2]xazin-3(4H)-one. Retrieved January 12, 2026, from [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved January 12, 2026, from [Link]
-
SynArchive. (n.d.). Suzuki Coupling. Retrieved January 12, 2026, from [Link]
-
American Journal of Pharmacy and Health Research. (2020). Palladium used As A Catalyst: A Review. Retrieved January 12, 2026, from [Link]
-
Molecules. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved January 12, 2026, from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved January 12, 2026, from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. Retrieved January 12, 2026, from [Link]
-
RSC Publishing. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Retrieved January 12, 2026, from [Link]
-
AHH Chemical. (n.d.). 6-Bromo-2H-pyrido[3, 2-b]o[1][2]xazin-3(4H)-one, min 97%. Retrieved January 12, 2026, from [Link]
-
University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved January 12, 2026, from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved January 12, 2026, from [Link]
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- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 6. chem.libretexts.org [chem.libretexts.org]
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Application Notes & Protocols for 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one: A Versatile Scaffold for Medicinal Chemistry
Application Notes & Protocols for 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one: A Versatile Scaffold for Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide for the use of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (CAS No. 337463-88-4) in synthetic and medicinal chemistry applications. While direct biological activity of this specific compound is not extensively documented, its structure represents a valuable heterocyclic building block for the synthesis of novel compounds with a wide range of potential pharmacological activities. This guide covers the compound's physicochemical properties, safe handling, and detailed protocols for its synthesis and, most critically, its derivatization to explore new chemical space in drug discovery.
Introduction: The Strategic Value of the Pyrido[1][2]oxazinone Core
The pyrido[1][2]oxazinone scaffold is a privileged heterocyclic system in medicinal chemistry. Its rigid, bicyclic structure and the presence of hydrogen bond donors and acceptors make it an attractive core for designing molecules that can interact with various biological targets. Derivatives of the broader oxazine and pyridazinone classes have demonstrated a remarkable spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6] Specifically, the introduction of a bromine atom at the 6-position of the 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one ring system provides a crucial synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).
This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel bioactive compounds.
Physicochemical Properties & Handling
Accurate characterization is the foundation of reproducible science. The key properties of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one are summarized below.
| Property | Value | Source |
| CAS Number | 337463-88-4 | [7][8] |
| Molecular Formula | C₇H₅BrN₂O₂ | [1][8] |
| Molecular Weight | 229.03 g/mol | [8] |
| Appearance | Typically a solid (e.g., pale yellow) | [7] |
| Melting Point | 152°C (decomposes at higher temperatures) | |
| Purity | ≥97% (commercially available) | [8] |
Storage and Handling:
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a chemical fume hood to minimize exposure. As a precautionary measure, handle as a potentially hazardous compound.
Synthetic Protocols
The true utility of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one lies in its application as a synthetic intermediate. The following sections provide protocols for its preparation and subsequent derivatization.
Protocol 3.1: Synthesis of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
This protocol is adapted from established synthetic routes for similar heterocyclic systems and provides a reliable method for producing the title compound.[7] The core transformation involves the reductive cyclization of a nitropyridine precursor.
Workflow Diagram: Synthesis of the Core Scaffold
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the starting material, a 6-bromo-2-nitropyridine precursor (e.g., Compound 3.1, 1.0 eq), and acetic acid (approx. 15 mL per gram of starting material).[7]
-
Addition of Reducing Agent: To the stirred suspension, add iron powder (5.0 eq) portion-wise. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to 100°C and maintain for 2 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the iron salts, washing the pad with additional solvent (e.g., ethyl acetate).
-
To the filtrate, add water and perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate (3x).
-
Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of petroleum ether/ethyl acetate) to afford the pure 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.[7]
Causality Note: The use of iron in acetic acid is a classic and cost-effective method for the reduction of an aromatic nitro group to an amine. The in situ formation of the amine adjacent to the hydroxyethyl ether group facilitates spontaneous intramolecular cyclization to form the desired lactam ring of the pyridooxazinone system.
Protocol 3.2: Derivatization Strategies
The strategic placement of the bromine atom and the reactive N-H group of the lactam allows for a multitude of synthetic transformations. This dual reactivity is the cornerstone of its utility as a building block.
Diagram: Synthetic Utility and Derivatization Pathways
Caption: Key derivatization pathways for the core scaffold.
A. N-Alkylation/Arylation at the Lactam Nitrogen (Position 4)
-
Objective: To introduce substituents at the lactam nitrogen, which can modulate solubility, metabolic stability, and target engagement.
-
Protocol:
-
Dissolve 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).
-
Add a suitable base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.5-2.0 eq), and stir for 15-30 minutes at room temperature.
-
Add the desired alkyl halide (R-X) or aryl halide (Ar-X) (1.1-1.5 eq). For arylations, a copper or palladium catalyst may be required.
-
Heat the reaction mixture (typically 60-100°C) until the starting material is consumed (monitor by TLC).
-
Cool, dilute with water, and extract with an organic solvent.
-
Purify via standard chromatographic techniques.
-
B. Palladium-Catalyzed Cross-Coupling at the Bromo Position (Position 6)
-
Objective: To introduce diverse aryl, heteroaryl, or alkyl groups at the 6-position, which is a common strategy for exploring SAR in drug discovery. The resulting derivatives could be screened for a variety of biological activities, drawing inspiration from the broad therapeutic potential of related pyridazinone and benzoxazinone compounds.[3][5][9]
-
Generalized Suzuki Coupling Protocol:
-
In a reaction vessel, combine 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.
-
Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-110°C for 2-16 hours.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product using column chromatography.
-
Scientific Rationale: Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. The bromine atom at the 6-position serves as an excellent electrophilic partner, allowing for the reliable and modular formation of new carbon-carbon or carbon-nitrogen bonds. This modularity is essential for building chemical libraries for high-throughput screening.
Potential Applications & Future Directions
While this compound is primarily a building block, the derivatives synthesized from it are candidates for screening in various therapeutic areas. Based on the activities of structurally related scaffolds, potential applications include:
-
Oncology: Benzoxazinone derivatives have been successfully developed as potent PI3K/mTOR dual inhibitors for cancer treatment.[9] The pyrido[1][2]oxazinone core could be explored for similar kinase inhibitory activities.
-
Analgesia and Anti-inflammatory: Early studies on 2H-pyrido[3,2-b]-1,4-oxazin-3-one derivatives identified compounds with analgesic and local anesthetic properties.[4] This suggests that new derivatives could be potent modulators of pain and inflammation pathways.
-
Cardiovascular Diseases: The related pyridazinone nucleus is a well-established pharmacophore in compounds with vasodilator and antiplatelet activities.[5]
-
Antimicrobial Agents: Various quinazolinone and oxazine derivatives have been reported to possess antibacterial and antifungal properties.[6][10][11]
Researchers using 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one are encouraged to design synthetic libraries based on the protocols outlined above and screen them in relevant biological assays to uncover novel therapeutic agents.
References
-
PubChem. (n.d.). 6-Bromo-2H-pyrido[3,2-B][1][2]oxazin-3(4H)-one. National Center for Biotechnology Information. Retrieved from [Link]
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SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Takeda, H., & Hisamichi, K. (1983). [Studies on Pyridinol Derivatives. III. Synthesis and Pharmacological Activity of 2H-pyrido [3,2-b] -1,4-oxazin-3-one Derivatives]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 103(2), 153–164. [Link]
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Al-Ghorbani, M., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future medicinal chemistry, 16(16), 1239-1262. [Link]
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AbacipharmTech. (n.d.). 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine. Retrieved from [Link]
- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2).
-
PubChem. (n.d.). 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]
- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2).
-
Zhao, L., et al. (2019). Discovery of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European journal of medicinal chemistry, 178, 253–267. [Link]
- Int. J. Pharm. Sci. Rev. Res. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery - A Short Review. 63(2), 102-106.
- Osarodion, O. P. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one From 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. SCIREA Journal of Clinical Medicine.
-
Fu, W. Q., et al. (2012). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Acta crystallographica. Section E, Structure reports online, 68(Pt 10), o2509. [Link]
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- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. This compound | 337463-88-4 [chemicalbook.com]
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- 9. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. mediresonline.org [mediresonline.org]
Application Notes and Protocols for 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one in Medicinal Chemistry
Application Notes and Protocols for 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of the Pyrido[3,2-b]oxazinone Scaffold
The landscape of medicinal chemistry is in a perpetual state of evolution, with a continuous search for novel molecular scaffolds that can address unmet therapeutic needs. The heterocyclic compound, 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, represents one such scaffold of growing interest. While direct and extensive research on this specific molecule is nascent, its structural architecture, combining a pyridine ring with an oxazinone moiety, positions it as a promising building block for the development of new therapeutic agents.[1][3] The presence of a bromine atom offers a versatile handle for further chemical modifications, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.
The broader class of pyridazinone and related heterocyclic derivatives has demonstrated a remarkable range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][5][6] This body of evidence strongly suggests that the 6-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one core can serve as a foundational element for designing novel inhibitors of various enzymes and modulators of signaling pathways implicated in human diseases. These application notes will provide a comprehensive guide to the potential applications and experimental protocols for researchers interested in exploring the medicinal chemistry of this intriguing molecule.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is crucial for its effective use in synthesis and biological assays.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrN₂O₂ | [3][7] |
| Molecular Weight | 229.03 g/mol | [3] |
| CAS Number | 337463-88-4 | [3] |
| Appearance | Solid (predicted) | |
| Melting Point | 152°C (with decomposition) | [3] |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |
Synthesis Protocols
Conceptual Synthesis Workflow
The synthesis of pyridoxazinones generally involves the cyclization of an appropriately substituted aminopyridine derivative. The following diagram illustrates a plausible synthetic approach.
Caption: Conceptual synthesis pathway for 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Protocol: Synthesis of 7-Bromo-2H-pyrido[3,2-b]1,4-oxazin-3(4H)-one (Adaptable for 6-Bromo Isomer)[2]
This protocol describes the bromination of the parent pyridoxazinone. A similar approach could be used for the 6-bromo isomer, provided the precursor is available.
Materials:
-
2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve 5.6 g of 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one in 85 ml of DMF under a nitrogen atmosphere.
-
In a separate flask, dissolve 7.96 g of NBS in 50 ml of DMF.
-
Add the NBS solution to the pyridoxazinone solution.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Add 35 ml of water to the reaction mixture and chill in an ice bath.
-
A solid material will precipitate. Filter the solid and wash it with three 100 ml portions of water.
-
Dry the solid product under vacuum at 70°C.
Note: This protocol is for the 7-bromo isomer and serves as a template. The synthesis of the 6-bromo isomer would require the appropriate starting materials and potentially different reaction conditions.
Potential Medicinal Chemistry Applications and Screening Protocols
Based on the biological activities of structurally related pyridazinone and benzoxazinone derivatives, 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one can be considered a valuable scaffold for developing novel therapeutic agents in several areas.
Anticancer Activity
Pyridazinone derivatives have been investigated as anticancer agents, with some showing inhibitory activity against kinases like VEGFR-2 and c-Met, or exhibiting cytotoxic effects in cancer cell lines.[4][8] The pyridoxazinone core could be explored for similar activities.
Workflow for Anticancer Drug Discovery
Caption: Workflow for evaluating pyridoxazinone derivatives as anticancer agents.
Protocol: Cell Viability (MTT) Assay
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, AGS)
-
Complete cell culture medium
-
6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Anti-inflammatory Activity
Derivatives of the pyridazinone scaffold have been identified as inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade.[5][9] This suggests that 6-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one could be a starting point for developing novel anti-inflammatory agents.
Protocol: PDE4 Inhibition Assay
This is a biochemical assay to determine the inhibitory activity of the compound against the PDE4 enzyme.
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP (substrate)
-
5'-Nucleotidase
-
Phosphate-buffered saline (PBS)
-
Test compound
-
Malachite green-based phosphate detection reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the PDE4 enzyme and the test compound.
-
Initiate the reaction by adding cAMP.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and add 5'-nucleotidase to convert the product (AMP) to adenosine and inorganic phosphate.
-
Add the malachite green reagent to detect the amount of inorganic phosphate produced.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of PDE4 inhibition and determine the IC₅₀ value.
Targeted Protein Degradation
Patent literature suggests the use of pyridoxazinone derivatives in the development of degraders and degrons for targeted protein degradation, for instance, in inhibiting Bruton's tyrosine kinase (BTK).[10] This is a cutting-edge area of drug discovery where a small molecule is used to induce the degradation of a target protein.
Conceptual Workflow for Developing a Protein Degrader
Caption: Conceptual workflow for the development of a pyridoxazinone-based PROTAC.
Conclusion and Future Directions
6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a promising, yet underexplored, scaffold in medicinal chemistry. Its structural features and the proven biological activities of related heterocyclic compounds provide a strong rationale for its investigation as a source of new therapeutic agents. The protocols and workflows outlined in these application notes offer a starting point for researchers to delve into the synthesis of novel derivatives and to evaluate their potential in oncology, inflammation, and the exciting field of targeted protein degradation. Further research is warranted to fully elucidate the medicinal chemistry potential of this versatile building block.
References
-
Abdel-Maksoud, M. S., et al. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. 2022. Available from: [Link]
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Velard, F., et al. Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. International Journal of Molecular Sciences. 2021. Available from: [Link]
-
PrepChem.com. Synthesis of Step 1. 7-Bromo-2H-pyrido[3,2-b]1,4-oxazin-3(4H)-one. Available from: [Link]
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PubChem. 6-Bromo-2H-pyrido[3,2-B][1][2]oxazin-3(4H)-one. Available from: [Link]
-
Gérard, S., et al. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. 2021. Available from: [Link]
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Sakai, K., et al. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. 2013. Available from: [Link]
- Cantor, J. R., et al. Degraders and degrons for targeted protein degradation. WO2019099868A2. 2019.
-
ResearchGate. Synthesis route of pyridazinone derivatives compound 5 and 6a -6d. Reagent and condition. Available from: [Link]
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Hu, T., et al. Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels. Bioorganic & Medicinal Chemistry Letters. 2004. Available from: [Link]
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PubChem. 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl-. Available from: [Link]
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Garrido, A., et al. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. 2021. Available from: [Link]
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Kirubakaran, P., & Saczewski, J. Medicinal chemistry for 2020. Future Medicinal Chemistry. 2011. Available from: [Link]
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ResearchGate. Synthesis and Antimicrobial Activities of Novel 10H-Pyrido[3,2-b][1][2]benzo[b]thiazine Ribofuranosides. Available from: [Link]
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ResearchGate. Synthesis, Physicochemical, and Biological Studies of New Pyridoxine HCl Mononuclear Drug Complexes of V(III), Ru(III), Pt(II), Se(IV), and Au(III) Metal Ions. Available from: [Link]
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Application Notes & Protocols: Leveraging 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one for the Development of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their aberrant activity is a cornerstone of numerous pathologies, most notably cancer.[1][2] The pursuit of selective kinase inhibitors remains a primary focus in drug discovery. This document provides a comprehensive guide to utilizing 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one , a promising heterocyclic scaffold, for the discovery and development of novel kinase inhibitors. We will explore the rationale for its use, propose synthetic strategies for library generation, and provide detailed protocols for a tiered biological evaluation, from initial biochemical screens to cellular target engagement.
Introduction: The Rationale for the Pyrido[3,2-b]oxazinone Scaffold
The pyridoxazinone core represents a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure is adept at presenting substituents in defined vectors, facilitating precise interactions within the ATP-binding pocket of various kinases. While direct literature on 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one in kinase inhibition is nascent, structurally related scaffolds like pyrido-pyridazinones and benzoxazinones have yielded potent inhibitors of therapeutically relevant kinases, including FER tyrosine kinase, Cyclin-Dependent Kinase 9 (CDK9), and PI3K/mTOR.[3][4][5]
The key features of the 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold for kinase inhibitor design are:
-
Hydrogen Bonding Capabilities: The lactam moiety can act as both a hydrogen bond donor and acceptor, crucial for anchoring within the hinge region of the kinase ATP-binding site.
-
Vector for Diversification: The bromine atom at the 6-position provides a versatile handle for introducing a wide array of chemical diversity via modern cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][6] This allows for the exploration of various pockets within the kinase active site to enhance potency and selectivity.
-
Favorable Physicochemical Properties: The core structure is relatively small and polar, providing a good starting point for developing compounds with drug-like properties.
This guide will outline a systematic approach to unlock the potential of this scaffold.
The Kinase Inhibitor Discovery Workflow
The journey from the starting scaffold to a validated lead compound follows a structured, multi-stage process. This workflow ensures that resources are focused on compounds with the highest potential for clinical success.
Caption: A typical workflow for kinase inhibitor discovery.
Medicinal Chemistry: Library Synthesis
The primary strategy for elaborating the 6-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is robust, tolerates a wide range of functional groups, and a vast array of boronic acids and esters are commercially available, enabling rapid generation of a diverse chemical library.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for coupling various aryl and heteroaryl boronic acids to the scaffold.
Materials:
-
6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
Aryl/heteroaryl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
Procedure:
-
To a reaction vessel, add 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (1 equivalent), the desired boronic acid (1.2 equivalents), and Na₂CO₃ (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ (0.05 equivalents).
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.1 mmol scale reaction). The solution should be thoroughly degassed.
-
Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction can also be performed in a microwave reactor for shorter reaction times.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-substituted-2H-pyrido[3,2-b]oxazin-3(4H)-one derivative.
Biochemical Evaluation: Assessing Kinase Inhibition
The initial biological assessment involves screening the synthesized compounds against a target kinase in a biochemical assay. These assays directly measure the ability of a compound to inhibit the enzymatic activity of the purified kinase.
Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound. This format is highly sensitive and amenable to high-throughput screening.[7]
Materials:
-
Purified target kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include wells with DMSO only (no inhibitor control) and wells with a known inhibitor (positive control).
-
Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, ATP (at a concentration near its Km for the kinase), and the substrate peptide.
-
Add the master mix to each well of the assay plate.
-
Prepare a second master mix containing the kinase in reaction buffer.
-
Initiate the kinase reaction by adding the kinase solution to each well.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Data Presentation: Hypothetical Screening Results
| Compound ID | R-Group (at C6-position) | Target Kinase IC₅₀ (nM) |
| Scaffold | -Br | >10,000 |
| Derivative 1 | Phenyl | 1,250 |
| Derivative 2 | 4-Fluorophenyl | 875 |
| Derivative 3 | 3-Aminophenyl | 55 |
| Derivative 4 | Pyridin-3-yl | 210 |
Cellular and Mechanistic Assays
Promising compounds from biochemical assays must be evaluated in a cellular context to assess their membrane permeability, target engagement, and effect on cell viability.
Protocol 5.1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8]
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for EGFR)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 5.2: Western Blot for Target Engagement (Phospho-Kinase Analysis)
This protocol is designed to determine if the compound inhibits the phosphorylation of the target kinase in cells, providing direct evidence of target engagement.[9] The example below is for the Epidermal Growth Factor Receptor (EGFR).
Caption: Workflow for Western Blot analysis of kinase phosphorylation.
Materials:
-
A431 cells (or another relevant cell line)
-
Complete and serum-free culture media
-
Epidermal Growth Factor (EGF)
-
Test compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR and anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate A431 cells and grow to 80-90% confluency. Serum-starve the cells overnight. Pre-treat cells with various concentrations of the test compound for 2 hours. Stimulate with EGF (e.g., 100 ng/mL) for 10 minutes.
-
Lysis and Quantification: Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4 °C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Reprobing: Strip the membrane and reprobe with an antibody against total EGFR to serve as a loading control.
-
Analysis: Use densitometry to quantify the band intensities. Normalize the phospho-EGFR signal to the total EGFR signal to determine the extent of inhibition.
Kinase Selectivity Profiling
To assess the specificity of a lead compound, it is crucial to screen it against a broad panel of kinases. This helps to identify potential off-target effects early in the discovery process and provides insights into the selectivity profile. Several commercial services offer comprehensive kinase profiling panels.[10][11][12]
Recommendation: A lead compound demonstrating potent cellular activity (e.g., GI₅₀ < 100 nM) should be submitted for profiling against a panel of >100 kinases at a fixed concentration (e.g., 1 µM). The results, typically presented as percent inhibition, will reveal the kinome-wide selectivity and guide further optimization efforts.
Conclusion
The 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold is a valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with a systematic biological evaluation workflow, provides a robust platform for identifying potent and selective drug candidates. The protocols and strategies outlined in this document offer a comprehensive guide for researchers aiming to exploit this promising chemical matter in the field of kinase-targeted drug discovery.
References
-
Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link][10]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link][12]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link][8]
-
Fujita, T., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. Journal of Medicinal Chemistry. [Link][3]
-
Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io. [Link][13]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link][14]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link][5]
-
Wang, L., et al. (2022). Discovery of 2H-benzo[b][9]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. European Journal of Medicinal Chemistry, 238, 114461. [Link][4]
-
Narayanan, J., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1189-1206. [Link][1]
-
Zhao, L., et al. (2019). Discovery of 4-phenyl-2H-benzo[b][9]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 178, 234-247. [Link][5]
-
PrepChem.com. (n.d.). Synthesis of Step 1. 7-Bromo-2H-pyrido[3,2-b]1,4-oxazin-3(4H)-one. Retrieved from [Link][15]
-
Kher, S. S., & Deshmukh, S. S. (n.d.). Novel pyrido[2,3-b][9]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. [Link]
-
International Journal of Pharmaceutical and Research. (n.d.). Developments in The Synthesis of Certain Novel[11]-Oxazine Derivatives and its Biological Activities. [Link][16]
-
Singh, A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Controlled Release, 355, 637-656. [Link][2]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][2]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link][6]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][17]
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The Versatile Scaffold: Synthesis of Bioactive Molecules from 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
The Versatile Scaffold: Synthesis of Bioactive Molecules from 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
Introduction: Unlocking Therapeutic Potential with a Privileged Heterocycle
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Central to this endeavor is the design and synthesis of molecules that can effectively interact with biological targets to modulate disease pathways. The 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one core is a "privileged scaffold," a molecular framework that has demonstrated the ability to bind to multiple biological targets, making it a valuable starting point for drug discovery. Its inherent structural features, including hydrogen bond donors and acceptors, and a rigid, planar geometry, allow for favorable interactions within the active sites of various enzymes, particularly kinases.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and functionalization of a key building block: 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one . The strategic placement of the bromine atom at the 6-position provides a versatile handle for a variety of cross-coupling and amination reactions, enabling the generation of diverse libraries of bioactive compounds. We will delve into the detailed protocols for the synthesis of this scaffold and its subsequent elaboration into potential kinase inhibitors, specifically targeting p38 MAP kinase and Glycogen Synthase Kinase-3 (GSK-3), both of which are implicated in a range of diseases including inflammatory disorders, neurodegenerative conditions, and cancer.
Core Synthesis: Building the Pyrido[1][2]oxazinone Scaffold
The journey to complex bioactive molecules begins with the efficient construction of the core heterocyclic system. This section outlines a reliable, two-step synthesis of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, starting from commercially available precursors.
Workflow for the Synthesis of the Core Scaffold
Caption: Synthetic route to the 6-bromo-pyridoxazinone scaffold.
Protocol 1: Synthesis of 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
This protocol is based on the acylation of 2-amino-3-hydroxypyridine with chloroacetyl chloride, followed by an intramolecular cyclization. The reaction of 3-aminopyridin-2(1H)-ones with chloroacetyl chloride is a known method for the synthesis of 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-ones[3].
Materials:
-
2-Amino-3-hydroxypyridine
-
Chloroacetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous pyridine (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM (5 volumes) to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 volumes).
-
Combine the organic layers, wash with brine (2 x 10 volumes), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one as a solid.
Protocol 2: Synthesis of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
The bromination of the pyridoxazinone core is achieved using N-bromosuccinimide (NBS) as a mild and selective brominating agent.
Materials:
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (1.0 eq) in anhydrous DMF (15 volumes).
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water (50 volumes).
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one as a stable solid.
Functionalization of the 6-Bromo Scaffold: Gateway to Bioactive Molecules
The bromine atom at the 6-position of the pyridoxazinone ring is the key to unlocking a diverse array of bioactive molecules. This section details the protocols for N-alkylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination reactions, which are fundamental transformations in medicinal chemistry.
Workflow for the Functionalization of the 6-Bromo Scaffold
Caption: Key functionalization reactions of the 6-bromo scaffold.
Protocol 3: N-Alkylation of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
N-alkylation of the lactam nitrogen introduces substituents that can modulate the solubility, metabolic stability, and biological activity of the final compounds. A variety of alkyl halides can be used in this reaction[4].
Materials:
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 eq) in anhydrous DMF (10 volumes), add 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (1.0 eq).
-
Add the desired alkyl halide (1.2 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-alkylated product.
Protocol 4: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups at the 6-position.
Materials:
-
6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (or its N-alkylated derivative)
-
Arylboronic acid (e.g., phenylboronic acid, 4-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
Procedure:
-
In a microwave vial or a Schlenk flask, combine 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Add the solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-120 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to yield the 6-aryl-substituted product.
Protocol 5: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the 6-position. This reaction is a cornerstone of modern drug discovery[2][5][6].
Materials:
-
6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (or its N-alkylated derivative)
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)
-
Solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.1 eq), and the base (1.5-2.0 eq).
-
Add 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (1.0 eq) and the amine (1.2-1.5 eq).
-
Add the anhydrous solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the 6-amino-substituted product.
Application in the Synthesis of Kinase Inhibitors
The functionalized 6-substituted-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one derivatives are excellent candidates for screening as kinase inhibitors. The core scaffold can mimic the hinge-binding motif of many known kinase inhibitors, while the substituents at the 6-position can be tailored to occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity.
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinases are key regulators of inflammatory responses, and their inhibitors are sought after for the treatment of various inflammatory diseases[7][8]. The pyridazinone scaffold, which is structurally related to the pyridoxazinone core, has been explored for the development of p38 inhibitors. By applying the Suzuki-Miyaura coupling (Protocol 4), one can synthesize analogues where the 6-position is substituted with aryl groups known to be favorable for p38 inhibition.
Table 1: Representative p38 MAP Kinase Inhibitor Scaffolds Synthesized via Suzuki Coupling
| Entry | 6-Aryl Substituent | Rationale for Selection |
| 1 | 4-Fluorophenyl | A common motif in many kinase inhibitors, known to engage in favorable interactions in the ATP-binding pocket. |
| 2 | 2,4-Difluorophenyl | The additional fluorine can enhance binding affinity and modulate pharmacokinetic properties. |
| 3 | 4-Pyridyl | The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction for many p38 inhibitors. |
GSK-3 Inhibitors
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to diseases such as Alzheimer's, bipolar disorder, and diabetes. A variety of heterocyclic scaffolds, including those containing a pyrazolo[3,4-b]pyridine core, have shown potent GSK-3 inhibitory activity[9]. The 6-amino-substituted pyridoxazinones, synthesized via the Buchwald-Hartwig amination (Protocol 5), can be further elaborated to mimic these known GSK-3 inhibitors. For instance, coupling with aminopyrazoles can lead to novel fused systems with potential GSK-3 inhibitory activity.
Table 2: Representative GSK-3 Inhibitor Scaffolds Synthesized via Buchwald-Hartwig Amination
| Entry | 6-Amino Substituent | Rationale for Selection |
| 1 | Aniline | A simple aromatic amine that can be further functionalized. |
| 2 | 4-Aminopyrazole | Introduction of a second heterocyclic ring known to be present in some GSK-3 inhibitors. |
| 3 | Morpholine | A common fragment in drug discovery that can improve solubility and pharmacokinetic properties. |
Conclusion and Future Directions
The 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one scaffold represents a highly valuable and versatile building block for the synthesis of a wide range of bioactive molecules. The detailed protocols provided in this application note offer a clear and reproducible pathway for the synthesis of the core structure and its subsequent functionalization through robust and widely applicable chemical transformations. The strategic application of N-alkylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination reactions allows for the systematic exploration of the chemical space around this privileged scaffold.
The examples provided for the synthesis of potential p38 MAP kinase and GSK-3 inhibitors highlight the immediate applicability of this building block in drug discovery programs targeting these important enzymes. Future work in this area could involve the expansion of the substituent scope at the 6-position to include a wider variety of aryl, heteroaryl, and amino groups. Furthermore, the synthesis of chiral derivatives and the exploration of other positions on the pyridoxazinone ring for functionalization could lead to the discovery of even more potent and selective therapeutic agents. The methodologies outlined herein provide a solid foundation for researchers to embark on the exciting journey of discovering the next generation of bioactive molecules based on the 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one scaffold.
References
-
Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][2]Oxazin-2(3H)-Ones. (2025). ResearchGate. [Link]
-
Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][2]Oxazin-2(3H)-Ones. (2025). ResearchGate. [Link]
-
A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. (n.d.). PubMed Central. [Link]
-
Buchwald–Hartwig amination. (2023). Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Pyridazine Based Inhibitors of p38 MAPK. (2002). PubMed. [Link]
-
p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design. (2006). PubMed. [Link]
-
6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). (2003). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one in Advanced Pharmaceutical Synthesis
The Pivotal Role of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one in Advanced Pharmaceutical Synthesis
Introduction: In the landscape of modern medicinal chemistry, the strategic design and synthesis of heterocyclic scaffolds are paramount to the discovery of novel therapeutic agents. Among these, the pyrido-oxazinone core has emerged as a privileged structure, conferring favorable pharmacokinetic and pharmacodynamic properties to a range of biologically active molecules. This application note delves into the significance and utility of a key intermediate, 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one , a versatile building block that has proven instrumental in the synthesis of complex pharmaceutical candidates. Its unique structural features, including the reactive bromine atom, provide a handle for sophisticated cross-coupling reactions, enabling the construction of intricate molecular architectures.
This guide will provide a comprehensive overview of the synthesis of this pivotal intermediate and its subsequent elaboration into the clinical candidate AZD5718, a potent inhibitor of 5-Lipoxygenase Activating Protein (FLAP). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles and strategic considerations that underpin each transformation.
The Significance of the Pyrido-Oxazinone Scaffold
The pyrido[3,2-b][1][2]oxazin-3(4H)-one ring system is a bioisostere of various endogenous ligands and has been incorporated into a multitude of pharmacologically active compounds. This scaffold often imparts desirable properties such as metabolic stability, favorable ADME (absorption, distribution, metabolism, and excretion) profiles, and the ability to engage in specific hydrogen bonding interactions with biological targets. The presence of the bromine atom at the 6-position of the pyridone ring offers a versatile anchor for introducing molecular diversity through a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are foundational in modern drug discovery for their broad substrate scope and functional group tolerance.
Synthesis of the Key Intermediate: 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
The synthesis of the title intermediate is a multi-step process that begins with the regioselective bromination of a suitable pyridine precursor, followed by a cyclization reaction to construct the oxazinone ring.
Protocol 1: Synthesis of 2-Amino-5-bromo-3-hydroxypyridine
This protocol outlines the synthesis of the immediate precursor to the target intermediate. The synthesis starts from the commercially available 2-amino-3,5-dibromopyridine.
Reaction Scheme:
A plausible reaction scheme for Protocol 1.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-3,5-dibromopyridine | 251.88 | 6.5 g | 0.0258 |
| Potassium hydroxide (85%) | 56.11 | 12 g | ~0.182 |
| Copper powder | 63.55 | 0.5 g | 0.0079 |
| Water | 18.02 | 100 mL | - |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - |
| Sodium Chloride | 58.44 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
| Tetrahydrofuran | 72.11 | As needed | - |
| Sodium sulfate | 142.04 | As needed | - |
Procedure:
-
To a high-pressure autoclave, add 2-amino-3,5-dibromopyridine (6.5 g), potassium hydroxide (12 g), copper powder (0.5 g), and water (100 mL).[1]
-
Seal the autoclave and purge with nitrogen gas.
-
Stir the mixture at 170 °C for 10 hours.[1]
-
After cooling to room temperature, carefully neutralize the dark-colored solution with concentrated hydrochloric acid.
-
Saturate the solution with sodium chloride and extract three times with a warm mixture of ethyl acetate/tetrahydrofuran (9:1).[1]
-
Combine the organic extracts, filter through a pad of celite, and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a suitable eluent to afford 2-amino-5-bromo-3-hydroxypyridine.[1]
Rationale: This reaction is a nucleophilic aromatic substitution where the hydroxyl group from the aqueous potassium hydroxide displaces one of the bromine atoms. The use of a copper catalyst is crucial for facilitating this transformation, which would otherwise require much harsher conditions. The reaction is performed in an autoclave to reach the necessary temperature and pressure for the reaction to proceed efficiently.
Protocol 2: Cyclization to form 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
This protocol describes the formation of the oxazinone ring through the reaction of 2-amino-5-bromo-3-hydroxypyridine with chloroacetyl chloride.
Reaction Scheme:
A plausible reaction scheme for Protocol 2.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-bromo-3-hydroxypyridine | 189.01 | 1.0 eq | - |
| Chloroacetyl chloride | 112.94 | 1.1 eq | - |
| Triethylamine (or Pyridine) | 101.19 (79.10) | 2.2 eq | - |
| Acetonitrile (anhydrous) | 41.05 | - | - |
Procedure:
-
Dissolve 2-amino-5-bromo-3-hydroxypyridine in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (or pyridine) to the solution.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Rationale: This reaction proceeds through a two-step process. First, the more nucleophilic amino group of the pyridine derivative attacks the electrophilic carbonyl carbon of chloroacetyl chloride to form an N-acylated intermediate. The subsequent intramolecular cyclization occurs via nucleophilic attack of the hydroxyl group on the carbon bearing the chlorine atom, displacing the chloride and forming the oxazinone ring. A base is required to neutralize the HCl generated during the acylation and to facilitate the final cyclization step.
Application in the Synthesis of AZD5718
6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a crucial building block for the synthesis of AZD5718, a 5-Lipoxygenase Activating Protein (FLAP) inhibitor.[3] The synthesis involves a key Suzuki coupling to introduce the pyrazole moiety, followed by a series of transformations culminating in an amide bond formation.
Overall Synthetic Workflow:
A simplified workflow for the synthesis of AZD5718.
Protocol 3: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of the 6-bromo intermediate with a suitable pyrazole boronic acid or ester.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity |
| 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one | 229.03 | 1.0 eq |
| Pyrazole boronic acid derivative | - | 1.2 eq |
| Pd(PPh3)4 (or other Pd catalyst) | 1155.56 | 0.05 eq |
| Sodium carbonate (or other base) | 105.99 | 2.0 eq |
| Toluene/Water (or Dioxane/Water) | - | - |
Procedure:
-
To a degassed solution of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one in a suitable solvent mixture (e.g., toluene/water), add the pyrazole boronic acid derivative, palladium catalyst, and base.
-
Heat the reaction mixture under a nitrogen atmosphere at a specified temperature (e.g., 80-100 °C) for several hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Subsequent Transformations and Amide Coupling
Following the Suzuki coupling, the resulting intermediate would undergo further functionalization to introduce the necessary components for the final amide coupling. This would likely involve modifications to the oxazinone nitrogen and the pyrazole moiety. The final step in the synthesis of AZD5718 is an amide bond formation between the advanced heterocyclic fragment and a carboxylic acid partner.
General Amide Coupling Protocol:
Materials:
| Reagent/Solvent |
| Carboxylic acid fragment |
| Amine fragment (derived from the Suzuki product) |
| Coupling agent (e.g., HATU, HOBt/EDC) |
| Base (e.g., DIPEA) |
| Solvent (e.g., DMF, DCM) |
Procedure:
-
Dissolve the carboxylic acid fragment in an anhydrous aprotic solvent.
-
Add the coupling agent and a base, and stir for a short period to activate the carboxylic acid.
-
Add the amine fragment to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the final product by chromatography or recrystallization.
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. The use of coupling reagents like HATU facilitates the reaction by forming a highly reactive activated ester from the carboxylic acid, which is then readily attacked by the amine nucleophile to form the stable amide bond.
Conclusion
6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a testament to the power of strategic intermediate design in modern pharmaceutical synthesis. Its synthesis, while requiring careful execution, provides a versatile platform for the construction of complex and potent drug candidates like AZD5718. The protocols and rationale provided in this application note are intended to serve as a valuable resource for researchers in the field, enabling the efficient and informed synthesis of this important building block and its derivatives. The continued exploration of the chemistry of such intermediates will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
-
PrepChem. Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Available from: [Link]
- Google Patents. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
-
Perkins, D., et al. (2021). Route Design to Manufacture: Synthesis of the Heterocyclic Fragment of AZD5718 Using a Non-cryogenic Lithiation-Alkoxycarbonylation Reaction. Organic Process Research & Development, 25(4), 856-865. Available from: [Link]
Application Notes and Protocols for the Functionalization of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
Application Notes and Protocols for the Functionalization of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Pyrido[3,2-b][1][2]oxazin-3(4H)-one Scaffold
The 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, bicyclic structure, combined with the presence of hydrogen bond donors and acceptors, makes it an attractive framework for designing molecules that can interact with a variety of biological targets. Derivatives of this and related scaffolds have been investigated for a range of therapeutic applications, including as kinase inhibitors and antimicrobial agents.[3] The strategic introduction of diverse functional groups onto this core structure is paramount for modulating pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
The 6-bromo derivative of this scaffold serves as a versatile synthetic intermediate, with the bromine atom acting as a linchpin for a variety of palladium-catalyzed cross-coupling reactions. This guide provides detailed protocols and technical insights into three of the most powerful and widely used of these transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The protocols provided herein are based on established methodologies for similar heterocyclic systems and are intended to serve as a robust starting point for the synthesis of novel derivatives.
Understanding the Reactivity of the 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one Core
The reactivity of the 6-bromo position in palladium-catalyzed cross-coupling reactions is influenced by the electronic nature of the pyrido[3,2-b][1][2]oxazin-3(4H)-one ring system. The presence of the electron-withdrawing pyridinone and lactam moieties suggests that the C-Br bond will be activated towards oxidative addition to a palladium(0) catalyst, a key step in these catalytic cycles. However, the nitrogen atoms in the heterocyclic core can also coordinate to the palladium center, potentially influencing catalyst activity and stability. The choice of ligands, bases, and solvents is therefore critical to achieving high yields and minimizing side reactions.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] This reaction is particularly valuable for synthesizing biaryl and vinyl-substituted derivatives.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: A palladium(0) complex reacts with the 6-bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium(II) center, a process facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired C-C bond.[5]
Sources
- 1. WO2022087141A1 - Process for the preparation of 6-(4-nitro-phenoxy)-2h-pyridazin-3-one and 6-(4-amino-phenoxy)-2h-pyridazin-3-one derivatives as intermediates of thyroid hormone analogues - Google Patents [patents.google.com]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Nucleophilic Aromatic Substitution Strategies for the Functionalization of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
Abstract
The 2H-pyrido[3,2-b]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active agents.[1][2] The functionalization of this nucleus is critical for developing structure-activity relationships (SAR) and optimizing drug candidates. This guide provides a comprehensive technical overview and detailed protocols for the nucleophilic aromatic substitution (SNAr) on 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, a key intermediate for library synthesis.[3] We will explore the underlying reaction mechanism, detail protocols for C-N and C-S bond formation, and provide troubleshooting guidance to enable researchers to successfully generate diverse analogs for screening and development.
Mechanistic Rationale: Activating the Pyridone Core for SNAr
Nucleophilic aromatic substitution is a powerful tool for modifying aryl halides, particularly when the aromatic ring is rendered electron-deficient.[4][5] The 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one substrate is exceptionally well-suited for SNAr for several key reasons:
-
Inherent Electron Deficiency of the Pyridine Ring: The pyridine nitrogen atom acts as an electron-withdrawing group, reducing the electron density of the aromatic system and making it susceptible to nucleophilic attack.[6][7]
-
Activating Position of the Leaving Group: The bromine atom at the C6 position is para to the ring nitrogen. This specific arrangement is crucial as it allows for the effective resonance stabilization of the negatively charged intermediate, known as the Meisenheimer complex, that forms upon nucleophilic attack.[8][9] Electron density can be delocalized directly onto the electronegative nitrogen atom, significantly lowering the activation energy of the reaction.[10]
-
Fused Ring Activation: The adjacent oxazinone ring, containing an electron-withdrawing lactam carbonyl group, further deactivates the entire fused system towards electrophilic attack and, conversely, activates it for nucleophilic substitution.
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: The nucleophile attacks the electrophilic carbon atom bearing the bromine, forming a tetrahedral carbon and breaking the aromaticity of the pyridine ring. This generates a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Elimination: The aromaticity is restored by the expulsion of the bromide leaving group, yielding the substituted product.
The rate-determining step is typically the initial nucleophilic attack.[11] An interesting feature of SNAr reactions is that the typical leaving group trend seen in SN1/SN2 reactions is inverted. For aryl halides, the reactivity order is generally F > Cl > Br > I.[12] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and accelerating the initial attack, which is the rate-limiting step.[13] Despite bromine not being the most reactive halide, its substitution is often highly efficient on sufficiently activated systems like the one discussed herein.[14]
Figure 1. Generalized workflow for the SNAr Addition-Elimination mechanism.
General Considerations for Protocol Design
Before proceeding to specific protocols, several factors must be considered to ensure a successful reaction.
| Parameter | Recommendation | Rationale & Key Insights |
| Nucleophile Choice | Primary/secondary amines, thiols, alkoxides, phenols. | Stronger nucleophiles generally lead to faster reactions. The existence of the analogous 6-amino compound confirms that nitrogen nucleophiles are highly effective.[1][6][15] Thiols are also excellent nucleophiles for SNAr.[16] |
| Solvent | Polar Aprotic: DMSO, DMF, NMP, DMAc. | These solvents effectively solvate the cation of the nucleophile/base but do not strongly solvate the anionic nucleophile, enhancing its reactivity. They also have high boiling points, allowing for elevated reaction temperatures. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA, NaH (for thiols/alcohols). | An appropriate base is required to deprotonate protic nucleophiles (e.g., thiols, phenols, or amine salts) to generate the more reactive anionic form. For reactions with neutral amines, a non-nucleophilic base can act as a scavenger for the HBr generated. |
| Temperature | 80 °C to 150 °C. | Thermal energy is typically required to overcome the activation barrier. Microwave irradiation can be an effective alternative to conventional heating to shorten reaction times.[17] |
| Reaction Monitoring | TLC, LC-MS. | Crucial for determining reaction completion and identifying potential side products. A typical mobile phase for TLC could be Ethyl Acetate/Hexane or Dichloromethane/Methanol. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: Amination with a Primary or Secondary Amine
This protocol describes a general procedure for the displacement of the C6-bromide with an amine nucleophile. The reaction often proceeds without the need for a metal catalyst.
Materials:
| Reagent | M.W. | Amount | Moles (mmol) |
|---|---|---|---|
| 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one | 229.03 | 229 mg | 1.0 |
| Amine Nucleophile (e.g., Morpholine) | 87.12 | 174 mg (0.17 mL) | 2.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 |
| Dimethyl Sulfoxide (DMSO) | - | 5 mL | - |
Step-by-Step Procedure:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (229 mg, 1.0 mmol).
-
Add potassium carbonate (276 mg, 2.0 mmol).
-
Add the amine nucleophile (2.0 mmol, 2.0 equivalents).
-
Add DMSO (5 mL) to the flask.
-
Seal the vessel and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed (typically 8-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water (50 mL). A precipitate should form.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Dry the product under vacuum. If necessary, purify further by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes or methanol in dichloromethane) or recrystallization.
Protocol B: Thiolation with a Thiol Nucleophile
This protocol outlines the synthesis of 6-thioether derivatives. This reaction requires a strong base to deprotonate the thiol, generating the highly nucleophilic thiolate anion.
Materials:
| Reagent | M.W. | Amount | Moles (mmol) |
|---|---|---|---|
| 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one | 229.03 | 229 mg | 1.0 |
| Thiol Nucleophile (e.g., Thiophenol) | 110.18 | 121 mg (0.11 mL) | 1.1 |
| Sodium Hydride (NaH, 60% in mineral oil) | 24.00 | 48 mg | 1.2 |
| Dimethylformamide (DMF, anhydrous) | - | 5 mL | - |
Step-by-Step Procedure:
-
To a dry, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous DMF (3 mL) and cool the flask in an ice bath (0 °C).
-
CAUTION: NaH reacts violently with water. Carefully add sodium hydride (48 mg of 60% dispersion, 1.2 mmol) portion-wise to the cold DMF.
-
While stirring at 0 °C, add the thiol nucleophile (1.1 mmol, 1.1 equivalents) dropwise via syringe. Effervescence (H₂ gas) will be observed. Allow the mixture to stir for 20 minutes at 0 °C to ensure complete formation of the thiolate.
-
In a separate vial, dissolve 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (229 mg, 1.0 mmol) in anhydrous DMF (2 mL).
-
Add the solution of the starting material dropwise to the flask containing the sodium thiolate.
-
Remove the ice bath and heat the reaction mixture to 80 °C.
-
Stir vigorously and monitor the reaction by TLC or LC-MS until complete (typically 4-12 hours).
-
Cool the mixture to 0 °C and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Figure 2. General experimental workflow from setup to characterization.
Troubleshooting and Alternative Strategies
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Insufficient temperature.2. Nucleophile is too weak.3. Inactive reagents (e.g., wet solvent). | 1. Increase reaction temperature in 20 °C increments.2. Use a stronger base to generate a more potent nucleophile (e.g., NaH instead of K₂CO₃ for thiols).3. Ensure all reagents and solvents are anhydrous, especially for reactions involving NaH. |
| Reaction Stalls | Reversible reaction or product inhibition. | Increase the equivalents of the nucleophile to 3-5 equivalents to push the equilibrium towards the product. |
| Multiple Products / Side Reactions | 1. N-alkylation of the lactam nitrogen.2. Reaction with solvent (e.g., hydrolysis with trace water in DMSO at high temp). | 1. Protect the lactam nitrogen with a suitable protecting group (e.g., BOC, SEM) prior to substitution, although this adds steps.2. Ensure anhydrous conditions. |
| Unsuccessful with Weak Nucleophiles | The uncatalyzed SNAr pathway has too high an activation energy for this specific nucleophile. | Switch to a metal-catalyzed cross-coupling reaction. An Ullmann-type coupling using CuI as a catalyst with a suitable ligand (e.g., a diamine) in the presence of a base like K₂CO₃ or K₃PO₄ is a highly effective alternative for forming C-N, C-O, and C-S bonds on bromo-pyridines.[17] |
Conclusion
The 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold is an excellent substrate for nucleophilic aromatic substitution, allowing for the straightforward synthesis of diverse libraries of compounds. The electron-deficient nature of the fused ring system, combined with the strategic placement of the bromide leaving group, facilitates efficient displacement by a variety of amine and thiol nucleophiles under standard SNAr conditions. For less reactive nucleophiles, copper-catalyzed cross-coupling provides a robust alternative. The protocols and guidelines presented here offer a solid foundation for researchers to explore the chemical space around this important heterocyclic core, accelerating efforts in drug discovery and development.
References
-
Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. [Link]
-
Longdom Publishing. Short Notes on Nucleophilic Aromatic Substitution. [Link]
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Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
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Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. Synthesis and anti-inflammatory activity of substituted 2H-1,4-pyridoxazin-3(4H)-one derivatives. [Link]
-
PubMed. 6-bromopurine nucleosides as reagents for nucleoside analogue synthesis. [Link]
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PubChem. 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one. [Link]
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Chemistry Online. Nucleophilic substitution of pyridines. [Link]
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BYU ScholarsArchive. Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). [Link]
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Reaction Examples. Reaction Examples. [Link]
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ResearchGate. Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][6]oxazine as new scaffolds for potential bioactive compounds. [Link]
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RSC Publishing. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
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ResearchGate. SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. [Link]
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YouTube. Nucleophilic Aromatic Substitution. [Link]
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PubMed. Synthesis and pharmacological activity of 3-substituted pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones. [Link]
-
YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link]
-
NIH. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. [Link]
-
PubChem. 6-Bromo-2H-pyrido[3,2-B][1][6]oxazin-3(4H)-one. [Link]
-
YouTube. Nucleophilic Aromatic Substitution EXPLAINED!. [Link]
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Application Notes and Protocols for the Derivatization of the Lactam in 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrido[3,2-b]oxazinone Scaffold
The 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one core represents a privileged heterocyclic system in medicinal chemistry. Its unique three-dimensional structure and the presence of both hydrogen bond donors and acceptors make it an attractive scaffold for designing novel therapeutic agents. The lactam functionality, in particular, offers a key site for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Derivatization of the lactam nitrogen allows for the introduction of a wide array of substituents, which can profoundly influence the molecule's biological activity, solubility, and metabolic stability. This guide provides a comprehensive overview of the key strategies for the derivatization of the lactam in 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, complete with detailed protocols and mechanistic insights.
Core Derivatization Strategies at the Lactam Nitrogen
The lactam nitrogen of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, while part of an amide system, possesses sufficient nucleophilicity to undergo a variety of substitution reactions. The primary approaches for its derivatization are N-alkylation and N-acylation. The choice of strategy depends on the desired substituent and the overall synthetic scheme.
N-Alkylation: Introducing Diverse Aliphatic and Aromatic Moieties
N-alkylation is a fundamental transformation for introducing alkyl, benzyl, and other carbon-based substituents onto the lactam nitrogen. Two robust and widely applicable methods for this purpose are base-mediated alkylation with alkyl halides and the Mitsunobu reaction.
This classical approach involves the deprotonation of the lactam nitrogen with a suitable base to form a nucleophilic amide anion, which then displaces a halide from an alkyl halide in an SN2 reaction.
Mechanistic Rationale: The acidity of the N-H proton of the lactam is a critical factor. While amides are generally weak acids, the presence of the adjacent carbonyl group stabilizes the resulting conjugate base through resonance. The choice of base is crucial to ensure efficient deprotonation without promoting unwanted side reactions. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed to drive the reaction to completion. The choice of solvent is also important; polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack of the amide anion.
Figure 1: Workflow for Base-Mediated N-Alkylation.
Experimental Protocol: General Procedure for Base-Mediated N-Alkylation
-
Preparation: To a solution of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 eq.) in anhydrous DMF (0.1 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Value | Notes |
| Substrate | 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one | 1.0 eq. |
| Base | Sodium Hydride (NaH), 60% dispersion | 1.2 eq. |
| Alkylating Agent | Alkyl Halide (e.g., MeI, BnBr) | 1.1 eq. |
| Solvent | Anhydrous Dimethylformamide (DMF) | 0.1 M |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 12-24 hours | Monitor by TLC |
| Expected Yield | 60-90% | Dependent on the alkyl halide |
The Mitsunobu reaction offers a milder alternative for N-alkylation, particularly for substrates that are sensitive to strong bases.[1][2][3] This reaction couples an alcohol with a nucleophile (in this case, the lactam) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[4][5]
Mechanistic Rationale: The reaction proceeds through the formation of a highly reactive oxyphosphonium intermediate from the alcohol and the phosphine/azodicarboxylate adduct. The lactam nitrogen then acts as a nucleophile, displacing the activated hydroxyl group in an SN2 fashion. A key advantage of the Mitsunobu reaction is that it occurs with inversion of configuration at the alcohol's stereocenter, if applicable. The pKa of the nucleophile is important, and lactams are generally suitable for this reaction.
Figure 2: Simplified Workflow of the Mitsunobu Reaction for N-Alkylation.
Experimental Protocol: General Procedure for Mitsunobu N-Alkylation
-
Preparation: To a solution of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1 M) under an inert atmosphere at 0 °C, add DEAD or DIAD (1.5 eq.) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to remove triphenylphosphine oxide and the reduced azodicarboxylate byproducts and to isolate the N-alkylated product.
| Parameter | Value | Notes |
| Substrate | 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one | 1.0 eq. |
| Alcohol | Primary or Secondary Alcohol | 1.2 eq. |
| Reagents | PPh₃ and DEAD/DIAD | 1.5 eq. each |
| Solvent | Anhydrous Tetrahydrofuran (THF) | 0.1 M |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 12-24 hours | Monitor by TLC |
| Expected Yield | 50-85% | Can be substrate-dependent |
N-Acylation: Installation of Carbonyl-Containing Groups
N-acylation introduces an acyl group to the lactam nitrogen, forming an N-acylimide moiety. This can be achieved using acyl halides or anhydrides in the presence of a base.
Mechanistic Rationale: The lactam nitrogen acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acylating agent. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen halide or carboxylic acid byproduct generated during the reaction. The resulting N-acylated products can serve as valuable intermediates for further transformations or as final products with distinct biological activities. For instance, a study on the synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives demonstrated the successful N-acetylation of a related scaffold.[6]
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
Abstract: This document provides a detailed protocol and in-depth scientific guide for the scale-up synthesis of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[3][4] The synthesis is presented as a robust two-step process, commencing with the preparation of the key intermediate, 2-amino-5-bromopyridin-3-ol, followed by a cyclization reaction with chloroacetyl chloride. This guide emphasizes the critical parameters for transitioning from laboratory scale to pilot or industrial production, focusing on process safety, reaction kinetics, and analytical quality control. The methodologies are designed for researchers, chemists, and process development professionals, providing not just a procedural walkthrough but also the fundamental rationale behind each operational choice to ensure a safe, efficient, and reproducible scale-up.
Introduction and Strategic Overview
6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a valuable building block in the synthesis of complex organic molecules, particularly for pharmaceutical applications where the pyridoxazinone core is explored for various biological activities. The successful transition from a bench-scale procedure to a large-scale manufacturing process is a significant challenge in chemical development. It requires a profound understanding of the reaction mechanism, potential thermal hazards, and impurity profiles.
This guide outlines a scalable synthetic route that prioritizes safety, efficiency, and product quality. The chosen two-step strategy is common for the synthesis of related benzoxazinones and pyridoxazinones, selected for its reliance on readily available starting materials and well-understood chemical transformations.[5][6]
Synthetic Strategy Workflow
The overall process involves the synthesis of an aminophenol-type intermediate followed by a ring-closing acylation. This approach allows for clear analytical checkpoints and isolates the handling of the highly reactive chloroacetyl chloride to the final step.
Figure 1: Overall workflow for the scale-up synthesis.
Process Safety Management for Scale-Up
Scaling chemical reactions introduces significant safety challenges that are often negligible at the lab scale.[7] The primary concern is managing the heat generated from exothermic reactions, as the surface-area-to-volume ratio decreases upon scale-up, hindering heat dissipation.[1]
Key Hazards in this Synthesis:
-
Thermal Runaway: The acylation reaction with chloroacetyl chloride is highly exothermic. Without proper heat management, a rapid temperature increase can lead to a runaway reaction, causing pressure buildup and potential vessel failure.[8][9]
-
Reagent Reactivity: Chloroacetyl chloride is toxic, corrosive, and reacts violently with water, liberating toxic hydrogen chloride gas.[10][11][12][13][14] All operations must be conducted under anhydrous conditions and in well-ventilated areas (e.g., a chemical fume hood or walk-in hood).
-
Handling of Solids: Handling large quantities of powdered reagents like 2-amino-5-bromopyridine and its derivatives can generate dust, posing inhalation risks.[15][16][17] Appropriate personal protective equipment (PPE), including respirators, is mandatory.
A systematic approach to safety must be adopted before any scale-up operation.
Figure 2: Core components of process safety management.
Prior to scale-up, it is critical to understand the reaction energetics.[2] Techniques like reaction calorimetry can provide essential data on heat flow, helping to design a safe and robust process by ensuring the cooling capacity of the reactor exceeds the maximum heat output of the reaction.
Detailed Synthesis Protocols
PART 3.1: Step 1 - Synthesis of 2-amino-5-bromopyridin-3-ol
The preparation of this key intermediate is adapted from established procedures involving the nitration of 2-amino-5-bromopyridine followed by reduction.[18]
Materials & Reagents:
| Reagent/Material | CAS No. | Molecular Wt. | Notes |
| 2-Amino-5-bromopyridine | 1072-97-5 | 173.02 | Harmful solid. Avoid dust inhalation.[15][17] |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | Corrosive. Handle with extreme care. |
| Nitric Acid (95%) | 7697-37-2 | 63.01 | Strong oxidizer, corrosive. |
| Iron Powder (reduced) | 7439-89-6 | 55.85 | Flammable solid. |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | Corrosive, flammable. |
| Sodium Hydroxide | 1310-73-2 | 40.00 | Corrosive. |
Protocol (100 g Scale):
A. Nitration to form 2-amino-5-bromo-3-nitropyridine
-
Reactor Setup: In a 2 L, 3-necked, jacketed reactor equipped with a mechanical stirrer, thermocouple, and dropping funnel, charge concentrated sulfuric acid (580 mL).
-
Reagent Addition: Cool the reactor jacket to 0-5 °C. Slowly add 2-amino-5-bromopyridine (100 g, 0.578 mol) in portions, ensuring the internal temperature does not exceed 10 °C.
-
Nitration: Once addition is complete and the mixture is homogeneous, add nitric acid (33 mL, 0.636 mol) dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature strictly below 5 °C. Rationale: This slow, cold addition is critical to control the highly exothermic nitration reaction and prevent the formation of over-nitrated byproducts.
-
Reaction Maturation: Stir the mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench: In a separate larger vessel (e.g., 10 L), prepare a mixture of crushed ice and water (5 L). Very slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic quench.
-
Neutralization & Isolation: Cool the quenched mixture in an ice bath. Slowly add 40% sodium hydroxide solution to neutralize the acid to a pH of ~7-8. The yellow product will precipitate.
-
Filter the solid precipitate, wash thoroughly with cold water (3 x 500 mL), and dry under vacuum at 50 °C to yield 2-amino-5-bromo-3-nitropyridine.[18]
B. Reduction to form 2-amino-5-bromopyridin-3-ol
-
Reactor Setup: To a 3 L reactor, add the dried 2-amino-5-bromo-3-nitropyridine (assume ~115 g, 0.527 mol), iron powder (147 g, 2.64 mol), and glacial acetic acid (1 L).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress by TLC or HPLC. Rationale: The iron/acetic acid system is a classical and cost-effective method for the reduction of aromatic nitro groups.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with additional acetic acid (2 x 100 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. To the residue, add water and neutralize with a saturated solution of sodium bicarbonate. The product will precipitate.
-
Filter the solid, wash with water, and dry under vacuum to yield 2-amino-5-bromopyridin-3-ol.[19]
PART 3.2: Step 2 - Cyclization to 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
This step involves an N-acylation followed by an intramolecular Williamson ether synthesis to form the oxazinone ring.
Materials & Reagents:
| Reagent/Material | CAS No. | Molecular Wt. | Notes |
| 2-amino-5-bromopyridin-3-ol | 39903-01-0 | 189.01 | Irritant. Handle with care.[20] |
| Chloroacetyl Chloride | 79-04-9 | 112.94 | Highly Toxic, Corrosive, Water-Reactive. Use in fume hood with full PPE.[10][12][14] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous grade recommended. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, powdered. |
Protocol (based on 90 g of intermediate):
-
Reactor Setup: In a 2 L jacketed reactor purged with nitrogen, charge 2-amino-5-bromopyridin-3-ol (90 g, 0.476 mol), anhydrous potassium carbonate (197 g, 1.428 mol, 3.0 eq), and anhydrous DMF (900 mL).
-
Cooling: Cool the stirred suspension to 0-5 °C. Rationale: The initial acylation is highly exothermic. Starting at a low temperature prevents an initial temperature spike upon addition of the acyl chloride.
-
Reagent Addition: Add chloroacetyl chloride (42.5 mL, 0.524 mol, 1.1 eq) dropwise over 1-2 hours, ensuring the internal temperature is maintained below 10 °C. A semi-batch process with controlled addition is a key safety strategy for exothermic reactions.[2]
-
First Stage (Acylation): Stir the reaction at 5-10 °C for 1 hour after the addition is complete.
-
Second Stage (Cyclization): Slowly heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor progress by HPLC. Rationale: The higher temperature facilitates the intramolecular SN2 cyclization, where the phenoxide displaces the chloride to form the ring. Potassium carbonate acts as the base for both the initial HCl quench and the deprotonation of the phenol.
-
Quench & Precipitation: Cool the reaction mixture to room temperature. Pour the mixture slowly into 2.5 L of ice-water with stirring. The product will precipitate out of the solution.
-
Isolation: Stir the slurry for 1 hour, then filter the solid product. Wash the filter cake extensively with water (3 x 500 mL) to remove DMF and inorganic salts, followed by a wash with a cold non-polar solvent like heptane to aid drying.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Analytical Quality Control
Rigorous analytical testing is essential to ensure the quality and consistency of the final product.
Figure 3: Analytical workflow for quality control.
Analytical Specifications:
| Test | Intermediate (2-amino-5-bromopyridin-3-ol) | Final Product |
| Appearance | Off-white to tan solid | Off-white to pale yellow solid |
| ¹H NMR | Conforms to structure | Conforms to structure |
| HPLC Purity | ≥97.0% | ≥98.5% |
| Mass Spectrometry (MS) | M+H⁺ consistent with C₅H₅BrN₂O | M+H⁺ consistent with C₇H₅BrN₂O₂ |
| Melting Point | ~205-208 °C[19] | ~220-225 °C |
Characterization techniques such as NMR, FT-IR, and Mass Spectrometry are crucial for confirming the identity and purity of synthesized pyridazinone and pyridoxazinone derivatives.[21][22][23][24]
References
-
QES Academy. (n.d.). Scaling Up Chemical Processes? Unlock Safety and Success. Retrieved from [Link]
-
ChemTrack.org. (n.d.). Safety Guideline - Chloroacetyl chloride. Retrieved from [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Chemical Engineering. Retrieved from [Link]
-
DEKRA North America. (n.d.). Safety Considerations for Process Scale Up. Retrieved from [Link]
-
Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-2H-pyrido[3,2-B][1][2]oxazin-3(4H)-one. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (2020). Heterocycles, their Synthesis and Industrial Applications: A Review. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link]
-
International Journal of Pharmaceutical and Medical Research. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Retrieved from [Link]
- Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
-
ResearchGate. (2025, August 6). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone.
-
The Journal of Organic Chemistry. (n.d.). Synthesis of Saturated N-Heterocycles. Retrieved from [Link]
-
African Journal of Biomedical Research. (2025). Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. Retrieved from [Link]
-
International Journal of Scientific and Systematic Reviews. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]
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PubMed. (2016). S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. Retrieved from [Link]
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UNI ScholarWorks. (n.d.). The use of 2-Chlorophenoxyacetyl Chloride in the Preparation of Mixed Diacyl Derivatives of Ortho Aminophenols. Retrieved from [Link]
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National Institutes of Health (NIH). (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]
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Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS, CHARACTERIZATION AND ANTIHYPERTENSIVE ACTIVITY OF PYRIDAZINONE DERIVATIVES. Retrieved from [Link]
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Clinical Case Reports and Trials. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Retrieved from [Link]
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MDPI. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]
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PubChem. (n.d.). 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl-. Retrieved from [Link]
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Liberty University. (n.d.). Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]
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ResearchGate. (2025, December 31). (PDF) Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]
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Application Notes and Protocols for 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one in Materials Science: A Prospective Analysis
Application Notes and Protocols for 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one in Materials Science: A Prospective Analysis
Foreword for the Pioneering Researcher
The exploration of novel molecular scaffolds is a cornerstone of innovation in materials science. While 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is commercially available and recognized as a versatile building block in medicinal chemistry, its applications within materials science remain largely uncharted territory.[1][3][4] This document deviates from a retrospective summary of established uses. Instead, it serves as a forward-looking guide for researchers, scientists, and development professionals, grounded in the fundamental principles of physical organic chemistry and polymer science.
Herein, we present a series of detailed application notes and exploratory protocols. Our objective is to leverage the unique structural and electronic features of the 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one core to inspire and guide its investigation in cutting-edge materials science domains. The protocols described are hypothetical but are built upon well-established, robust chemical transformations, providing a solid foundation for pioneering research.
Molecular Architecture and Inherent Potential
The 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one molecule possesses a compelling combination of functional handles and a rigid, heteroaromatic core that suggests significant potential in materials applications.
| Feature | Chemical Moiety | Implied Reactivity & Properties |
| CAS Number | N/A | 337463-88-4[1][4][5] |
| Molecular Formula | N/A | C₇H₅BrN₂O₂[1][3] |
| Molecular Weight | N/A | 229.03 g/mol [1] |
| Aryl Bromide | C-Br bond on the pyridine ring | A prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig), enabling facile incorporation into polymers, dendrimers, or complex organic architectures. |
| Lactam Moiety | Cyclic amide | Offers hydrogen bonding capabilities, which can influence self-assembly, crystallinity, and solubility. It may also participate in ring-opening reactions under specific conditions. |
| Pyridoxazine Core | Fused pyridine and oxazine rings | Provides a rigid, planar, and electron-deficient scaffold. This can impart thermal stability and desirable photophysical properties, such as fluorescence, when appropriately substituted. |
| Heteroatoms (N, O) | Nitrogen and Oxygen atoms | Act as potential coordination sites for metal ions, suggesting applications in sensor design or as ligands in catalysis. |
Proposed Application I: High-Performance Polymers via Cross-Coupling
The aryl bromide functionality is the most synthetically accessible handle on the molecule for polymerization. We propose its use as a monomer in Suzuki polycondensation to create novel conjugated polymers. Such polymers, featuring a rigid, electron-deficient pyridoxazinone backbone, could exhibit high thermal stability and interesting optoelectronic properties suitable for organic electronics.
Protocol 1: Exploratory Synthesis of a Poly(arylene-pyridoxazinone)
This protocol outlines a hypothetical Suzuki polycondensation reaction. The causality behind this choice lies in the reliability and functional group tolerance of the Suzuki coupling, making it an ideal starting point for synthesizing a new class of polymers.
Objective: To synthesize a polymer incorporating the 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one moiety.
Materials:
-
1,4-Benzenediboronic acid pinacol ester (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
Reactor Setup: Under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (1.0 mmol, 229.03 mg), 1,4-benzenediboronic acid pinacol ester (1.0 mmol, 330.0 mg), and anhydrous K₂CO₃ (3.0 mmol, 414.6 mg) to a Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.02 mmol, 23.1 mg) to the flask. The choice of a low catalyst loading is to maximize molecular weight, assuming efficient monomer purification.
-
Solvent Addition: Add a degassed mixture of anhydrous toluene (8 mL) and DMF (2 mL). The toluene/DMF mixture is chosen to ensure solubility of both the nonpolar and polar reactants and the growing polymer chain.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under the inert atmosphere. The progress can be monitored by taking small aliquots and analyzing via GPC (Gel Permeation Chromatography) if standards are available.
-
Work-up and Precipitation: Cool the reaction to room temperature. Dilute the mixture with 20 mL of toluene and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Slowly pour the concentrated solution into a beaker containing 200 mL of rapidly stirring methanol to precipitate the polymer. This step is crucial for removing oligomers and residual catalyst.
-
Isolation: Collect the precipitated polymer by filtration, wash with methanol (3 x 30 mL), and dry under vacuum at 60 °C for 24 hours.
Expected Outcome: A solid, likely colored, polymer. Characterization would involve GPC for molecular weight and dispersity, TGA for thermal stability, UV-Vis and fluorescence spectroscopy for photophysical properties, and cyclic voltammetry to determine HOMO/LUMO energy levels.
Caption: Workflow for Suzuki Polycondensation.
Proposed Application II: Scaffold for Organic Light-Emitting Diodes (OLEDs)
The rigid, electron-deficient nature of the pyridoxazinone core makes it a candidate for modification into host or emissive materials for OLEDs. The bromo-substituent can be replaced with electron-donating groups via Buchwald-Hartwig amination to create donor-acceptor (D-A) type molecules. These D-A structures are known to exhibit Thermally Activated Delayed Fluorescence (TADF), a highly efficient mechanism for light emission in third-generation OLEDs.
Protocol 2: Conceptual Synthesis of a Donor-Acceptor TADF Emitter
Objective: To synthesize a potential TADF emitter by functionalizing the 6-bromo position with a carbazole-based donor group.
Rationale: Carbazole derivatives are widely used, high-triplet-energy donor moieties in TADF materials. The Buchwald-Hartwig amination is the industry-standard method for creating robust aryl-N bonds.
Materials:
-
3,6-Di-tert-butylcarbazole
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOᵗBu)
-
Toluene, anhydrous
Procedure:
-
Reactor Setup: In a glovebox, combine 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (1.0 mmol), 3,6-di-tert-butylcarbazole (1.1 mmol), NaOᵗBu (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and Xantphos (0.03 mmol) in a Schlenk tube.
-
Solvent Addition: Add 10 mL of anhydrous toluene.
-
Reaction: Seal the tube and heat the mixture to 110 °C for 24 hours. Monitor by TLC or LC-MS for consumption of the starting bromide.
-
Work-up: Cool to room temperature, dilute with dichloromethane, and wash with water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel. Further purification by sublimation may be necessary for device-grade purity.
Caption: Synthesis of a potential TADF emitter.
Future Directions and Broader Impacts
The protocols provided are foundational starting points. The true potential of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one will be unlocked through systematic derivatization and characterization. Key future investigations should include:
-
Modification of the Lactam: N-alkylation or N-arylation of the lactam nitrogen could be explored to tune solubility and intermolecular interactions.
-
Ring-Opening Polymerization: Investigating conditions for opening the lactam ring could lead to novel polyamide-type structures with an embedded pyridine functionality.
-
Supramolecular Chemistry: The hydrogen-bonding capability of the lactam N-H can be exploited to form self-assembled structures like organogels or liquid crystals.
The development of new materials from underutilized building blocks like 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is vital for advancing materials science. The proposed polymer and OLED applications represent just two avenues of exploration. We encourage the research community to build upon these concepts to uncover the full potential of this promising heterocyclic scaffold.
References
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-
AbacipharmTech. (n.d.). 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-2H-pyrido[3,2-B][1][2]oxazin-3(4H)-one. Retrieved from [Link]
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Application Notes: 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one in Fragment-Based Drug Discovery
Introduction: The Power of Privileged Fragments in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for hit identification, complementing traditional high-throughput screening (HTS) by offering a more efficient and rational path to lead compounds.[1][2][3][4] The core principle of FBDD is to screen low molecular weight compounds (fragments) that, despite binding with weak affinity (µM to mM range), do so with high ligand efficiency.[2][4] These initial hits serve as starting points for optimization into potent, drug-like molecules.[1][5]
The pyrido[3,2-b]oxazin-3(4H)-one scaffold is a heterocyclic system of significant interest in medicinal chemistry due to its structural rigidity and distribution of hydrogen bond donors and acceptors, making it a "privileged" structure for biological recognition.[6][7] This application note focuses on a specific derivative, 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one , and outlines a comprehensive strategy for its application in an FBDD campaign. The bromine atom at the 6-position is not merely a substituent; it is a strategically placed chemical handle, enabling rapid and vectorized fragment evolution through well-established synthetic methodologies like Suzuki-Miyaura cross-coupling.[8][9]
This guide provides the scientific rationale and detailed protocols for utilizing this fragment, from initial screening and hit validation to structure-guided lead optimization, using the BRD4 bromodomain as a representative therapeutic target.
The Fragment: Physicochemical Profile and Rationale
For a fragment to be successful, it must possess desirable physicochemical properties, often summarized by the "Rule of Three" (Ro3).[10][11] 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one aligns well with these principles, making it an excellent candidate for an FBDD library.
| Property | Value | Ro3 Guideline | Justification & Strategic Value |
| Molecular Weight | 229.03 g/mol | < 300 Da[10][11] | Low complexity allows for efficient sampling of chemical space and provides ample room for synthetic elaboration without exceeding drug-like MW limits. |
| cLogP | ~1.5 (estimated) | ≤ 3[10][11] | Ensures adequate aqueous solubility, which is critical for biophysical screening assays that require high compound concentrations.[10] |
| Hydrogen Bond Donors | 1 (Amide N-H) | ≤ 3[10][11] | Provides a key interaction point to engage with protein targets. |
| Hydrogen Bond Acceptors | 3 (Carbonyl O, Ether O, Pyridine N) | ≤ 3[10][11] | Offers multiple potential hydrogen bonding interactions within a target's binding pocket. |
| Rotatable Bonds | 0 | ≤ 3[11] | The rigid bicyclic core minimizes the entropic penalty upon binding, leading to higher ligand efficiency. |
| Synthetic Handle | C6-Bromine | N/A | The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling controlled, structure-guided growth (fragment evolution).[9][12] |
A Case Study: Targeting the BRD4 Bromodomain
To illustrate the application of this fragment, we propose a hypothetical FBDD campaign against Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the BET family of proteins that recognize acetylated lysine residues on histones, playing a key role in transcriptional regulation.[13][14] Its dysregulation is implicated in numerous cancers and inflammatory diseases, making it a high-value therapeutic target.[13][15][16] The deep, hydrophobic acetyl-lysine binding pocket of BRD4 is well-suited for fragment screening.[13]
The overall workflow for this FBDD campaign is outlined below.
Caption: FBDD workflow from initial screen to lead optimization.
Experimental Protocols
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free biophysical technique ideal for detecting the weak, transient binding events characteristic of fragments.[17][18][19][20]
Objective: To identify fragments that bind to BRD4 and estimate their binding affinity (KD).
Materials:
-
Recombinant His-tagged human BRD4(BD1) protein
-
SPR instrument (e.g., Biacore, Carterra)
-
Series S Sensor Chip NTA
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Fragment stock solutions (100 mM in DMSO)
-
Regeneration solution: 350 mM EDTA
Methodology:
-
Chip Preparation & Protein Immobilization:
-
Equilibrate the NTA sensor chip with running buffer.
-
Perform a 1-minute injection of 0.5 mM NiCl₂ to charge the surface.
-
Immobilize BRD4(BD1) to a target level of ~4000-6000 Response Units (RU) by injecting the protein at 10 µg/mL in running buffer. A reference channel should be prepared without protein immobilization to allow for background subtraction.
-
-
Fragment Screening:
-
Prepare fragment screening plates by diluting fragment stocks into running buffer to a final concentration of 200 µM with 2% DMSO. Ensure the running buffer also contains 2% DMSO to minimize solvent mismatch artifacts.[17][20]
-
Inject fragments over the BRD4 and reference surfaces with a contact time of 60 seconds and a dissociation time of 60 seconds.
-
After each cycle, regenerate the surface with a 30-second pulse of 350 mM EDTA.
-
-
Data Analysis & Hit Triage:
-
Subtract the reference channel signal from the active channel signal.
-
Identify hits as fragments that produce a stable binding response significantly above the noise threshold.
-
For initial hits, perform a dose-response analysis (e.g., 5-point titration from 500 µM to 31.25 µM) to determine the equilibrium dissociation constant (KD).
-
Calculate Ligand Efficiency (LE) for each hit using the formula: LE = (–RT ln K_D) / N, where N is the number of heavy (non-hydrogen) atoms. Prioritize hits with high LE.[20]
-
Protocol 2: Orthogonal Hit Validation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful orthogonal method to confirm hits from primary screens, as it is less prone to the artifacts that can affect surface-based methods.[21][22][23] Protein-observed 1H-15N HSQC experiments are particularly robust.[21][22]
Objective: To confirm the binding of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one to BRD4 and map the binding site.
Materials:
-
15N-isotopically labeled BRD4(BD1) protein
-
NMR Buffer: 25 mM Tris-d11 pH 7.5, 150 mM NaCl, 5 mM DTT-d10 in 95% H₂O/5% D₂O
-
Fragment stock solution (100 mM in DMSO-d6)
-
NMR spectrometer (≥600 MHz) equipped with a cryoprobe
Methodology:
-
Sample Preparation:
-
Prepare two NMR samples:
-
Sample A (Control): 100 µM 15N-BRD4(BD1) in NMR buffer.
-
Sample B (Fragment): 100 µM 15N-BRD4(BD1) plus 500 µM fragment in NMR buffer (final DMSO-d6 concentration of 0.5%).
-
-
-
NMR Data Acquisition:
-
Acquire a 2D 1H-15N HSQC spectrum for both Sample A and Sample B at 298 K.
-
-
Data Analysis:
-
Overlay the two spectra. Binding is confirmed if specific peaks in the spectrum of Sample B show chemical shift perturbations (CSPs) or significant line broadening compared to the control spectrum.
-
If backbone resonance assignments for BRD4 are available, the perturbed residues can be mapped onto the protein structure to identify the binding site. This provides strong evidence that the fragment is binding to the intended acetyl-lysine pocket.
-
Protocol 3: Structural Elucidation via X-ray Crystallography
The ultimate validation for an FBDD hit is a high-resolution crystal structure of the protein-fragment complex.[24][25][26][27] This provides definitive proof of binding and reveals the precise binding mode, which is essential for guiding the fragment evolution phase.[28]
Objective: To determine the three-dimensional structure of BRD4 in complex with 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Methodology:
-
Crystallization:
-
Set up sitting-drop vapor diffusion crystallization trials of BRD4(BD1) protein (e.g., at 10 mg/mL) under conditions known to produce high-quality crystals.
-
-
Fragment Soaking:
-
Prepare a soaking solution by dissolving the fragment in the crystallization mother liquor to a final concentration of 5-10 mM.
-
Transfer BRD4 crystals into the soaking solution and incubate for 2-24 hours.
-
-
Data Collection and Structure Solution:
-
Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.[24]
-
Process the data and solve the structure by molecular replacement using a known apo-BRD4 structure.
-
Carefully inspect the resulting electron density maps for evidence of the bound fragment in the acetyl-lysine binding pocket. Refine the structure to obtain a high-resolution model of the complex.
-
Protocol 4: Fragment Evolution via Suzuki-Miyaura Coupling
The crystal structure reveals "growth vectors"—directions in which the fragment can be elaborated to engage new pockets and increase affinity. The C6-bromo position on our fragment is the key synthetic handle for this evolution.[12]
Objective: To synthesize a small library of analogues by coupling various arylboronic acids to the 6-position of the fragment to probe the surrounding chemical space and generate a Structure-Activity Relationship (SAR).
Caption: Suzuki coupling enables fragment growth at the C6-bromo position.
General Protocol:
-
Reaction Setup: In a reaction vial, combine 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (1 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.), and a base (e.g., K₂CO₃, 2 eq.).[29]
-
Solvent and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1). Purge the vial with an inert gas (e.g., Argon) for 5 minutes.
-
Reaction: Heat the mixture to 90-100 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to yield the desired coupled product.
-
SAR Generation: Synthesize a matrix of analogues using different boronic acids (e.g., phenyl, 3-pyridyl, 4-methoxyphenyl) and re-evaluate their binding affinity using the SPR assay described in Protocol 1. This iterative cycle of design, synthesis, and testing is the core of lead optimization.[30]
Conclusion
6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one is a high-quality chemical starting point for fragment-based drug discovery campaigns. Its Ro3-compliant properties ensure good behavior in biophysical assays, while its rigid core provides a solid anchor for binding. Critically, the strategic placement of a bromine atom transforms it from a simple binder into a powerful tool for rapid, structure-guided lead optimization. The protocols outlined in this application note provide a clear and validated roadmap for researchers to leverage this and similar fragments to accelerate the discovery of novel therapeutics.
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Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). Journal of Medicinal Chemistry - ACS Publications. [Link]
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Scott, D. E., & Lawson, A. D. (2024). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. FEBS Open Bio, 14(1), 1-16. [Link]
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Wang, R., et al. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 8, 730495. [Link]
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Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(5), 202-207. [Link]
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Ciulli, A. (2013). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Acta Crystallographica Section D: Biological Crystallography, 69(Pt 7), 1197–1208. [Link]
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NMR Spectroscopy in Fragment-Based Drug Design. (n.d.). Creative Biostructure. [Link]
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Renaud, J., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22394. [Link]
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Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]
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Pellecchia, M., et al. (2006). NMR-based screening: a powerful tool in fragment-based drug discovery. Molecular Omics, 2(2), 94-102. [Link]
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Kumar, A., et al. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research, 87(2), 1-8. [Link]
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Gingell, H., & Ulaganathan, T. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]
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Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 992, 421-440. [Link]
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Prinjha, R. K., et al. (2012). Bromodomains as therapeutic targets. Journal of Medicinal Chemistry, 55(3), 971-987. [Link]
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X-ray Crystallography Fragment Screening. (n.d.). Selvita. [Link]
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Hennig, M., et al. (2007). SPR-based fragment screening: advantages and applications. Combinatorial Chemistry & High Throughput Screening, 10(6), 457-467. [Link]
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Sledz, P., et al. (2020). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology, 644, 235-266. [Link]
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Fragment HIT Identification in FBDD. (n.d.). CrystalsFirst. [Link]
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6 ingredients for a successful fragment library. (2020). NanoTemper Technologies. [Link]
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Kříž, Z., et al. (2024). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery, 19(1), 1-13. [Link]
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Arkin, M. R., & Erlanson, D. A. (2015). Practical aspects of NMR-based fragment screening. Methods in Enzymology, 565, 305-327. [Link]
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Jhoti, H., et al. (2021). What makes a good fragment in fragment-based drug discovery?. Future Medicinal Chemistry, 13(1), 1-4. [Link]
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Li, Q., et al. (2018). Evolutions in fragment-based drug design: the deconstruction–reconstruction approach. Drug Discovery Today, 23(7), 1389-1395. [Link]
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da Silva, G. N., et al. (2015). Bromodomain as New Targets in Drug Discovery. Mini-Reviews in Medicinal Chemistry, 15(7), 541-549. [Link]
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Hernandez, A. S., et al. (2023). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. Journal of Chemical Information and Modeling, 63(16), 5183-5197. [Link]
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Fragment Based Drug Discovery Conference. (n.d.). Cambridge Healthtech Institute. [Link]
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Wu, S. Y., & Chiang, C. M. (2019). Bromodomain-Containing Protein 4: A Druggable Target. Current Medicinal Chemistry, 26(28), 5348-5363. [Link]
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Giannetti, A. M., et al. (2010). Fragment screening by surface plasmon resonance. Journal of Medicinal Chemistry, 53(3), 1049-1058. [Link]
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Shogren-Knaak, M. A., et al. (2020). Functional Roles of Bromodomain Proteins in Cancer. Cancers, 12(4), 859. [Link]
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Di Mola, A., et al. (2022). Exploration of Bromodomain Proteins as Drug Targets for Niemann–Pick Type C Disease. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Erlanson, D. A., et al. (2022). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 65(13), 8783-8802. [Link]
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Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). Consensus. [Link]
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Li, Q., et al. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]
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Zennaro, F., et al. (2008). Fragment-based screening using surface plasmon resonance technology. Journal of Biomolecular Screening, 13(3), 202-209. [Link]
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Kumar, S., & Singh, R. (2025). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][17]oxazine as new scaffolds for potential bioactive compounds. ResearchGate. [Link]
-
Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6434-6452. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-36). Royal Society of Chemistry. [Link]
-
Vitale, P., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(8), 6569-6579. [Link]
-
6-Bromo-2H-pyrido[3,2-B][1][17]oxazin-3(4H)-one. (n.d.). PubChem. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2379234. [Link]
-
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][17]oxazine. (n.d.). Autech. [Link]
-
Zhang, Y., et al. (2024). Novel pyrido[2,3-b][1][17]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 15(1), 167-183. [Link]
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- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. drughunter.com [drughunter.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
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- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. Bromodomains as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 26. selvita.com [selvita.com]
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Troubleshooting & Optimization
Technical Support Center: Purification of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
Welcome to the technical support center for the purification of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining this compound in high purity. The unique structural features of this molecule, including a polar lactam moiety, a basic pyridine nitrogen, and a bromo-substituent, can present specific challenges during purification. This resource addresses these potential hurdles in a practical, question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My crude 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one shows poor solubility in common chromatography solvents. How should I proceed?
Poor solubility is a common issue with polar, polycyclic heterocyclic compounds. The intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, are often strong, making it difficult for less polar solvents to effectively solvate the molecule.
Recommended Solutions:
-
Solvent System Exploration: A systematic approach to finding a suitable solvent is crucial. Start with more polar solvents and assess solubility. A mixture of a polar aprotic solvent (e.g., DMF, DMSO, NMP) with a co-solvent like dichloromethane (DCM) or acetonitrile (ACN) can be effective.
-
Sample Preparation for Chromatography: If direct dissolution in the mobile phase is not feasible, consider the following:
-
Solid Loading: Adsorb the crude material onto an inert support like Celite® or silica gel. This involves dissolving the compound in a suitable solvent, mixing it with the support, and then evaporating the solvent. The resulting dry powder can be loaded directly onto the column.
-
Minimal Strong Solvent Injection: Dissolve the sample in a minimum amount of a strong solvent (e.g., DMF or DMSO) and inject it onto the column. Be aware that this may lead to some peak broadening.
-
-
Temperature: Gently warming the solvent can sometimes improve solubility. However, be cautious of potential compound degradation at elevated temperatures.
I am observing significant peak tailing during normal-phase silica gel chromatography. What is causing this and how can I fix it?
Peak tailing for basic compounds on silica gel is a classic problem arising from the interaction between the basic nitrogen on the pyridine ring and the acidic silanol groups (Si-OH) on the silica surface. This strong interaction leads to a non-uniform elution front.
Strategies to Improve Peak Shape:
-
Mobile Phase Modification: The addition of a small amount of a basic modifier to the mobile phase can effectively neutralize the acidic silanol groups.[1][2]
-
Triethylamine (TEA): Typically added at a concentration of 0.1-1% (v/v).
-
Ammonia in Methanol: A 7N solution of ammonia in methanol can be used as a component of the mobile phase, often at 1-10%.[3]
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.[1][2]
-
Alumina (basic or neutral): Alumina is less acidic than silica and can be an excellent alternative for purifying basic compounds.
-
Reversed-Phase Chromatography (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This can be a very effective method for purifying polar compounds.
-
| Modifier | Typical Concentration | Mechanism of Action |
| Triethylamine (TEA) | 0.1 - 1% (v/v) | Neutralizes acidic silanol groups on the silica surface. |
| Ammonia (in Methanol) | 1 - 10% of a 7N solution | Acts as a stronger base to compete with the analyte for active sites. |
My attempts at recrystallization have resulted in the compound "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to high impurity levels, rapid cooling, or the choice of an inappropriate solvent system.
Troubleshooting Crystallization:
-
Slow Down the Cooling Process: Rapid cooling favors the formation of an amorphous oil over an ordered crystal structure. Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.[2]
-
-
Solvent System Optimization:
-
Co-solvent System: Use a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Explore a Wider Range of Solvents: Experiment with different solvents of varying polarities.
-
Caption: A workflow for troubleshooting crystallization failure.
I am struggling with poor separation of my target compound from a closely related impurity. What chromatographic strategies can I employ?
When dealing with impurities that have similar polarities to the desired product, optimizing the chromatographic separation is key.
Advanced Chromatographic Solutions:
-
Gradient Elution: Instead of using an isocratic (constant composition) mobile phase, employ a gradient elution where the polarity of the mobile phase is gradually increased over time. This can help to resolve closely eluting compounds.
-
Alternative Chromatographic Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of very polar compounds. It uses a polar stationary phase with a mobile phase composed of a high concentration of an organic solvent and a small amount of water.[1]
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can offer significantly higher resolution than standard flash chromatography.
Illustrative HPLC Gradient for Purification
| Time (minutes) | % Solvent A (e.g., Water with 0.1% Formic Acid) | % Solvent B (e.g., Acetonitrile with 0.1% Formic Acid) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 35 | 95 | 5 |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography with a Basic Modifier
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane or dichloromethane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one in a minimal amount of the mobile phase or a stronger solvent. Alternatively, use the solid loading technique described earlier. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the mobile phase, which should contain the appropriate basic modifier (e.g., 0.5% TEA in a mixture of ethyl acetate and hexane).
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization from a Co-solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of a hot "good" solvent (e.g., methanol or ethanol).
-
Addition of "Poor" Solvent: While the solution is still warm, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold "poor" solvent and dry them in a vacuum oven.
References
- Technical Support Center: Purification of Polar Aza-Heterocycles - Benchchem.
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
-
6-Bromo-2H-pyrido[3,2-b][1][4]oxazin-3(4H)-one - PubChem. Available at:
-
6-Bromo-2H-pyrido[3,2-b][1][4]oxazin-3(4H)-one - Biosynth. Available at:
-
6-Bromo-2H-pyrido[3,2-b][1][4]oxazin-3(4H)-one - J&K Scientific. Available at:
-
6-Bromo-2H-pyrido[3, 2-b][1][4]oxazin-3(4H)-one, min 97%, 100 mg - TCI America. Available at:
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h) - A.J. of Medical and Pharmaceutical Sciences.
- Troubleshooting for Thin Layer Chromatography - SiliCycle.
Sources
Technical Support Center: Synthesis of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance and troubleshooting strategies to help you improve your reaction yields and overcome common challenges in this synthetic process.
I. Overview of the Synthesis
The synthesis of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one typically involves the cyclization of a 2-amino-5-bromopyridine precursor with a suitable C2-synthon, most commonly chloroacetyl chloride or a related derivative. The reaction proceeds via an initial N-acylation of the amino group, followed by an intramolecular Williamson ether synthesis to form the oxazinone ring. The success of this reaction is highly dependent on carefully controlling the reaction conditions to favor the desired N-acylation and subsequent cyclization over competing side reactions.
Below is a general workflow for the synthesis:
Figure 1. General workflow for the synthesis of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Low or No Product Formation
Question: I am not seeing any formation of my desired product, or the yield is very low. What are the possible causes and how can I fix this?
Answer:
Low or no product formation is a common issue that can often be traced back to several key factors:
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Poor Quality of Starting Materials: The purity of your 2-amino-5-bromopyridine and chloroacetyl chloride is critical. Impurities can interfere with the reaction.
-
Recommendation: Ensure your starting materials are pure. If necessary, purify the 2-amino-5-bromopyridine by recrystallization. Chloroacetyl chloride should be freshly distilled or from a newly opened bottle.
-
-
Insufficient Basicity: The choice and amount of base are crucial for the deprotonation of the amino group and the subsequent cyclization.
-
Recommendation:
-
For weaker bases like potassium carbonate (K₂CO₃), ensure it is finely powdered and dry. An excess of the base (2-3 equivalents) is often necessary.
-
For stronger bases like sodium hydride (NaH), be cautious with moisture. Ensure your solvent is anhydrous. Using NaH can significantly improve the rate of both N-acylation and cyclization.
-
-
-
Incorrect Solvent: The polarity and aprotic nature of the solvent play a significant role.
-
Recommendation: Dimethylformamide (DMF) is a common choice due to its high polarity, which helps to dissolve the reactants and intermediates. Acetone can also be used, particularly with K₂CO₃. Ensure your solvent is anhydrous, as water can react with chloroacetyl chloride and quench the base.
-
-
Low Reaction Temperature: The N-acylation step can often be performed at a lower temperature (0 °C to room temperature), but the cyclization step may require heating.
-
Recommendation: Monitor the reaction progress by TLC. If you observe the formation of the N-acylated intermediate but no cyclized product, gradually increase the temperature to 50-80 °C.
-
Formation of a Major Side Product
Question: I am observing a significant amount of a side product that is not my desired oxazinone. What could this be and how can I minimize its formation?
Answer:
The most common side product in this synthesis is the O-acylated species or a di-acylated product. This arises from the competing reactivity of the hydroxyl group of the intermediate N-(5-bromopyridin-2-yl)-2-chloroacetamide.
Figure 2. Competing reaction pathways in the synthesis.
Strategies to Minimize Side Product Formation:
-
Control the Stoichiometry: Use a slight excess of the 2-amino-5-bromopyridine relative to the chloroacetyl chloride (e.g., 1.1 equivalents of the amine). This ensures that the electrophile is consumed, reducing the chance of over-acylation.
-
Slow Addition of the Electrophile: Add the chloroacetyl chloride dropwise to the reaction mixture at a low temperature (e.g., 0 °C). This helps to control the exotherm and favors the more nucleophilic amino group's attack.
-
Choice of Base: A moderately strong, non-nucleophilic base is preferred. While NaH is effective, it can sometimes promote side reactions if not used carefully. K₂CO₃ is a milder option that can provide better selectivity.
-
Reaction Temperature: Maintain a low temperature during the N-acylation step to enhance selectivity. Only increase the temperature after the initial acylation is complete to drive the cyclization.
Difficulty in Product Purification
Question: My final product is difficult to purify, and I am struggling to remove unreacted starting material and side products. What are the best purification methods?
Answer:
Purification can indeed be challenging. Here are some effective strategies:
-
Crystallization: This is often the most effective method for purifying the final product.
-
Recommended Solvents: Experiment with a range of solvents for recrystallization. Common choices include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. The desired product should crystallize out, leaving impurities in the mother liquor.
-
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. Start with a low polarity eluent to remove non-polar impurities and gradually increase the polarity to elute your product.
-
-
Washing: Before attempting more complex purification methods, ensure your crude product is thoroughly washed.
-
Procedure: After the reaction workup, wash the crude solid with water to remove any inorganic salts. A wash with a cold, non-polar solvent like diethyl ether or hexanes can help remove non-polar impurities.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal base to use for this synthesis?
A1: The optimal base can depend on your specific reaction conditions and scale. For laboratory-scale synthesis, potassium carbonate (K₂CO₃) is a good starting point as it is inexpensive, easy to handle, and generally provides good yields. For a faster reaction or with less reactive substrates, sodium hydride (NaH) in an anhydrous solvent like DMF or THF can be more effective, but requires more stringent anhydrous conditions.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 50% ethyl acetate in hexanes) to separate the starting material, the N-acylated intermediate, and the final product. The product is typically more polar than the starting amine but may have a similar polarity to the intermediate. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q3: What are the key safety precautions for this reaction?
A3:
-
Chloroacetyl chloride is highly corrosive and lachrymatory. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle it under an inert atmosphere (nitrogen or argon) and use anhydrous solvents.
-
DMF is a skin and respiratory irritant. Use it in a well-ventilated area or a fume hood.
IV. Experimental Protocol Example
This is a representative protocol. You may need to optimize it for your specific setup.
-
Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous DMF (10 mL/mmol) under a nitrogen atmosphere, add finely powdered potassium carbonate (2.5 eq).
-
Addition of Electrophile: Cool the mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the intermediate by TLC.
-
Cyclization: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the intermediate and formation of the product.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the resulting precipitate by filtration, wash it thoroughly with water, and then with a small amount of cold diethyl ether.
-
Purification: Dry the crude solid and recrystallize it from ethanol or purify by column chromatography.
V. References
-
6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one. Molbase. [Link]
Technical Support Center: Synthesis of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
Technical Support Center: Synthesis of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
Welcome to the technical support center for the synthesis of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a crucial process for obtaining a key intermediate in the development of various pharmaceutical compounds. The most common synthetic route involves a two-step process:
-
N-acylation: The reaction of 2-amino-5-bromopyridine with chloroacetyl chloride to form the intermediate, N-(5-bromo-2-pyridinyl)-2-chloroacetamide.
-
Intramolecular Cyclization: An intramolecular Williamson ether synthesis of the chloroacetamide intermediate to yield the final product.
While seemingly straightforward, each step is susceptible to side reactions that can impact yield and purity. This guide will address these potential pitfalls in a question-and-answer format.
Troubleshooting Guide & FAQs
Part 1: N-acylation of 2-amino-5-bromopyridine
This initial step is critical for the overall success of the synthesis. The primary reaction involves the nucleophilic attack of the amino group of 2-amino-5-bromopyridine on the electrophilic carbonyl carbon of chloroacetyl chloride.
Question 1: My reaction is producing a significant amount of a high-molecular-weight, insoluble material. What is happening and how can I prevent it?
Answer: This is a classic sign of diacylation, where the initially formed amide is further acylated to form a diacyl-amine derivative. 2-aminopyridines can be susceptible to this side reaction, especially under harsh conditions or with an excess of the acylating agent.
-
Causality: The nitrogen of the initially formed amide can be deprotonated by the base used in the reaction, rendering it nucleophilic and prone to a second acylation.
-
Troubleshooting:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of 2-amino-5-bromopyridine to chloroacetyl chloride. A slight excess of the amine can sometimes be beneficial to ensure all the acyl chloride is consumed.
-
Slow Addition: Add the chloroacetyl chloride dropwise to the solution of the amine at a low temperature (0-5 °C) to control the reaction rate and minimize localized high concentrations of the acylating agent.
-
Choice of Base: A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to scavenge the HCl byproduct without promoting diacylation.
-
Question 2: I am observing a poor yield and my crude product seems to contain unreacted 2-amino-5-bromopyridine. What could be the issue?
Answer: This issue often points to the hydrolysis of the highly reactive chloroacetyl chloride.
-
Causality: Chloroacetyl chloride readily reacts with any trace amounts of water in the solvent or on the glassware to form chloroacetic acid and HCl.[1] This hydrolyzed byproduct is unreactive towards the amine, leading to incomplete conversion.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents (e.g., dry THF, DCM, or acetonitrile).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Fresh Reagent: Use a fresh bottle of chloroacetyl chloride, as older bottles may have absorbed moisture over time.
-
Question 3: My final product after the acylation step is a different color than expected and shows complex signals in the NMR. Could C-acylation be occurring?
Answer: While N-acylation is the predominant pathway, C-acylation on the pyridine ring is a possible, though less common, side reaction.
-
Causality: The pyridine ring is an aromatic system and can undergo electrophilic substitution. The presence of the activating amino group can direct acylation to the ring, particularly under certain catalytic conditions (e.g., strong Lewis acids).
-
Troubleshooting:
-
Avoid Strong Lewis Acids: Do not use strong Lewis acid catalysts that could promote Friedel-Crafts-type reactions on the pyridine ring.
-
Optimize Reaction Conditions: Sticking to the recommended conditions of a non-nucleophilic base in an aprotic solvent at low temperatures generally favors N-acylation.
-
Part 2: Intramolecular Cyclization
The second step involves the formation of the oxazinone ring through an intramolecular Williamson ether synthesis. This reaction is typically base-mediated, where the amide proton is removed, followed by the nucleophilic attack of the resulting anion on the carbon bearing the chlorine atom.
Question 4: My cyclization reaction is resulting in a low yield of the desired product and a significant amount of a polymeric or oligomeric byproduct. What is the cause?
Answer: This is a common issue where intermolecular condensation competes with the desired intramolecular cyclization.
-
Causality: The deprotonated amide intermediate is a potent nucleophile. If the concentration of the intermediate is too high, the nucleophilic nitrogen of one molecule can attack the electrophilic carbon of another molecule, leading to a chain of intermolecular reactions and polymer formation.
-
Troubleshooting:
-
High Dilution: The most effective way to favor intramolecular cyclization is to perform the reaction under high dilution conditions. This reduces the probability of intermolecular collisions. A concentration of 0.01-0.05 M is a good starting point.
-
Slow Addition of Base: Adding the base slowly to the solution of the chloroacetamide intermediate can help maintain a low concentration of the reactive anion at any given time, further promoting the intramolecular pathway.
-
Choice of Base and Solvent: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like DMF or DMSO is typically effective.
-
Question 5: The reaction is sluggish and I am recovering a lot of the starting chloroacetamide intermediate. How can I drive the reaction to completion?
Answer: Incomplete reaction can be due to several factors, including an insufficiently strong base or inadequate temperature.
-
Causality: The acidity of the amide proton is crucial for its deprotonation. If the base is not strong enough to fully deprotonate the amide, the cyclization will not proceed efficiently. The reaction may also have a significant activation energy barrier.
-
Troubleshooting:
-
Stronger Base: Consider using a stronger base. If you are using a weaker base like potassium carbonate, switching to sodium hydride or an alkoxide may be necessary.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can often provide the necessary energy to overcome the activation barrier. However, be cautious, as higher temperatures can also promote side reactions.[2]
-
Solvent Choice: Ensure the chosen solvent can dissolve both the substrate and the base to facilitate the reaction. Polar aprotic solvents are generally preferred for Williamson ether syntheses.[2]
-
Summary of Key Reaction Parameters
| Parameter | N-acylation Step | Intramolecular Cyclization Step |
| Key Reagents | 2-amino-5-bromopyridine, Chloroacetyl chloride | N-(5-bromo-2-pyridinyl)-2-chloroacetamide, Base |
| Solvent | Anhydrous THF, DCM, or Acetonitrile | Anhydrous DMF or DMSO |
| Base | Triethylamine (TEA) or DIPEA | Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK) |
| Temperature | 0-5 °C (addition), then room temperature | Room temperature to 80 °C |
| Key Consideration | Strict stoichiometry and anhydrous conditions | High dilution to favor intramolecular reaction |
Experimental Workflow Visualization
Caption: A simplified workflow for the two-step synthesis of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Side Reaction Pathways
Caption: A diagram illustrating the key side reactions in the synthesis of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
References
-
PubChem. Chloroacetyl chloride. National Center for Biotechnology Information. [Link]
-
Zhang, L., et al. (2010). Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]
- Phukan, K., & Devi, N. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC COMPOUNDS USING A NATURAL POTTER’S CLAY AS A CATALYST UNDER SOLVENT-FREE CONDITIONS. International Journal of Pharmaceutical Sciences and Research.
-
Thompson, Q. E. (1951). The Diacylation of Amides by Acyl Chloride—Pyridine Compounds. Journal of the American Chemical Society, 73(12), 5841–5843. [Link]
- Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
-
Organic Syntheses. 2-BROMO-2-CYCLOHEXEN-1-ONE. [Link]
- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
Technical Support Center: 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
Technical Support Center: 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
Welcome to the technical support resource for 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis, purification, and handling of this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Understanding the Synthetic Landscape and Impurity Profile
The purity of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is paramount for its successful application in downstream synthetic routes, particularly in pharmaceutical research where even minor impurities can have significant biological consequences. The most common impurities are intrinsically linked to its synthetic pathway. A prevalent and efficient synthesis route involves the cyclization of 2-amino-5-bromo-3-hydroxypyridine with chloroacetyl chloride.
This two-step process, while robust, can introduce several classes of impurities if not performed under optimized conditions. This guide will systematically address these potential impurities, offering insights into their formation, detection, and remediation.
Caption: A common synthetic pathway to the target compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Category 1: Starting Material-Related Impurities
These impurities originate from the starting materials used in the synthesis and may persist through to the final product if not adequately removed.
Question 1: I've detected a dibrominated impurity in my final product. What is its likely identity and origin?
-
Answer: The most probable dibrominated impurity is 2-amino-3,5-dibromopyridine. This compound is a common starting material or a potential byproduct in the synthesis of 2-amino-5-bromopyridine, a key precursor to your target molecule.[1][3] The bromination of 2-aminopyridine can sometimes lead to over-bromination, yielding the dibrominated species alongside the desired monobrominated product.[3]
-
Troubleshooting:
-
Source Material Purity Check: Before beginning your synthesis, verify the purity of your 2-amino-5-bromopyridine starting material using techniques like HPLC or GC-MS.
-
Purification of Starting Material: If significant levels of 2-amino-3,5-dibromopyridine are present, consider recrystallizing your 2-amino-5-bromopyridine from a suitable solvent like benzene.[3]
-
Optimized Bromination: If you are preparing the 2-amino-5-bromopyridine in-house, carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine) and the reaction temperature to minimize over-bromination.[4]
-
-
Question 2: My final product has a lower than expected molecular weight peak in the mass spectrum, corresponding to a debrominated analog. How can this happen?
-
Answer: The presence of a debrominated impurity, likely 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, suggests that your starting material, 2-amino-5-bromopyridine, may have been contaminated with 2-aminopyridine. This can occur if the initial bromination reaction did not go to completion.
-
Troubleshooting:
-
Reaction Monitoring: During the synthesis of 2-amino-5-bromopyridine, use TLC or HPLC to monitor the reaction progress and ensure complete consumption of the 2-aminopyridine starting material.
-
Final Product Purification: This impurity can often be separated from the desired product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
-
Category 2: Intermediate-Related Impurities
These impurities are typically unreacted intermediates from the final cyclization step.
Question 3: My NMR spectrum shows signals that are inconsistent with the product structure, suggesting the presence of an aromatic amine and a hydroxyl group. What could this be?
-
Answer: The most likely culprit is unreacted 2-amino-5-bromo-3-hydroxypyridine. This indicates that the final acylation and cyclization step with chloroacetyl chloride did not proceed to completion.
-
Troubleshooting:
-
Reaction Conditions: Ensure that the reaction temperature and time are sufficient for the reaction to complete. The reaction of an aminophenol with chloroacetyl chloride often requires a base to facilitate both the initial N-acylation and the subsequent intramolecular Williamson ether synthesis (cyclization). Ensure the base (e.g., triethylamine, potassium carbonate) is of good quality and used in the correct stoichiometric amount.
-
Reagent Quality: Verify the purity and reactivity of your chloroacetyl chloride. It can degrade over time, especially if exposed to moisture.
-
Purification: 2-Amino-5-bromo-3-hydroxypyridine is more polar than the final product and can be removed by recrystallization or column chromatography.
-
-
Caption: General workflow for impurity analysis and purification.
Category 3: By-product-Related Impurities
These are new chemical entities formed during the synthesis through side reactions.
Question 4: I observe a higher molecular weight impurity that seems to have incorporated two chloroacetyl units. Is this possible?
-
Answer: Yes, this is a plausible side product. 2-Amino-5-bromo-3-hydroxypyridine has two nucleophilic sites: the amino group and the hydroxyl group. While the amino group is generally more nucleophilic towards acyl chlorides, under certain conditions (e.g., excess chloroacetyl chloride, strong base), you can get di-acylation, leading to the formation of an N,O-bis(chloroacetyl) intermediate. This intermediate may not efficiently cyclize to the desired product.
-
Troubleshooting:
-
Stoichiometry Control: Carefully control the stoichiometry of chloroacetyl chloride. Use of a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.
-
Controlled Addition: Add the chloroacetyl chloride slowly to the reaction mixture at a reduced temperature (e.g., 0 °C) to favor selective N-acylation.
-
Choice of Base: A milder base may favor the desired reaction pathway.
-
-
Question 5: Could polymerization be an issue during the synthesis?
-
Answer: Yes, intermolecular reactions can lead to oligomeric or polymeric byproducts. For instance, the N-acylated intermediate could react with another molecule of 2-amino-5-bromo-3-hydroxypyridine instead of cyclizing intramolecularly.
-
Troubleshooting:
-
High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular polymerization.
-
Optimized Reaction Conditions: Ensure that the temperature and base are suitable for promoting the desired intramolecular ring-closing reaction.
-
-
Category 4: Degradation Products
These impurities can form during the reaction work-up or upon storage.
Question 6: My stored sample of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one shows a new impurity peak over time. What could be causing this?
-
Answer: The lactam ring in the oxazinone structure is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. This would lead to the formation of the ring-opened product, N-(2-((5-bromo-3-hydroxypyridin-2-yl)oxy)acetyl)amine. Additionally, bromo-substituted aromatic compounds can be susceptible to degradation, potentially through debromination, although this is less common under typical storage conditions.
-
Troubleshooting:
-
Proper Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark, and dry place.
-
Avoid Extreme pH: During work-up and purification, avoid prolonged exposure to strong acids or bases.
-
Purity Re-evaluation: Before use, it is good practice to re-analyze the purity of stored samples, especially if they have been stored for an extended period.
-
-
Analytical and Purification Protocols
Table 1: Analytical Methods for Impurity Detection
| Analytical Technique | Detectable Impurities | Purpose |
| HPLC-UV | Most organic impurities, including starting materials, intermediates, and byproducts. | Quantify the purity of the final product and track the progress of purification. |
| LC-MS | All impurities with a different mass-to-charge ratio than the product. | Identify the molecular weights of unknown impurities to aid in their structural elucidation. |
| ¹H NMR | Impurities with distinct proton signals from the product. | Provide structural information about impurities and confirm the structure of the desired product. |
| GC-MS | Volatile impurities and starting materials. | Useful for analyzing the purity of lower boiling point starting materials like 2-aminopyridine. |
Experimental Protocol: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
Experimental Protocol: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).
-
Procedure: a. Prepare a slurry of silica gel in hexanes and pack the column. b. Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. c. After evaporating the solvent, carefully load the dry sample onto the top of the packed column. d. Begin elution with the starting mobile phase composition, collecting fractions. e. Monitor the fractions by TLC or HPLC to identify those containing the pure product. f. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
References
-
PrepChem. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link]
- Google Patents. (1977). Process for the production of 2-amino-3-hydroxypyridine derivatives. (US4058533A).
-
Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine. (CN108530188A). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research, 8(7). Retrieved from [Link]
Technical Support Center: Suzuki Coupling of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
Welcome to the technical support center for synthetic challenges involving 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the Suzuki-Miyaura cross-coupling reaction to functionalize this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Characterizing the Challenge: The Unique Reactivity of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
Before diving into troubleshooting, it's crucial to understand the inherent chemical properties of our substrate. Its structure presents a unique combination of features that can influence the outcome of a Suzuki coupling.
-
Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring withdraws electron density, making the C6-Br bond more susceptible to oxidative addition by the palladium catalyst. This is generally favorable for the first step of the catalytic cycle.[1][2]
-
Lewis Basic Sites: The molecule contains multiple Lewis basic sites (the pyridine nitrogen, the lactam oxygen/nitrogen) that can coordinate to the palladium center. This coordination can sometimes inhibit or "poison" the catalyst, preventing it from participating in the catalytic cycle.[3]
-
Base-Sensitive Lactam Moiety: The oxazinone ring contains a lactam functional group, which may be susceptible to hydrolysis or other degradation pathways under strongly basic conditions, especially at elevated temperatures. This necessitates a careful selection of the base.[4]
-
Solubility: The planar, heterocyclic nature of the molecule might lead to poor solubility in common organic solvents, potentially slowing down reaction kinetics.[5]
Understanding these factors is the first step toward rational experimental design and troubleshooting.
The Suzuki-Miyaura Catalytic Cycle: A Foundational Overview
A firm grasp of the reaction mechanism is essential for effective troubleshooting. The generally accepted catalytic cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][6][7]
Frequently Asked Questions (FAQs)
This section addresses common high-level questions to guide your initial experimental setup and troubleshooting efforts.
Q1: I'm starting for the first time with this substrate. What is a reliable set of initial conditions to try?
A: For a new, potentially challenging heterocyclic substrate, it's wise to start with a robust and well-established catalyst system. The conditions outlined in the table below provide a strong, validated starting point before you begin optimization.
| Parameter | Recommended Starting Condition | Rationale |
| Substrate | 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one | 1.0 equivalent |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 equivalents |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | 2-5 mol% |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | 0.1 M concentration |
| Temperature | 80 - 100 °C | Monitor by TLC/LC-MS |
| Atmosphere | Inert (Nitrogen or Argon) | Critical to prevent catalyst oxidation and side reactions |
Experimental Protocol: General Starting Procedure
-
To a dry Schlenk flask, add 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 eq), the boronic acid reagent (1.2 eq), and the base (K₂CO₃, 2.5 eq).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
-
Sparge the resulting suspension with Argon for 15-20 minutes.
-
Under a positive pressure of Argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Proceed with standard aqueous workup and purification.
Q2: My reaction is giving a very low yield (<30%). What are the most likely culprits?
A: Low yields with pyridyl halides are common and often stem from a few key issues.[8] The most probable causes are:
-
Catalyst Inactivation: The pyridine nitrogen on your substrate may be coordinating to the palladium, shutting down the catalytic cycle.
-
Protodeborylation: Your boronic acid reagent may be unstable under the reaction conditions, leading to its decomposition before it can couple.[9]
-
Inefficient Transmetalation: The base and solvent system may not be optimal for activating the boronic acid and facilitating its transfer to the palladium center.
Refer to the detailed troubleshooting guide below for specific solutions to these problems.
Q3: I see multiple spots on my TLC plate. What are the common side products in this reaction?
A: Besides unreacted starting materials, the most common side products are:
-
Homocoupled Boronic Acid (R'-R'): Formed from the dimerization of your boronic acid reagent. This is often exacerbated by the presence of oxygen.[9]
-
Dehalogenated Starting Material (Ar-H): Your bromo-substrate is converted to 2H-pyrido[3,2-b]oxazin-3(4H)-one. This can occur if a hydride source is present.[1]
-
Protodeborylated Boronic Acid (R'-H): The byproduct from the decomposition of the boronic acid.
In-Depth Troubleshooting Guide
This section is structured to help you diagnose and solve specific problems you encounter during your experiments.
Problem 1: Low or No Product Yield
If your reaction is sluggish, stalls, or fails to produce the desired product, consider the following causes and solutions.
-
Potential Cause A: Ineffective Catalyst System or Catalyst Poisoning
-
The "Why": Standard phosphine ligands like PPh₃ might not be electron-rich or bulky enough to promote efficient reductive elimination for this heteroaromatic system. Furthermore, the pyridine nitrogen can act as a ligand itself, binding too strongly to the palladium and inhibiting the binding of other necessary reagents.[3]
-
The Solution: Employ Specialized Ligands. Switch to more electron-rich and sterically hindered phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These ligands form more stable and highly active catalytic complexes that are less susceptible to inhibition.[10][11]
-
| Catalyst/Ligand Class | Examples | Key Advantages for This Substrate |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphines that promote fast oxidative addition and reductive elimination.[10] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Form very stable Pd-NHC complexes with high turnover numbers, resistant to deactivation.[11][12] |
| Pre-formed Catalysts | PEPPSI-IPr, Pd(dppf)Cl₂ | Air- and moisture-stable pre-catalysts that are easy to handle and ensure reliable activation.[1] |
-
Potential Cause B: Protodeborylation of the Boronic Acid
-
The "Why": The carbon-boron bond is susceptible to cleavage by proton sources (like water), especially under basic conditions and at high temperatures. This side reaction consumes your nucleophile, leading to low yields.[5][9] Heteroaryl boronic acids are particularly prone to this issue.[1]
-
The Solution: Stabilize the Boronic Acid.
-
Switch to a Boronate Ester: Use the corresponding pinacol (Bpin) or MIDA boronate ester. These are generally more stable to protodeborylation than the free boronic acids.[13]
-
Use a Milder Base: Strong bases can accelerate protodeborylation. Consider switching from K₃PO₄ to a weaker base like K₂CO₃, NaHCO₃, or even KF.[5][9]
-
Minimize Water: While a small amount of water is often beneficial, excess water can promote this side reaction. Try running the reaction under nearly anhydrous conditions with a base like CsF or anhydrous K₃PO₄.[9]
-
-
-
Potential Cause C: Poor Reagent Solubility
-
The "Why": If your starting material or other reagents are not fully dissolved, the reaction becomes diffusion-limited, leading to slow and incomplete conversion.
-
The Solution: Solvent Screening. While Dioxane/H₂O is a common starting point, other solvents may offer better solubility for your specific substrate. Consider screening solvents like THF, DMF, Toluene, or CPME.[5][14][15] Note that polar aprotic solvents like DMF can sometimes promote side reactions, so careful observation is needed.
-
Problem 2: Significant Formation of Side Products
The presence of impurities complicates purification and indicates a suboptimal reaction pathway.
Caption: Common side reactions observed in Suzuki-Miyaura coupling.
-
Potential Cause A: Homocoupling of the Boronic Acid
-
The "Why": This side reaction is often initiated by the presence of molecular oxygen, which can interfere with the palladium catalytic cycle.
-
The Solution: Rigorous Degassing. Ensure your solvent is thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Assemble your reaction under an inert atmosphere and maintain a positive pressure of inert gas throughout the experiment.[9]
-
-
Potential Cause B: Dehalogenation of the Starting Material
-
The "Why": The aryl-palladium intermediate can react with a hydride source instead of the boronic acid, leading to the formation of the dehalogenated byproduct. Hydride sources can include certain bases (e.g., formate impurities) or solvents (e.g., alcohols at high temperatures).[1]
-
The Solution: Reagent and Solvent Purity. Use high-purity bases and solvents. If using an alcohol-containing solvent system, consider lowering the reaction temperature or switching to an aprotic solvent like dioxane or toluene.
-
-
Potential Cause C: Degradation of the Lactam Ring
-
The "Why": Strong bases like alkoxides or hydroxides, especially at temperatures above 100 °C, can potentially hydrolyze or degrade the lactam functionality in your substrate.
-
The Solution: Screen Weaker Bases. If you suspect substrate degradation, switch to milder inorganic bases like K₂CO₃, Cs₂CO₃, or KF. Monitor the reaction at a lower temperature (e.g., 80 °C) for a longer period.[4]
-
Optimization Workflow
When initial conditions fail, a systematic approach to optimization is necessary. The following workflow illustrates a logical progression for refining your reaction conditions.
Caption: A systematic workflow for optimizing the Suzuki coupling of a challenging substrate.
References
-
Zhang, Y., et al. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society. Retrieved from [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Retrieved from [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Retrieved from [Link]
-
Schmalzbauer, M., et al. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]
-
Li, Y., et al. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. Retrieved from [Link]
-
Wang, D., et al. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). Helvetica Chimica Acta. Retrieved from [Link]
-
Foley, D. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Retrieved from [Link]
-
Hughes, D. L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved from [Link]
-
Lee, S. H., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules. Retrieved from [Link]
-
A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. (2014). RSC Advances. Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical & Pharmaceutical Bulletin. Retrieved from [Link]
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. Retrieved from [Link]
-
Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. (2013). Organic Letters. Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). Molecules. Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]
-
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][10][16]oxazine. (n.d.). Abacipharm. Retrieved from [Link]
-
6-Bromo-2H-pyrido[3,2-B][10][16]oxazin-3(4H)-one. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). ResearchGate. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]
Sources
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- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Sonogashira Reactions for 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
Welcome to the technical support center for the Sonogashira cross-coupling reaction, with a specific focus on the challenging substrate, 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling terminal alkynes to this electron-deficient, nitrogen-containing heterocyclic core. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Sonogashira coupling of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Q1: I am seeing no or very low conversion of my 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one starting material. What are the likely causes and how can I fix this?
A1: Low reactivity in Sonogashira couplings, especially with electron-deficient heterocyclic halides, is a common challenge. The primary bottleneck is often the oxidative addition of the aryl bromide to the palladium(0) catalyst, which is the rate-determining step of the reaction.[1][2] Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be effective for this substrate.[3][4] The electron-deficient nature of the pyridyl ring and potential for nitrogen coordination to the palladium center can inhibit catalysis.
-
Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition.
-
Solution: Gradually increase the reaction temperature. For aryl bromides, temperatures around 80-100°C are often necessary.[6] If using a sealed reaction vessel, higher temperatures can be safely achieved.
-
-
Inactive Catalyst: The active Pd(0) species might not be forming or could be decomposing.
-
Solution: Ensure your reagents and solvents are of high purity and properly degassed. If you are generating the catalyst in situ, ensure the palladium(II) source is effectively reduced. Using a fresh bottle of catalyst and ligands is also recommended.[7]
-
Q2: My main side product is the homocoupling of my terminal alkyne (Glaser coupling). How can I minimize this?
A2: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, particularly when the desired cross-coupling is slow.[1] This is primarily a copper-mediated process.[1]
-
Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1][8][9] While the reaction may be slower, it completely avoids this side reaction.[1]
-
Reduce Copper Loading: If a copper co-catalyst is necessary, ensure you are using the minimum effective amount (typically 1-5 mol%). Excess copper will significantly promote homocoupling.
-
Inert Atmosphere: Oxygen promotes the Glaser reaction.[1] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and liquid reagents are thoroughly degassed. Some protocols even suggest using a dilute hydrogen atmosphere to suppress homocoupling.[10]
Q3: Which base and solvent system is optimal for this heterocyclic substrate?
A3: The choice of base and solvent is critical for reaction success as it influences catalyst activity and substrate solubility.[11]
-
Base Selection:
-
Amines: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[1] For challenging substrates, more sterically hindered amines like N,N-diisopropylethylamine (Hunig's base) or even inorganic bases can be effective.[4] The base neutralizes the HX produced and aids in the formation of the copper acetylide (in copper-catalyzed reactions).[1]
-
Inorganic Bases: In some cases, inorganic bases like K₂CO₃, Cs₂CO₃, or TBAF can be effective, particularly in copper-free systems.[4][8]
-
-
Solvent Selection:
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile (ACN) are often good choices as they can help dissolve the heterocyclic starting material and the catalyst complex.[3][4] Studies have shown that polar aprotic solvents can provide better conversions in some copper-free systems.[4]
-
Ethereal Solvents: THF and 1,4-dioxane are also commonly employed and can be effective.[4] Sometimes a mixture of an amine solvent with a co-solvent like THF or dioxane is used.[6]
-
Q4: Should I use a copper co-catalyst for this reaction?
A4: The decision to use copper depends on the reactivity of your specific substrates and the issues you are encountering.
-
With Copper (Traditional Sonogashira): Copper(I) salts (like CuI) act as a co-catalyst, forming a copper acetylide intermediate that undergoes transmetalation with the palladium complex.[12] This generally allows for milder reaction conditions (lower temperatures) and faster reaction times.[13] However, as discussed, it can lead to alkyne homocoupling.[1]
-
Without Copper (Copper-Free Sonogashira): This approach avoids the Glaser homocoupling side product, which is a significant advantage, especially in pharmaceutical synthesis where metal contamination is a concern.[3][4] However, copper-free reactions may require more forcing conditions (higher temperatures, stronger bases, or more specialized ligands) to achieve good yields, particularly with less reactive aryl bromides.[1]
For the 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one substrate, starting with a robust copper-free protocol is a reasonable strategy to avoid complications from homocoupling.
Visualizing the Process: Reaction Mechanisms and Workflows
To better understand the process, the following diagrams illustrate the catalytic cycles and a logical troubleshooting workflow.
Caption: Fig 2. A logical workflow for troubleshooting failed Sonogashira reactions.
Optimized Experimental Protocols
Based on literature for challenging heterocyclic bromides, the following protocols are recommended as starting points for optimization. [3][4][5]
Protocol 1: Copper-Free Sonogashira Coupling
This protocol is recommended to avoid the formation of alkyne homocoupling by-products, which can complicate purification. [1][3][4] Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 equiv), the palladium precatalyst (see table below), and a magnetic stir bar.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the base (2.0 equiv) and the terminal alkyne (1.2 equiv).
Reaction and Workup:
-
Stir the mixture at the desired temperature (start with 80 °C and increase if necessary).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Copper-Free Protocol
| Parameter | Condition A (General) | Condition B (For highly challenging cases) | Rationale |
| Pd Source | Pd(OAc)₂ (2 mol%) | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) [3][4] | Precatalyst provides a reliable source of active Pd(0). |
| Ligand | XPhos (4 mol%) | (part of precatalyst) | Bulky, electron-rich ligand accelerates oxidative addition. [5] |
| Base | Cs₂CO₃ (2.0 equiv) | 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv) [4] | Strong, non-nucleophilic bases are often effective. |
| Solvent | 1,4-Dioxane or Toluene | DMSO or DMF [4] | Higher boiling polar aprotic solvents can improve yield. |
| Temperature | 80 - 100 °C | Room Temperature to 60 °C [4] | Start at RT with advanced precatalysts and heat if needed. |
Protocol 2: Optimized Copper-Catalyzed Sonogashira Coupling
If the copper-free approach yields low conversion, a traditional copper-catalyzed method can be employed. The key is to use minimal copper and ensure a strictly inert atmosphere.
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 equiv), PdCl₂(PPh₃)₂ (2.5 mol%), CuI (2.5-5.0 mol%), and a magnetic stir bar.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed solvent (e.g., DMF or a 2:1 mixture of THF:Et₃N) via syringe.
-
Add the terminal alkyne (1.2 equiv) followed by the amine base (if not used as the solvent).
Reaction and Workup:
-
Stir the mixture at the desired temperature (you may be able to start at a lower temperature, e.g., 60 °C, compared to the copper-free method).
-
Follow the same monitoring, workup, and purification procedure as described in Protocol 1.
Table 2: Recommended Starting Conditions for Copper-Catalyzed Protocol
| Parameter | Recommended Condition | Rationale |
| Pd Source | PdCl₂(PPh₃)₂ (2.5 mol%) | A stable and common Pd(II) source that is reduced in situ. [13] |
| Co-catalyst | CuI (2.5 mol%) | Lower loading to minimize Glaser homocoupling. |
| Base | Et₃N or DIPEA (2.0-3.0 equiv) | Standard amine bases are typically effective. |
| Solvent | DMF or THF | Good general solvents for Sonogashira reactions. |
| Temperature | 60 - 80 °C | Copper allows for milder reaction temperatures. |
By systematically applying these troubleshooting strategies and starting with the optimized protocols, researchers can significantly improve the success rate of the Sonogashira coupling for the 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold.
References
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Gleason, J. L., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13857–13865. [Link]
-
Gleason, J. L., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Shaheen, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6898-6929. [Link]
-
Shaheen, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
-
Blaser, T., et al. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 60-85). The Royal Society of Chemistry. [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
Li, J., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4964–4969. [Link]
-
Bonacorso, H. G., et al. (2017). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. [Link]
-
van der Heijden, S., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]
-
Panda, S. S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]
-
Reddit user discussion. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Zhu, G.-B., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
Jayanth, T. T., & Jeganmohan, M. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 6(24), 4463–4466. [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Reddit user discussion. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. [Link]
-
ResearchGate. (n.d.). Optimization of Sonogashira conditions. [Link]
-
Request PDF on ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2... [Link]
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Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one. This guide is designed to provide in-depth troubleshooting assistance for a common and often frustrating issue encountered during cross-coupling reactions with this substrate: catalyst poisoning. My aim is to move beyond simple procedural checklists and delve into the underlying chemical principles that govern these reactions. By understanding the "why" behind catalyst deactivation, you will be better equipped to diagnose problems and develop robust, reproducible synthetic routes.
This resource is structured as a series of frequently asked questions (FAQs) that directly address specific experimental challenges. Each answer provides a detailed explanation of the potential causes, followed by actionable troubleshooting steps and preventative measures.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction with 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one is sluggish or has failed completely. What are the most likely causes?
A1: Stalled or failed cross-coupling reactions involving 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one are frequently linked to catalyst deactivation, a phenomenon where the active catalyst is rendered ineffective. The primary culprits behind this deactivation can be broadly categorized as follows:
-
Inherent Substrate-Related Poisoning: The structure of your substrate contains a pyridine nitrogen atom. This nitrogen, being a Lewis base, can coordinate strongly to the palladium center of your catalyst.[1][2] This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively sequestering the catalyst from the desired reaction pathway.[3] This is a well-documented deactivation pathway for reactions involving nitrogen-containing heterocycles.[4][5]
-
Process-Induced Deactivation:
-
Oxygen Sensitivity: The active form of the palladium catalyst, Pd(0), is highly susceptible to oxidation by atmospheric oxygen.[1][6] Inadequate inert gas coverage (e.g., argon or nitrogen) can lead to the formation of palladium oxides or palladium black, both of which are catalytically inactive.[1]
-
Impurity-Driven Poisoning: Trace impurities in your starting materials, reagents, or solvents can act as potent catalyst poisons. Common poisons include sulfur-containing compounds (e.g., thiols, thioethers), halides, cyanides, and other nitrogen-containing heterocycles.[4][7][8] These impurities can bind irreversibly to the catalyst's active sites, blocking them from participating in the catalytic cycle.[4]
-
-
Ligand Degradation: The phosphine ligands that are crucial for stabilizing the palladium catalyst can themselves degrade over time, especially at elevated temperatures.[9] This degradation can lead to the formation of inactive palladium species and the dreaded "palladium black" precipitate.[9][10]
Q2: I'm observing the formation of a black precipitate in my reaction mixture. What is it, and how can I prevent it?
A2: The black precipitate you are observing is almost certainly "palladium black," which consists of agglomerated, catalytically inactive palladium metal.[1][10] Its appearance is a definitive sign of catalyst decomposition. Here’s a breakdown of how to prevent its formation:
-
Ligand Selection and Stoichiometry:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are essential for stabilizing the Pd(0) catalytic species and preventing aggregation.[1] These ligands create a sterically hindered environment around the palladium center, which discourages the formation of palladium-palladium bonds that lead to agglomeration.
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[1] While a 1:1 or 2:1 ligand-to-palladium ratio is a common starting point, a slight excess of the ligand may be beneficial. However, be aware that a large excess can sometimes inhibit the reaction.[1]
-
-
Reaction Conditions:
-
Temperature Control: High temperatures can accelerate the rate of catalyst decomposition.[1] It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Maintain an Inert Atmosphere: As mentioned previously, oxygen is detrimental to the active Pd(0) catalyst.[1][6] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas like argon or nitrogen is critical to prevent oxidative degradation that leads to palladium black formation.[1]
-
-
Reagent Purity: Ensure that your starting materials and reagents are of high purity and free from impurities that can initiate catalyst decomposition.
Troubleshooting Workflow for Palladium Black Formation
Caption: Troubleshooting workflow for palladium black formation.
Q3: How can I detect potential catalyst poisons in my starting materials or reaction mixture?
A3: Identifying the specific chemical species responsible for catalyst poisoning is a critical step in troubleshooting. A multi-pronged analytical approach is often necessary:
| Analytical Technique | Target Poisons | Sample Preparation | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile organic compounds, sulfur-containing compounds (mercaptans, sulfides), phosphines, arsines.[11][12] | Direct injection of solvent washes of starting materials, or headspace analysis of the reaction mixture. | High sensitivity (ppb levels), excellent separation of complex mixtures, and confident identification of unknowns through mass spectral libraries.[11][12] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) / Optical Emission Spectrometry (ICP-OES) | Heavy metals (e.g., lead, mercury, arsenic), phosphorus.[13] | Digestion of the solid starting material or catalyst residue to bring the elements into solution.[13] | Extremely low detection limits (ppt to ppb levels), providing a comprehensive elemental profile of potential inorganic poisons.[13] |
| Ion Chromatography | Water-soluble anions such as halides and sulfites.[13] | Leaching of the catalyst or starting material with deionized water.[13] | Effective for quantifying anionic poisons that may be present.[13] |
| X-ray Photoelectron Spectroscopy (XPS) | Surface-adsorbed species on the catalyst. | Analysis of the recovered catalyst. | Provides information about the chemical state of elements on the catalyst surface, helping to identify the bound poison.[13] |
Experimental Protocol: Screening for Sulfur Impurities in 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one using GC-MS
-
Sample Preparation: Accurately weigh 10-20 mg of your 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one into a clean GC vial. Add 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate) that is known to be free of sulfur-containing compounds. Cap the vial and gently agitate to dissolve the sample.
-
GC-MS Analysis:
-
Inject a small aliquot (e.g., 1 µL) of the sample solution into the GC-MS system.
-
Use a column suitable for separating volatile and semi-volatile organic compounds.
-
Program the GC oven with a temperature gradient to ensure separation of components with different boiling points.
-
Operate the mass spectrometer in full scan mode to detect a wide range of potential impurities.
-
-
Data Analysis:
-
Examine the total ion chromatogram for any peaks other than your starting material and solvent.
-
Analyze the mass spectrum of any impurity peaks and compare them to a spectral library (e.g., NIST) to identify potential sulfur-containing compounds.
-
The presence of characteristic isotopic patterns for sulfur can further aid in identification.
-
Q4: What are some proactive strategies to mitigate catalyst poisoning when working with 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one?
A4: A proactive approach to preventing catalyst poisoning can save significant time and resources. Consider implementing the following strategies:
-
Purification of Starting Materials:
-
Recrystallize your 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one to remove non-polar impurities.
-
Consider a column chromatography purification step if recrystallization is ineffective.
-
Ensure all other reagents, especially boronic acids or other coupling partners, are of high purity. Boronic acids, for instance, can degrade over time.[6]
-
-
Use of Additives:
-
In some cases, the addition of a Lewis acid, such as B(OMe)₃, can bind to the pyridine nitrogen of your substrate, preventing it from coordinating to and poisoning the palladium catalyst.[14]
-
-
Catalyst and Ligand Selection:
-
Robust Ligands: Employ bulky, electron-rich biarylphosphine ligands, which are known to enhance catalyst stability and resist deactivation.[3]
-
Catalyst Pre-activation: In some instances, using a pre-formed, well-defined palladium pre-catalyst can lead to more consistent results than generating the active catalyst in situ.
-
-
Process Controls:
-
Guard Beds: For larger-scale reactions where feedstock purity is a concern, passing the solvent and liquid reagents through a guard bed of activated carbon or alumina can remove many common catalyst poisons before they enter the reactor.[15]
-
Strict Inert Atmosphere: As emphasized before, the rigorous exclusion of oxygen is paramount.[1][6] Utilize Schlenk line techniques or a glovebox for all manipulations of the catalyst and oxygen-sensitive reagents.
-
Logical Relationship Diagram for Mitigating Catalyst Poisoning
Caption: Key strategies for mitigating catalyst poisoning.
References
- Benchchem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
- PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
- Intertek. Catalyst Poisoning Testing.
- DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
- Benchchem. Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- Gulf Bio Analytical. Catalyst Poisoning Solutions.
- GAS Dortmund. Detection of Catalyst Poisons.
- ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
- Wikipedia. Catalyst poisoning.
- Benchchem. Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.
- PMC - NIH. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- StudySmarter. Catalyst Poisoning: Palladium & Platinum.
- SciSpace. Poisoning and deactivation of palladium catalysts.
- ResearchGate. Poisoning and deactivation of palladium catalysts | Request PDF.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. GAS Dortmund [gas-dortmund.de]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Dehalogenation of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and modification of heterocyclic compounds. Here, we address the specific challenges and nuances of the dehalogenation of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one to its corresponding debrominated analog, 2H-pyrido[3,2-b]oxazin-3(4H)-one. Our objective is to provide you with a deep understanding of the reaction's mechanics and to equip you with practical, field-proven strategies to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting to dehalogenate 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one via catalytic hydrogenation, but the reaction is sluggish or incomplete. What are the likely causes?
A1: Incomplete conversion is a common issue in catalytic hydrogenation. Several factors, often interconnected, can contribute to this problem. The primary suspects are catalyst activity, hydrogen availability, and substrate-specific challenges. N-heterocyclic compounds, like your pyridooxazinone, can sometimes coordinate to the palladium catalyst, potentially inhibiting its activity.[1][2][3]
Troubleshooting Guide for Incomplete Reactions
| Potential Cause | Explanation | Recommended Action |
| Catalyst Inactivation | The Palladium on Carbon (Pd/C) catalyst may be old, of poor quality, or poisoned by impurities (e.g., sulfur compounds). The nitrogen atom in the pyridyl ring can also act as a ligand, inhibiting the catalyst's active sites.[3] | Use a fresh batch of high-quality 10% Pd/C. Consider using a higher catalyst loading (e.g., 10-20 mol%). An acid additive (like acetic acid) can sometimes protonate the pyridine nitrogen, preventing it from binding to the palladium. |
| Insufficient Hydrogen | The reaction may be limited by the amount of hydrogen available at the catalyst surface. This can be due to poor sealing of the reaction vessel or inadequate agitation. | Ensure your reaction vessel is properly sealed to maintain a positive hydrogen pressure (a balloon is often sufficient for atmospheric pressure reactions).[4] Ensure vigorous stirring to maximize gas-liquid-solid mixing. |
| Solvent Choice | The solvent plays a crucial role in substrate solubility and interaction with the catalyst. | Protic solvents like ethanol or methanol are generally effective for catalytic hydrogenation. Ensure your starting material is fully dissolved in the chosen solvent. |
| Reaction Time/Temp. | The reaction may simply require more time or gentle heating to proceed to completion. | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider extending the reaction time. Gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate, but be cautious as this can also promote side reactions.[2] |
Q2: My reaction is producing a significant amount of unidentified byproducts. What are the possible side reactions?
A2: While catalytic hydrogenation is generally a clean reaction, side reactions can occur, especially with complex substrates. Potential side reactions for your molecule could include reduction of the lactam carbonyl or cleavage of the oxazine ring under harsh conditions. However, the most common "byproduct" is often unreacted starting material.
To confirm the identity of your product and any byproducts, standard analytical techniques are essential.[2]
-
Thin Layer Chromatography (TTC): The debrominated product should have a different Rf value than the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This will show a peak corresponding to the molecular weight of the debrominated product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the product will show the appearance of a new aromatic proton signal in place of the bromine atom.
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation
This protocol outlines a general procedure for the dehalogenation of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one using hydrogen gas.
Materials:
-
6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ethanol or Methanol
-
Hydrogen gas supply (balloon or cylinder)
Procedure:
-
In a round-bottom flask, dissolve the 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one in a suitable amount of ethanol or methanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask with a septum and purge the flask with nitrogen or argon.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Maintain a positive pressure of hydrogen (a balloon is sufficient) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Transfer Hydrogenation
Transfer hydrogenation is a convenient alternative that avoids the need for a pressurized hydrogen gas setup.[5][6][7][8]
Materials:
-
6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ammonium formate or Sodium hypophosphite (3-5 equiv)
-
Methanol or Ethanol
Procedure:
-
To a solution of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one in methanol or ethanol, add the ammonium formate or sodium hypophosphite.
-
Carefully add the 10% Pd/C catalyst.
-
Heat the reaction mixture to a gentle reflux (typically 60-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate. If ammonium formate was used, the excess can often be removed under high vacuum.
-
The crude product can then be purified as described in Protocol 1.
Mechanistic Insights
The accepted mechanism for palladium-catalyzed dehalogenation involves a catalytic cycle. The key steps are the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by the formation of a palladium-hydride species. This intermediate then undergoes reductive elimination to yield the debrominated product and regenerate the Pd(0) catalyst.
Caption: Proposed catalytic cycle for Pd-catalyzed dehalogenation.
Troubleshooting Workflow
When encountering issues with the dehalogenation of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, a systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve common problems.
Caption: A systematic workflow for troubleshooting dehalogenation reactions.
References
- Ramanathan, L. S. & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 217-220.
- BenchChem. (2025).
- ACS Med Chem Lett. (2025).
- Viciu, M. S., Grasa, G. A., & Nolan, S. P. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics, 20(17), 3615-3621.
- ResearchGate. (n.d.). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts.
- RSC Publishing. (n.d.).
- BenchChem. (2025). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem.
- ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.
- Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
-
ResearchGate. (n.d.). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][6][9]oxazine as new scaffolds for potential bioactive compounds. ResearchGate.
- National Institutes of Health. (n.d.).
- Thieme. (n.d.).
- BenchChem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
- Federal Remediation Technologies Roundtable. (n.d.).
- ResearchGate. (n.d.). An initially proposed mechanism for the reduction of aryl halides to arenes.
- Takeda, H., & Hisamichi, K. (1983). [Studies on Pyridinol Derivatives. III. Synthesis and Pharmacological Activity of 2H-pyrido [3,2-b]-1,4-oxazin-3-one Derivatives]. Yakugaku Zasshi, 103(2), 153-164.
- Semantic Scholar. (n.d.). Palladium catalyzed-dehalogenation of aryl chlorides and bromides using phosphite ligands. Semantic Scholar.
- Semantic Scholar. (1995). Facile Hydrodehalogenation with H2 and Pd/C Catalyst under Multiphase Conditions. 3. Selective Removal of Halogen from Functionalized Aryl Ketones. 4. Aryl Halide-Promoted Reduction of Benzyl Alcohols to Alkanes. Semantic Scholar.
- Fu, G. C., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(34), 14118-14124.
- Taylor & Francis. (n.d.). Dehalogenation – Knowledge and References. Taylor & Francis Online.
- ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Pd/C–Catalyzed hydrodehalogenation of aromatic halides in aqueous solutions at room temperature under normal pressure.
- RSC Publishing. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
- Crescent Chemical Company. (n.d.). 2H-PYRIDO[4 3-B][1 4]OXAZIN-3(4H)-ONE. Crescent Chemical.
- PubChem. (n.d.). 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl-. PubChem.
- Pearson. (n.d.). Dehydrohalogenation Explained: Definition, Examples, Practice & Video Lessons. Pearson.
- Organic Chem Explained. (2018, July 13).
- National Institutes of Health. (n.d.).
-
PubChem. (n.d.). 6-Bromo-2H-pyrido[3,2-B][6][9]oxazin-3(4H)-one. PubChem.
- Sigma-Aldrich. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one 97%. Sigma-Aldrich.
- BLDpharm. (n.d.). 24036-52-0|6-Bromo-2H-1,4-benzoxazin-3(4H)-one. BLDpharm.
- Santa Cruz Biotechnology. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. SCBT.
-
Sigma-Aldrich. (n.d.). 6-Bromo-2-methyl-2H-benzo[b][6][9]oxazin-3(4H)-one. Sigma-Aldrich.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Transfer Hydrodehalogenation of Aryl Halides Mediated by [Pd(IPr*)(cinnamyl)Cl] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Transfer hydrodehalogenation of aryl halides accelerated by a saturated sodium acetate aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
Technical Support Center: Navigating Solubility Challenges with 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one. This resource is designed to provide expert guidance and practical solutions for the solubility issues commonly encountered with this heterocyclic compound. Here, we will delve into the underlying causes of poor solubility and present a series of troubleshooting strategies and frequently asked questions to facilitate the smooth progression of your experiments.
Understanding the Molecule: Physicochemical Properties
6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one is a heterocyclic compound with a molecular formula of C₇H₅BrN₂O₂ and a molecular weight of approximately 229.03 g/mol .[1][2] Its structure, featuring a fused pyridine and oxazine ring system with a bromine substituent, contributes to its relatively rigid and planar nature. These characteristics can lead to strong intermolecular interactions in the solid state, resulting in higher lattice energy and, consequently, lower solubility in many common organic solvents.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂O₂ | PubChem[1] |
| Molecular Weight | 229.03 g/mol | PubChem[1] |
| CAS Number | 337463-88-4 | ChemicalBook[3] |
Frequently Asked Questions (FAQs)
Q1: Why is my 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one not dissolving in my chosen organic solvent?
The solubility of a compound is governed by the principle of "like dissolves like."[4] The pyridoxazinone core of this molecule possesses both hydrogen bond donors (the N-H group) and acceptors (the carbonyl and ether oxygens), as well as a polar character. However, the presence of the aromatic rings and the bromine atom also introduces significant nonpolar characteristics. If the polarity of your chosen solvent does not adequately match these combined features, dissolution will be poor. Furthermore, the crystalline nature of the solid can present a significant energy barrier to be overcome for the solvent to effectively solvate the individual molecules.
Q2: I'm observing poor solubility in DMSO, which is unexpected for a polar aprotic solvent. What could be the issue?
While Dimethyl Sulfoxide (DMSO) is a powerful and versatile solvent, several factors can still lead to poor solubility.[5]
-
Water Content: DMSO is highly hygroscopic. The presence of even small amounts of water can significantly decrease its solvating power for certain organic compounds.[6] Using anhydrous DMSO is crucial.
-
Purity of the Compound: Impurities in your synthesized 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one can affect its solubility profile.
-
Temperature: Solubility is temperature-dependent. Gently warming the mixture can often improve solubility, but be cautious of potential compound degradation at elevated temperatures.[7]
Q3: Are there any recommended solvents for NMR analysis of this compound?
For NMR analysis of poorly soluble heterocyclic compounds, deuterated DMSO (DMSO-d6) is a common first choice due to its excellent solvating ability.[5] If solubility remains an issue, deuterated trifluoroacetic acid (TFA-d) can be used, as it can protonate basic sites on the molecule and disrupt intermolecular forces, thereby enhancing solubility.[5] However, be aware that TFA-d will significantly alter the chemical shifts and may not be suitable for all types of structural analysis.
Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility
If you are encountering difficulties in dissolving 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
1. Initial Solvent Screening (Qualitative)
-
Objective: To identify a suitable solvent or solvent system for 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
-
Materials:
-
6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
A selection of organic solvents (e.g., DMSO, DMF, THF, Methanol, Ethanol, Acetonitrile, Dichloromethane)
-
Small vials (e.g., 1.5 mL Eppendorf tubes or 1-dram glass vials)
-
Vortex mixer
-
Water bath or heating block
-
-
Procedure:
-
Place a small, consistent amount (e.g., ~1 mg) of the compound into each vial.
-
Add a small volume (e.g., 100 µL) of each solvent to the respective vials.
-
Vortex each vial vigorously for 30 seconds.
-
Visually inspect for dissolution.
-
If not fully dissolved, gently warm the vials that appear to have partial solubility to approximately 40-50°C for 5-10 minutes.
-
Observe any changes in solubility.
-
Record your observations to guide your choice of solvent for larger-scale experiments.
-
2. Co-Solvent System Optimization
-
Objective: To improve solubility by using a mixture of solvents.
-
Rationale: A co-solvent system can modulate the overall polarity of the solvent to better match that of the solute. For heterocyclic compounds, a common strategy is to use a mixture of a polar protic solvent (like methanol or ethanol) with a less polar solvent (like dichloromethane or THF).
-
Procedure:
-
Based on the initial screening, select a solvent in which the compound shows partial solubility and another in which it is immiscible but the solvent is miscible with the first.
-
Start with a high concentration of the better solvent (e.g., 90:10 DMSO:Water) and incrementally increase the proportion of the co-solvent.
-
Observe the solubility at each ratio to identify the optimal mixture.
-
Illustrative Solubility Data from a Related Compound
| Solvent | Solubility of 6-phenylpyridazin-3(2H)-one (Mole Fraction at 318.2 K) | Expected Qualitative Solubility for 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one |
| Water | 1.26 x 10⁻⁵ | Very Poorly Soluble |
| Methanol | 5.18 x 10⁻³ | Sparingly Soluble |
| Ethanol | 8.22 x 10⁻³ | Sparingly Soluble |
| Ethyl Acetate | 8.81 x 10⁻² | Soluble |
| Dimethyl Sulfoxide (DMSO) | 4.73 x 10⁻¹ | Freely Soluble |
This table is for illustrative purposes and the actual solubility of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one may vary.
Advanced Troubleshooting Strategies
If the above methods do not yield satisfactory results, consider the following advanced strategies:
-
Particle Size Reduction: Decreasing the particle size of your compound through techniques like micronization or sonocrystallization increases the surface area available for solvation, which can enhance the dissolution rate.[9][10]
-
pH Modification: If your experimental conditions allow for an aqueous or protic solvent system, adjusting the pH can significantly impact solubility. The pyridoxazinone structure has both weakly acidic (N-H) and weakly basic (pyridine nitrogen) sites. In acidic conditions, the pyridine nitrogen can be protonated, leading to a cationic species that may be more soluble in polar solvents. Conversely, in basic conditions, the N-H proton can be removed, forming an anionic species that could also exhibit improved solubility.
-
Use of Surfactants: In aqueous systems, the addition of a small amount of a suitable surfactant can aid in the solubilization of hydrophobic compounds by forming micelles that can encapsulate the drug molecule.
Caption: Factors influencing the solubility of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
By systematically applying these troubleshooting strategies and understanding the underlying chemical principles, researchers can overcome the solubility challenges associated with 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one and advance their scientific endeavors.
References
-
Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 6-Bromo-2H-pyrido[3,2-B][6][11]oxazin-3(4H)-one. Retrieved January 12, 2026, from [Link]
-
Measuring saturation solubility of actives in solid and semi-solid lipid excipients. (2020, August 31). YouTube. Retrieved January 12, 2026, from [Link]
-
Computational models for the prediction of drug solubility | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
-
StatPearls. (n.d.). Biochemistry, Dissolution and Solubility. NCBI Bookshelf. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved January 12, 2026, from [Link]
-
arXiv. (2021, May 26). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. Retrieved January 12, 2026, from [Link]
-
NMR solvent reference shift. (n.d.). Retrieved January 12, 2026, from [Link]
-
A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. (n.d.). Retrieved January 12, 2026, from [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Retrieved January 12, 2026, from [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved January 12, 2026, from [Link]
-
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019, September 19). NIH. Retrieved January 12, 2026, from [Link]
Sources
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- 7. NMR Solvents | Compounds for NMR | Nuclear magnetic resonance spectroscopy (NMR) | Spectroscopy and Spectrometry | Applications | Carl ROTH - International [carlroth.com]
- 8. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 10. ijpbr.in [ijpbr.in]
- 11. youtube.com [youtube.com]
Technical Support Center: Recrystallization of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
Welcome to the technical support center for the recrystallization of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this heterocyclic compound. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure you achieve the highest purity and yield in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one fails to crystallize after cooling. What should I do?
This is a common issue that can often be resolved by inducing nucleation, the initial step in crystal formation.
Answer:
When your compound remains in a supersaturated solution without forming crystals, it's necessary to provide nucleation sites for crystal growth to begin. Here are several techniques to induce crystallization, starting with the simplest:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution.[1] The microscopic scratches on the glass provide a rough surface that can serve as a nucleation point for crystal formation.
-
Seed Crystals: If you have a small amount of previously purified 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, add a tiny crystal to the supersaturated solution.[1] A seed crystal acts as a template for new crystals to grow upon.
-
Reduced Temperature: If scratching and seeding are unsuccessful, try further cooling the solution in an ice bath or refrigerator.[1] Lower temperatures decrease the solubility of the compound, which can promote crystallization.
-
Solvent Evaporation: It's possible that too much solvent was used initially. By allowing some of the solvent to evaporate slowly in a fume hood, you can increase the concentration of the solute and reach the saturation point for crystallization to occur. Alternatively, the solvent can be removed using a rotary evaporator and the recrystallization attempted again from a smaller volume.[2]
Q2: Instead of crystals, my compound has "oiled out." How can I fix this?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute.[2]
Answer:
An oil is essentially an impure liquid form of your compound and will not result in effective purification.[3] To resolve this, you need to ensure that the crystallization occurs at a temperature below the compound's melting point.
-
Re-dissolve and Add More Solvent: Gently heat the solution to re-dissolve the oil. Once dissolved, add a small amount of additional hot solvent and allow the solution to cool slowly.[2] This increased solvent volume can keep the compound dissolved at a lower temperature, allowing it to crystallize as the solution cools further.
-
Slower Cooling: Rapid cooling can sometimes favor oil formation. Allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath. Very slow cooling can be achieved by leaving the hot solution on a cooling hot plate.[2]
-
Change of Solvent System: If oiling out persists, the chosen solvent may be inappropriate. A different solvent with a lower boiling point should be selected. For instance, if ethanol was problematic, methanol could be a suitable alternative due to its similar properties but lower boiling point.[3]
Q3: My final yield of pure 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one is very low. What are the likely causes and how can I improve it?
A low yield can be frustrating, but it's often preventable by refining your technique.
Answer:
Several factors can contribute to a poor recovery of your purified compound. Here are the most common culprits and their solutions:
-
Excessive Solvent: The most frequent cause of low yield is using too much solvent during the initial dissolution step.[2][4] The goal is to use the minimum amount of hot solvent to fully dissolve the crude product. To check if significant product remains in the mother liquor, you can dip a glass stirring rod into the filtrate and see if a large amount of solid crystallizes on the rod as the solvent evaporates.[3] If so, you can reduce the volume of the mother liquor by evaporation to recover more product, which may then require a second recrystallization.[1]
-
Premature Crystallization: If the compound crystallizes too quickly, especially during a hot filtration step to remove insoluble impurities, you can lose a significant portion of your product. To prevent this, use a stemless funnel and keep the filtration apparatus hot.[5]
-
Inappropriate Solvent Choice: If your compound has a relatively high solubility in the chosen solvent even at low temperatures, a significant amount will remain in the mother liquor.[4] Refer to the solvent selection guide below to choose a more suitable solvent or solvent system.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently chilled, can redissolve some of the product.[4] Use a minimal amount of ice-cold solvent for washing.
Experimental Protocols
Protocol 1: Solvent Selection for Recrystallization
The ideal recrystallization solvent will dissolve the compound poorly at low temperatures but readily at its boiling point.
Step-by-Step Methodology:
-
Place a small amount (e.g., 20-30 mg) of crude 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one into a small test tube.
-
Add a few drops of the test solvent and observe the solubility at room temperature. The compound should be sparingly soluble or insoluble.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.
-
Add the solvent dropwise while heating until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
An ideal solvent will show rapid crystal formation upon cooling.
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds, but can be difficult to remove. |
| Ethanol | 78 | High | A versatile solvent for many organic compounds. |
| Methanol | 65 | High | Similar to ethanol but with a lower boiling point. |
| Acetone | 56 | Medium | A strong solvent, often used for less polar compounds. |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity. |
| Dichloromethane | 40 | Medium | A good solvent for many organic compounds, but has a low boiling point. |
| Toluene | 111 | Low | Often effective for crystallizing aromatic compounds.[6] |
| Hexane | 69 | Low | A non-polar solvent, often used in combination with a more polar solvent. |
| N,N-Dimethylformamide (DMF) | 153 | High | A high-boiling polar aprotic solvent. A synthesis of a related compound uses DMF and water, suggesting this could be a viable solvent system.[7] |
Protocol 2: Standard Recrystallization Workflow
This protocol outlines the general steps for recrystallizing 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Caption: Standard Recrystallization Workflow Diagram.
Troubleshooting Decision Tree
When faced with a recrystallization that isn't proceeding as expected, this decision tree can help guide your next steps.
Caption: Troubleshooting Decision Tree for Recrystallization.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
Recrystallization. (n.d.). [Link]
-
Recrystallization - Single Solvent. (n.d.). [Link]
-
Recrystallization. (n.d.). [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
PrepChem.com. (n.d.). Synthesis of Step 1. 7-Bromo-2H-pyrido[3,2-b]1,4-oxazin-3(4H)-one. [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Column Chromatography of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
Welcome to the technical support guide for the purification of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic building block.[1] Our goal is to move beyond standard protocols and provide a deeper understanding of the compound's behavior during chromatographic purification, enabling you to troubleshoot common issues with confidence and scientific rigor.
Part 1: Foundational Knowledge - Understanding the Molecule
Before embarking on purification, it is crucial to understand the structural and chemical properties of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one. Its behavior on a chromatography column is a direct consequence of its architecture.
-
Core Structure: The molecule possesses a fused heterocyclic system containing a pyridine ring and an oxazinone ring.[2]
-
Key Functional Groups:
-
Lactam: The cyclic amide within the oxazinone ring is a major contributor to the molecule's polarity. Lactam rings can be susceptible to hydrolytic cleavage under harsh acidic or basic conditions.[3][4]
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[5]
-
Bromine Substituent: The bromo-group adds to the molecular weight and can participate in halogen bonding, though its effect on polarity is less pronounced than the nitrogen and oxygen-containing functionalities.
-
This combination of functional groups renders the compound moderately polar and introduces a critical stability consideration: potential degradation on standard, acidic silica gel.
Part 2: Recommended Purification Protocol
This protocol is a robust starting point for the purification of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, adapted from documented synthesis procedures.[6]
Experimental Parameters Summary
| Parameter | Recommendation | Rationale & Expert Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. For sensitive reactions, consider deactivating the silica (see Troubleshooting Section). |
| Mobile Phase (Eluent) | 3:1 Petroleum Ether / Ethyl Acetate (v/v) | This ratio provides a good balance of polarity to elute the target compound while retaining more polar impurities.[6] Always optimize with Thin Layer Chromatography (TLC) first. |
| Column Packing | Wet Slurry Packing | Ensures a homogenous, well-packed column, which is critical for achieving good separation and avoiding band broadening.[7] |
| Sample Loading | Dry Loading (adsorbed onto silica) | Ideal for compounds with limited solubility in the mobile phase. Prevents band widening that can occur when dissolving the sample in a stronger solvent. |
| Elution Mode | Isocratic Elution | A constant mobile phase composition is used. If impurities are close in polarity, a shallow gradient elution may be beneficial.[8] |
| Fraction Analysis | Thin Layer Chromatography (TLC) | Use the same 3:1 Pet Ether/EtOAc system. Visualize under UV light (254 nm). An iodine chamber can also be used for visualization.[5] |
Step-by-Step Methodology
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber saturated with the 3:1 Petroleum Ether/Ethyl Acetate mobile phase.
-
Visualize the plate under UV light to determine the Rf (retention factor) of the product and impurities. The target Rf for column chromatography is typically between 0.2 and 0.4 for optimal separation.
-
-
Column Preparation (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[7]
-
Add a layer of sand (approx. 1 cm).
-
In a separate beaker, create a slurry by mixing the required amount of silica gel with the mobile phase. The amount of silica should be 20-100 times the mass of the crude sample.
-
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.
-
Open the stopcock to drain some solvent, allowing the silica to settle into a packed bed. Add more mobile phase as needed, ensuring the top of the silica bed never runs dry.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product (e.g., 1.9 g) in a minimal amount of a volatile solvent like dichloromethane.[6]
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully layer this powder onto the top of the packed column.
-
Gently add a protective layer of sand (approx. 1 cm) on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.
-
Open the stopcock and begin collecting fractions. Maintain a constant flow rate.
-
Continuously monitor the collected fractions by TLC to track the elution of the product.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Concentrate the combined fractions under reduced pressure using a rotary evaporator to yield the purified 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.[6]
-
Visual Workflow: Purification Process
Caption: Workflow for column chromatography purification.
Part 3: Troubleshooting Guide & FAQs
Question 1: My compound is streaking badly on the TLC plate and seems to be giving poor recovery from the column. What is happening?
Answer: This is a classic sign of an undesirable interaction between your compound and the stationary phase, or potential decomposition.
-
Causality: The basic nitrogen on the pyridine ring of your molecule can interact strongly with the acidic silanol groups on the silica gel surface. This can lead to "tailing" or "streaking." In more severe cases, the acidic environment can catalyze the hydrolysis of the lactam ring, leading to product degradation and, consequently, low recovery.[5][9] The β-lactam ring, a related structure, is known to be easily destroyed by extremes in pH.[3]
-
Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier, such as triethylamine (Et3N) or pyridine (0.1-1% v/v), to your mobile phase. This modifier will preferentially bind to the acidic sites on the silica, effectively "masking" them from your compound and allowing it to elute more cleanly.
-
Solution 2 (Stationary Phase Deactivation): If modification of the mobile phase is insufficient, you can use a deactivated stationary phase.
-
Deactivated Silica Gel: You can prepare this by flushing the packed column with a solvent system containing a base (e.g., 1% Et3N in hexanes) before loading your sample.
-
Alternative Stationary Phases: Consider using neutral alumina or Florisil if your compound is highly sensitive to acid.[9] However, always test separation on a TLC plate of the corresponding material first.
-
Question 2: I see a pure spot on TLC, but after the column, all my fractions are mixed. Why can't I separate the components?
Answer: This frustrating situation often arises from one of two issues: on-column degradation or overloading.
-
Causality (Degradation): You may be observing a "pure" spot of your starting material on the initial TLC, but during the longer residence time on the column, it degrades into an impurity. This new impurity then elutes along with the remaining starting material, resulting in mixed fractions.[9]
-
Solution (Degradation):
-
Confirm Stability: Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears, your compound is not stable on silica.
-
Implement Solutions from Q1: Use a deactivated stationary phase or a modified mobile phase to prevent degradation.
-
-
Causality (Overloading): The amount of crude material applied to the column is too high relative to the amount of silica gel used.[10] A typical rule of thumb is to use a silica-to-sample mass ratio of at least 50:1 for good separation. Overloading saturates the stationary phase, preventing proper partitioning and causing bands to broaden and overlap significantly.
-
Solution (Overloading): Reduce the amount of sample loaded onto the column or, alternatively, increase the column diameter and the amount of silica gel used.[10]
Question 3: My compound is not eluting from the column, even after I've passed many column volumes of the 3:1 Pet Ether/EtOAc eluent.
Answer: This indicates that your compound is too polar for the chosen solvent system and is strongly adsorbed to the silica gel.
-
Causality: The mobile phase is not polar enough to displace your highly polar compound from the very polar stationary phase.[10] The interactions between your compound's lactam and pyridine moieties with the silica are stronger than the interactions with the eluent.
-
Solution (Increase Eluent Polarity):
-
Gradual Increase: Begin to gradually increase the polarity of your mobile phase. You can do this by slowly increasing the proportion of ethyl acetate. For example, switch to 2:1, then 1:1 Pet Ether/EtOAc.
-
Stronger Solvents: If increasing the ethyl acetate is not enough, you may need to introduce a more polar solvent. A common choice is to add a small percentage of methanol (MeOH) to your eluent (e.g., 95:5 Ethyl Acetate/Methanol). Be cautious, as large jumps in polarity can cause the column packing to crack.
-
Future Prevention: Always perform a thorough TLC analysis before running the column, testing various solvent systems to find one that gives your product an Rf value of ~0.3.[9]
-
Visual Troubleshooting Guide
Caption: Decision tree for troubleshooting common chromatography issues.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (n.d.). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
-
National Center for Biotechnology Information. (n.d.). 6-Bromo-2H-pyrido[3,2-B][6][10]oxazin-3(4H)-one. PubChem Compound Database. Retrieved from
-
ChemicalBook. (n.d.). 6-BROMO-2H-PYRIDO[3,2-B][6][10]OXAZIN-3(4H)-ONE. Retrieved from
- Tantishaiyakul, V., et al. (2012). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. PMC - NIH.
-
Biosynth. (n.d.). 6-Bromo-2H-pyrido[3,2-b][6][10]oxazin-3(4H)-one. Retrieved from
- ResearchGate. (2019). Degradation of β-lactam antibiotics.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Chemistry LibreTexts. (2021). High-Performance Liquid Chromatography.
- MDPI. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance.
- Beth G. (2018). Column chromatography. YouTube.
Sources
- 1. 6-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | 337463-88-4 | FB144104 [biosynth.com]
- 2. This compound | C7H5BrN2O2 | CID 21873772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 337463-88-4 [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Purification [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
preventing byproduct formation with 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
Welcome to the technical support center for 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block and to proactively prevent the formation of common byproducts. Our approach is rooted in mechanistic understanding to empower you with the knowledge to troubleshoot and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of byproduct formation when using 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one?
A1: Byproduct formation typically arises from three main sources:
-
Hydrolysis: The lactam and oxazine rings are susceptible to hydrolysis under strongly acidic or basic conditions.
-
Ring-Opening Reactions: Nucleophilic attack at positions other than the desired reaction site can lead to the opening of the oxazine ring.
-
Side Reactions of the Bromopyridine Moiety: The bromo group can undergo undesired nucleophilic aromatic substitution or participate in metal-catalyzed side reactions.
Q2: How can I minimize hydrolysis of the lactam and oxazine rings?
A2: Careful control of pH is critical. Whenever possible, reactions should be conducted under neutral or mildly acidic/basic conditions. If the reaction requires harsher conditions, consider using a protecting group strategy for the lactam nitrogen. Additionally, minimizing the reaction time and temperature can significantly reduce the extent of hydrolysis.
Q3: What types of nucleophiles are most likely to cause unwanted ring-opening of the oxazine ring?
A3: Strong, hard nucleophiles such as alkoxides, hydroxides, and primary amines can attack the carbonyl carbon of the lactam, leading to ring opening. To mitigate this, consider using softer nucleophiles or sterically hindered bases. Alternatively, activation of the desired reaction site can create a kinetic preference for the intended transformation over undesired ring-opening.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during reactions with 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Issue 1: Formation of a Hydrolyzed Byproduct
-
Symptom: Appearance of a more polar spot on TLC, mass spectrometry data indicating the addition of a water molecule.
-
Cause: Hydrolysis of the lactam or oxazine ring due to acidic or basic conditions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ring-opening.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) on the Bromopyridine Ring
This protocol is designed to minimize side reactions when performing SNAr with an amine nucleophile.
-
Reagent Preparation:
-
Dissolve 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Add the amine nucleophile (1.1 - 1.5 eq).
-
Add a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Rationale for Key Steps:
-
The use of an aprotic polar solvent facilitates the SNAr reaction.
-
DIPEA is a sterically hindered base that is less likely to act as a competing nucleophile and cause ring-opening compared to smaller inorganic bases.
Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
This protocol provides a starting point for Suzuki coupling reactions, a common transformation for aryl bromides.
-
Reagent Preparation:
-
In a reaction vessel, combine 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent mixture (e.g., dioxane/water or toluene/ethanol/water).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and filter off the solids.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Rationale for Key Steps:
-
Degassing the solvent is crucial to prevent oxidation of the palladium catalyst.
-
The choice of base and solvent system can significantly impact the reaction outcome and should be optimized for each specific substrate combination.
Data Summary
| Parameter | Recommended Condition | Rationale |
| pH | Near-neutral (6-8) | Minimizes hydrolysis of lactam and oxazine rings. |
| Temperature | As low as feasible for the desired reaction | Reduces the rate of decomposition and side reactions. |
| Base Selection | Sterically hindered, non-nucleophilic bases (e.g., DIPEA) | Prevents competitive nucleophilic attack and ring-opening. |
| Solvent | Aprotic, degassed for cross-coupling | Aprotic solvents favor SNAr; degassing preserves catalyst activity. |
Mechanistic Insights: Common Byproduct Formations
Hydrolysis Pathway
Caption: Simplified hydrolysis pathway.
Ring-Opening by a Nucleophile
Caption: Ring-opening by a strong nucleophile.
References
- While specific literature on the side reactions of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one is not readily available, the principles discussed are based on established knowledge in organic chemistry. For further reading on related heterocyclic chemistry and reaction mechanisms, please consult standard organic chemistry textbooks and relevant journals.
-
6-Bromo-2H-pyrido[3,2-b]o[1]xazin-3(4H)-one - Biosynth.
-
6-Bromo-2H-pyrido[3,2-B]o[1]xazin-3(4H)-one - PubChem.
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC - NIH.
Sources
stability of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one in acidic or basic media
Technical Support Center: 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
Welcome to the technical support center for 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimental work. Please note that while extensive data exists for related benzoxazinone and lactam structures, specific degradation kinetics for 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one are not yet extensively documented in peer-reviewed literature. Therefore, this guide synthesizes established chemical principles of lactam hydrolysis with insights from analogous heterocyclic systems to provide a robust framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one?
A1: The core structure of this molecule contains a lactam (a cyclic amide) within a pyrido-oxazinone ring system. The primary stability concern is the hydrolytic cleavage of this lactam bond. This reaction can be catalyzed by both acidic and basic conditions, leading to the opening of the oxazinone ring and the formation of degradation products. The rate and extent of this degradation will be highly dependent on the pH, temperature, and composition of your experimental medium.
Q2: How might the fused pyridine ring and the bromo-substituent influence the stability of the molecule?
A2: The electron-withdrawing nature of the pyridine ring and the bromine atom is expected to influence the electrophilicity of the lactam carbonyl carbon. This could potentially make the carbonyl group more susceptible to nucleophilic attack by water or hydroxide ions, thereby affecting the rate of hydrolysis. However, the precise electronic and steric effects on the stability of this specific scaffold require empirical investigation.
Q3: Are there any general handling and storage recommendations to minimize degradation?
A3: To ensure the integrity of your sample, we recommend the following:
-
Storage: Store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and light.
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If stock solutions are required, store them at low temperatures (-20°C or -80°C) in appropriate solvents. Avoid repeated freeze-thaw cycles.
-
Solvent Choice: Be mindful of the pH of your solvent system. For non-aqueous reactions, ensure the use of anhydrous solvents. For aqueous media, buffered solutions are recommended to maintain a stable pH.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound purity over time in solution. | Hydrolytic degradation of the lactam ring. | Confirm the identity of degradation products via LC-MS. Perform a forced degradation study (see protocol below) to understand the compound's stability profile at different pH values. |
| Inconsistent results in biological assays. | The compound may be degrading in the assay medium. | Check the pH of your cell culture or assay buffer. Consider running a time-course experiment to assess the stability of the compound under your specific assay conditions. |
| Appearance of new peaks in HPLC analysis. | Formation of degradation products. | Characterize the new peaks using mass spectrometry. The likely primary degradation product is the ring-opened amino acid derivative. |
Understanding Potential Degradation Pathways
The stability of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is primarily dictated by the susceptibility of the internal lactam bond to hydrolysis. The mechanisms in acidic and basic media are distinct.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the lactam, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine result in the cleavage of the C-N bond and the opening of the ring. The kinetics of acid-catalyzed hydrolysis of lactams are well-documented and generally follow a tetrahedral intermediate type of mechanism.[1][3]
Base-Catalyzed (Saponification) Hydrolysis
In basic media, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic lactam carbonyl carbon. This forms a tetrahedral intermediate which then collapses, cleaving the amide bond to yield a carboxylate and an amine. This process is typically irreversible.
Experimental Protocol: Forced Degradation Study
To empirically determine the stability of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, a forced degradation study is essential.[4][5][6] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish degradation pathways.
Objective
To assess the stability of the compound under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.
Materials
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV or PDA detector
-
LC-MS system for peak identification
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep both samples at room temperature and 60°C.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep both samples at room temperature and 60°C.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the sample at room temperature.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Control Samples:
-
Prepare a control sample by diluting the stock solution with the solvent to the same concentration as the stressed samples. Keep at room temperature and 60°C.
-
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method.[7] The method should be capable of separating the parent compound from its degradation products.
-
Use LC-MS to identify the mass of the parent peak and any major degradation products.
-
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
Welcome to the technical support guide for 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS No. 337463-88-4). This document is designed for researchers, chemists, and drug development professionals to ensure the safe and effective use of this versatile heterocyclic building block. As a key intermediate in the synthesis of novel chemical entities, particularly in the development of protein degraders, its proper handling and storage are paramount for experimental success and laboratory safety.[1][2] This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format.
Section 1: Compound Identification and Properties
Before use, it is critical to confirm the identity and understand the basic properties of the compound.
| Property | Data | Source(s) |
| IUPAC Name | 6-bromo-4H-pyrido[3,2-b][3][4]oxazin-3-one | [5] |
| CAS Number | 337463-88-4 | [2][5][6] |
| Molecular Formula | C₇H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 229.03 g/mol | [1][2] |
| Appearance | Solid form, likely a powder. | [7] |
| Purity | Typically supplied at ≥97% | [1][2] |
| Melting Point | A related compound decomposes at 152°C. The benzoxazinone analog melts at 220-225 °C.[8] Handle with thermal caution. |
Section 2: Storage and Stability FAQs
Proper storage is the first step in a successful experiment. The complex heterocyclic structure can be sensitive to environmental conditions.
Q: What are the optimal long-term storage conditions for this compound?
A: For maximum stability, the compound should be stored at 2-8°C in a dark, dry environment under an inert atmosphere (e.g., argon or nitrogen) .[9] A tightly sealed container is mandatory.[3][4]
-
Expertise & Causality: The lactam and ether functionalities within the pyrido-oxazinone ring system can be susceptible to hydrolysis and oxidation over time. Cool temperatures slow these degradation pathways, darkness prevents photochemical reactions, and an inert atmosphere minimizes oxidation, thereby preserving the compound's purity and reactivity for long-term use.
Q: I received the compound and it was shipped at ambient temperature. Is it compromised?
A: No. While long-term storage should be under refrigerated conditions, the compound is generally stable enough for standard shipping durations at ambient temperature. Upon receipt, it is crucial to inspect the container for any damage and then immediately transfer the material to the recommended long-term storage conditions.
Q: What are the visual signs of compound degradation?
A: Signs of degradation can include a noticeable change in color (e.g., from off-white to brown), clumping of the powder (indicating moisture absorption), or a significant decrease in solubility in previously effective solvents. If degradation is suspected, it is advisable to verify the purity by an analytical method like LC-MS or ¹H NMR before proceeding with critical experiments.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Handling this compound requires adherence to standard laboratory safety protocols to mitigate risks associated with skin, eye, and respiratory exposure.[8][10]
Standard Handling Workflow
The following workflow outlines the critical steps for safely handling the compound from receipt to disposal.
Caption: Decision tree for troubleshooting common experimental failures.
Q: My compound is not dissolving. What solvents are recommended?
A: While specific solubility data is not widely published, its structure suggests it will have the best solubility in polar aprotic solvents. If you are experiencing issues with common solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc), consider the following, in order of increasing polarity:
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Expertise & Causality: The presence of the polar lactam group and the pyridine ring suggests that highly polar aprotic solvents like DMF and DMSO are excellent candidates for achieving complete dissolution, which is often a prerequisite for a successful homogeneous reaction. Gentle warming or sonication can also aid dissolution but should be done cautiously to avoid thermal degradation.
Q: My reaction yield is very low, and I suspect the starting material. How can I purify it?
A: If you suspect the purity of the 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one is compromised, repurification via column chromatography is a standard method. A published synthesis of this compound utilized silica gel column chromatography with a petroleum ether/ethyl acetate (3:1) eluent system . [6]
-
Protocol: Purity Check & Repurification
-
TLC Analysis: Dissolve a small sample in DCM or EtOAc and spot it on a silica TLC plate. Develop the plate using a solvent system such as 3:1 or 1:1 Hexanes:EtOAc to check for impurities.
-
Column Chromatography: If impurities are present, prepare a silica gel column and load your compound.
-
Elution: Elute the column with your chosen solvent system (e.g., starting with a gradient from pure hexanes to your target mixture) to separate the desired product from impurities.
-
Confirmation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure. Confirm the purity of the final product using LC-MS or NMR.
-
Section 5: Emergency Procedures and First Aid
In the event of an exposure, immediate and appropriate action is critical. The following information is based on safety data for this and structurally similar compounds. [3][4][10][11]
-
If Inhaled: Immediately move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention. [4][10]* If on Skin: Take off all contaminated clothing at once. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation develops or persists, get medical advice. [4][10]* If in Eyes: Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [3][10]* If Swallowed: Rinse the mouth with water. Do NOT induce vomiting . Call a Poison Control Center or a doctor for treatment advice immediately. [4][11]
References
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6-BroMo-3,4-dihydro-2H-benzo[b]o[3][4]xazine hydrochloride Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/6-bromo-3,4-dihydro-2h-benzo-b-1,4-oxazine-hydrochloride-cas150188-12-0.html]
-
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b]o[3][4]xazine. Achmem. [URL: https://www.achmem.com/cas-959992-62-2.html]
-
6-Bromo-2,2-dimethyl-2H-benzo[b]o[3][4]xazin-3(4H)-one AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000024]
-
7-bromo-2H-pyrido[3,2-b]o[3][4]xazin-3(4H)-one. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSafetyInfo.aspx?catid=1001CB&id=122450-96-8]
- 6-Bromo-2H-1,4-benzoxazin-3(4H)-one 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/662348]
- 6-Bromo-2H-1,4-benzoxazin-3(4H) - SAFETY DATA SHEET. [URL: https://www.alfa.com/en/msds/?
-
6-bromo-2H,3H,4H-pyrido[3,2-b]o[3][4]xazine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/enah961cdd64]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=MAYCC62010&productDescription=7-BROMO-4-METHYL-3%2C4-DIHYDRO-2H-PYRIDO%5B3%2C2-B%5D%5B1%2C4%5DOXAZINE+97%25&vendorId=VN00033103&countryCode=US&language=en]
- Safety data sheet. [URL: https://www.thor.com/images/documents/sds/personal-care/ACTICIDE-LT-2-SDS-EN.pdf]
- Safety Data Sheet (SDS). Greenbook.net. [URL: https://www.greenbook.net/product-sds/1229-o-x-triplex-zinc-50-1-3-1]
- 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, 95%. Fisher Scientific. [URL: https://www.fishersci.com/store/Products/6-bromo-2h-1-4-benzoxazin-3-4h-one-95/AC439290010]
- Safety Data Sheet: Bromine. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-2P0N-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQ1NjZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDMyLzkwNzU0NDk2NTkyOTQucGRmfGU0YjM2ZjY3N2E4ZWIyYjE1YmYxYjQ2YjM2YjU5YmY5YjYwZWIxM2Y2YjI4YjYyYjYwYjI4YjYyYjYwYjI4]
-
6-Bromo-2H-pyrido[3,2-b]o[3][4]xazin-3(4H)-one. Biosynth. [URL: https://www.biosynth.com/p/FB144104/6-bromo-2h-pyrido-3-2-b-1-4-oxazin-3-4h-one]
-
7-Bromo-2H-pyrido[3, 2-b]o[3][4]xazin-3(4H)-one, min 97%, 100 mg. [URL: https://www.medchemexpress.com/7-bromo-2h-pyrido-3-2-b-1-4-oxazin-3-4h-one.html]
-
6-BROMO-2H-PYRIDO[3,2-B]O[3][4]XAZIN-3(4H)-ONE. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB11195679.htm]
-
6-Bromo-2H-pyrido[3,2-b]o[3][4]xazin-3(4H)-one. Matrix Scientific. [URL: https://www.matrixscientific.com/6-bromo-2h-pyrido-3-2-b-1-4-oxazin-3-4h-one-097561.html]
-
6-Bromo-2H-pyrido[3,2-B]o[3][4]xazin-3(4H)-one. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21873772]
-
6-Bromo-2H-pyrido[3,2-b]o[3][4]xazin-3(4H)-one. J&K Scientific. [URL: https://www.jk-sci.com/6-Bromo-2H-pyrido-3,2-b-1,4-oxazin-3(4H)-one-337463-88-4_1067205.html]
- 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Chem-Impex. [URL: https://www.chemimpex.com/products/6-bromo-2h-1-4-benzoxazin-3-4h-one-24036-52-0]
-
6-Bromo-2H-pyrido[3, 2-b]o[3][4]xazin-3(4H)-one, min 97%, 100 mg. MedChemExpress. [URL: https://www.medchemexpress.com/6-bromo-2h-pyrido-3-2-b-1-4-oxazin-3-4h-one.html]
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- 6. 6-BROMO-2H-PYRIDO[3,2-B][1,4]OXAZIN-3(4H)-ONE | 337463-88-4 [chemicalbook.com]
- 7. 6-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine | 959992-62-2 [sigmaaldrich.com]
- 8. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. achmem.com [achmem.com]
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workup procedure for reactions involving 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the workup and purification of reactions involving this versatile heterocyclic scaffold.
I. Foundational Knowledge: Understanding the Scaffold
Before delving into specific reaction workups, it is crucial to understand the key chemical properties of the 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one core that influence experimental design.
Q1: What are the key reactivity sites on 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one?
The primary sites for synthetic modification are the lactam nitrogen (N-4) and the bromine-substituted carbon (C-6). The lactam nitrogen can be alkylated or arylated, while the aryl bromide is amenable to a variety of palladium-catalyzed cross-coupling reactions.
Q2: What is the general solubility profile of this compound?
While specific quantitative data is limited, compounds with a pyridone-fused heterocyclic core generally exhibit moderate to low solubility in nonpolar solvents like hexanes and are more soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane (DCM). Solubility in ethers (e.g., THF, diethyl ether) and esters (e.g., ethyl acetate) is variable and product-dependent.
Q3: Is the 2H-pyrido[3,2-b]oxazin-3(4H)-one ring system stable?
This is a critical consideration. Related pyrido[2,3-d][1][2]oxazin-4-one systems have been shown to be sensitive to hydrolysis, particularly in the pH range of 4 to 8.[3] This suggests that prolonged exposure to aqueous acidic or basic conditions during workup should be minimized to prevent ring-opening of the oxazinone moiety. It is advisable to perform aqueous washes with neutral or mildly acidic/basic solutions and to minimize the contact time.
II. Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions at the C-6 bromine are a common strategy for elaborating this scaffold. A successful workup is key to isolating the desired product in high purity.
Q4: My Suzuki-Miyaura coupling reaction is complete, but the workup is problematic. How should I proceed?
A common challenge in Suzuki-Miyaura workups is the removal of the palladium catalyst, inorganic salts, and boronic acid-related byproducts.
Recommended General Workup Protocol:
-
Cooling and Filtration: Upon reaction completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Celite Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any unreacted boronic acid and acidic byproducts.
-
Water.
-
Brine, to aid in the separation of the organic and aqueous layers.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization.
Q5: I am observing a significant amount of dehalogenated starting material in my Suzuki-Miyaura reaction. What is the cause and how can I minimize it during workup?
Dehalogenation is a common side reaction where the aryl bromide is reduced to an aryl-H. This can occur due to the presence of a hydride source in the reaction mixture.
Troubleshooting Dehalogenation:
| Potential Cause | Explanation | Workup/Reaction Modification |
| Hydride Impurities in Reagents | Solvents or bases may contain hydride impurities that can react with the palladium intermediate. | Use freshly distilled, anhydrous solvents and high-purity, finely powdered bases. |
| Protodeboronation of Boronic Acid | The boronic acid can be cleaved to the corresponding arene, which can then act as a hydride source. | Use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid. |
| Reaction Conditions | High temperatures and prolonged reaction times can favor dehalogenation. | Optimize the reaction temperature and time. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times. |
Q6: My Buchwald-Hartwig amination workup is yielding an inseparable mixture of product and ligand-related impurities. How can I improve my purification?
The bulky phosphine ligands used in Buchwald-Hartwig amination can be challenging to remove.
Strategies for Ligand Removal:
-
Acidic Wash: If your product is stable to mild acid, washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) can protonate the amine product, extracting it into the aqueous layer. The organic layer containing the ligand impurities can then be discarded. Subsequent basification of the aqueous layer and extraction will recover the purified product.
-
Solvent Precipitation: In some cases, the desired product may be less soluble than the ligand impurities in a particular solvent system. Trituration of the crude material with a solvent like diethyl ether or a mixture of hexanes and ethyl acetate can sometimes precipitate the product, leaving the impurities in solution.
-
Specialized Ligands: Consider using ligands designed for easier removal, such as those with basic handles that allow for acid extraction, or polymer-supported ligands that can be filtered off.
Visualizing the General Cross-Coupling Workup
Caption: General workflow for the workup of palladium-catalyzed cross-coupling reactions.
III. Troubleshooting Guide: N-Alkylation and Mitsunobu Reactions
Modification at the lactam nitrogen is another common synthetic route. These reactions come with their own set of workup challenges.
Q7: I am attempting an N-alkylation of the lactam with an alkyl halide and a base (e.g., NaH, K₂CO₃), but I am getting a low yield and multiple products. What could be the issue?
Low yields and side products in N-alkylation can stem from incomplete deprotonation, side reactions of the alkyl halide, or O-alkylation.
Troubleshooting N-Alkylation:
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Incomplete deprotonation of the lactam. | Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is of high quality and freshly dispensed. Ensure anhydrous reaction conditions. |
| O-Alkylation | The ambident nucleophilicity of the lactam anion can lead to reaction at the oxygen atom. | This is generally less favored for lactams compared to lactims, but can occur. Changing the solvent or counter-ion may influence the N/O selectivity. |
| Multiple Alkylation Products | If the alkyl halide has multiple reactive sites. | Use a more selective alkylating agent. |
Recommended Workup for N-Alkylation:
-
Quenching: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, DCM).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic phase over an anhydrous salt, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography or crystallization.
Q8: The workup of my Mitsunobu reaction is a nightmare due to triphenylphosphine oxide (TPPO) and diisopropyl azodicarboxylate (DIAD) byproducts. How can I effectively remove them?
The removal of stoichiometric byproducts is the primary challenge in Mitsunobu reaction workups.[1][4][5]
Strategies for Removing Mitsunobu Byproducts:
-
Crystallization: If the desired product is crystalline, direct crystallization from the crude reaction mixture can sometimes leave the oily byproducts in the mother liquor.
-
Column Chromatography: This is the most common method. TPPO can be challenging to separate from products of similar polarity. Using a solvent system with a gradient elution can be effective.
-
Precipitation of Byproducts: Cooling the reaction mixture in a solvent like diethyl ether can sometimes cause the byproducts to precipitate, allowing for their removal by filtration.[6]
-
Chemical Conversion of TPPO: Washing the reaction mixture with a solution of 15% hydrogen peroxide can oxidize any remaining triphenylphosphine to the more polar TPPO, which can then be more easily removed.[5]
-
Use of Modified Reagents: Consider using polymer-supported triphenylphosphine or azodicarboxylates, which can be removed by simple filtration.[7]
Visualizing the Mitsunobu Workup Challenge and Solutions
Caption: Common strategies for purifying products from Mitsunobu reactions.
IV. General Purification Guidelines
Q9: What are some general tips for the column chromatography of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives?
-
Solvent System: A common starting point for silica gel chromatography is a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A gradient elution from low to high polarity is often effective. For more polar compounds, adding a small amount of methanol to a dichloromethane or ethyl acetate mobile phase may be necessary.
-
Tailing: The pyridyl nitrogen can sometimes cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to mitigate this effect and improve peak shape.
-
Visualization: In addition to UV visualization (typically at 254 nm), staining with a potassium permanganate solution can be useful for visualizing products on a TLC plate.
Q10: Are there any specific recommendations for crystallizing these compounds?
-
Solvent Selection: Good solvent systems for crystallization often consist of a "good" solvent in which the compound is soluble at elevated temperatures, and a "poor" solvent in which it is sparingly soluble at room temperature. Common combinations include DCM/hexanes, ethyl acetate/hexanes, or ethanol/water.
-
Technique: Slow evaporation of a solution of the compound, or slow cooling of a saturated solution, are effective crystallization techniques. Seeding with a small crystal of the desired product can also induce crystallization.
By understanding the inherent properties of the 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold and anticipating the common challenges associated with its derivatization, researchers can design more effective workup and purification strategies, ultimately leading to higher yields and purities of their target molecules.
References
-
Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions: a microcosm of recent developments in separation strategies. Chemistry, 10(13), 3130-8. [Link]
-
Zhang, K., Chen, Y., Song, L., & Cai, L. (2023). Progress of Catalytic Mitsunobu Reaction in the Two Decades. Molecules, 28(1), 123. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
Dodge, J. A., & Nissen, J. S. (2006). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 106(7), 2825-2878. [Link]
- Google Patents. (1972). Method of producing n-alkyl lactams.
-
Organic Syntheses. (1993). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 71, 165. [Link]
-
Schwenker, G., & Chen, J. B. (1991).[1][2]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis. Archiv der Pharmazie, 324(11), 887-90. [Link]
Sources
- 1. Separation-friendly Mitsunobu reactions: a microcosm of recent developments in separation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comprehensive Characterization Guide to 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one: A Versatile Scaffold for Drug Discovery
A Comprehensive Characterization Guide to 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one: A Versatile Scaffold for Drug Discovery
Introduction
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are of paramount importance, forming the core of numerous therapeutic agents. Among these, the pyrido[1][2]oxazinone scaffold is a privileged structure, integrating features of both pyridine and morpholinone rings. This unique combination imparts specific steric and electronic properties that are attractive for designing novel bioactive molecules. This guide provides a detailed characterization of a key derivative, 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, a versatile building block for synthetic chemistry and drug development.
This document moves beyond a simple data sheet to offer a holistic analysis, including detailed experimental protocols, predictive spectroscopic data, and a direct comparison with its benzoxazinone analog. Our objective is to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors. We will delve into the causality behind experimental choices and provide a framework for its application, grounded in authoritative scientific principles.
Synthesis and Purification
The strategic synthesis of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is critical for ensuring high purity, which is a prerequisite for reliable biological screening and further chemical modification. A common and effective synthetic route involves the cyclization of a substituted aminopyridine precursor.
The workflow below illustrates a plausible and efficient synthesis, starting from 5-bromo-2-nitropyridin-3-ol. The initial step involves the reduction of the nitro group to an amine, which is then followed by an intramolecular cyclization to form the desired oxazinone ring.
Caption: Synthetic pathway for 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Experimental Protocol: Synthesis
This protocol is adapted from established methods for similar heterocyclic systems.[2]
-
Reduction of Nitro Group:
-
To a solution of 5-bromo-2-nitropyridin-3-ol (1.0 eq) in acetic acid (10 mL/g), add iron powder (5.0 eq) portion-wise at room temperature. The use of iron in acetic acid is a classic, cost-effective, and high-yielding method for nitro group reduction.
-
Heat the reaction mixture to 80 °C and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to yield crude 2-amino-5-bromopyridin-3-ol.
-
-
Cyclization to form the Oxazinone Ring:
-
Dissolve the crude amino-pyridinol in a suitable aprotic solvent like DMF or THF.
-
Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the subsequent acylation reaction.
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 eq).
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%). This standard technique separates the desired product from unreacted starting materials and byproducts based on polarity.
-
Combine the fractions containing the pure product and evaporate the solvent to afford 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one as a solid.
-
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized compound. The data presented below is a combination of reported values and expert predictions based on the molecular structure.
| Property | Value | Source/Method |
| CAS Number | 337463-88-4 | Chemical Registry |
| Molecular Formula | C₇H₅BrN₂O₂ | [1] |
| Molecular Weight | 229.03 g/mol | |
| Appearance | Pale yellow solid (predicted) | Visual Inspection |
| Melting Point | ~152 °C | |
| Purity | >97% | [3] |
A. Mass Spectrometry (MS)
Principle: Mass spectrometry provides the exact molecular weight of a compound, serving as a primary confirmation of its identity. For this molecule, Electrospray Ionization (ESI) in positive mode is ideal, as it will likely protonate the molecule to give the [M+H]⁺ ion. A key diagnostic feature will be the isotopic pattern of bromine. Natural bromine exists as a nearly 1:1 mixture of ⁷⁹Br and ⁸¹Br, so the mass spectrum will show two major peaks of almost equal intensity separated by 2 m/z units.
Predicted Data:
-
[M+H]⁺: 228.96 (for ⁷⁹Br) and 230.96 (for ⁸¹Br)
-
[M+Na]⁺: 250.94 (for ⁷⁹Br) and 252.94 (for ⁸¹Br)
Protocol: ESI-MS Analysis
-
Prepare a ~1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Dilute the stock solution 100-fold with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid aids in protonation for positive ion mode.
-
Infuse the sample directly into the ESI-MS instrument at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in positive ion mode over a mass range of 100-500 m/z.
B. Infrared (IR) Spectroscopy
Principle: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).
Caption: Predicted IR absorption frequencies for key functional groups.
Protocol: ATR-IR Analysis
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.
-
Record a background spectrum of the empty crystal. This is essential to subtract any atmospheric (CO₂, H₂O) or crystal-related signals.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides information on the number and types of carbon atoms.
Caption: Structure of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆) The choice of DMSO-d₆ as a solvent is strategic for nitrogen-containing heterocycles, as it effectively solubilizes the compound and allows for the clear observation of exchangeable N-H protons.
| Proton Label | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |
| NH (Amide) | ~11.0 | broad singlet | 1H | Amide proton, exchangeable, deshielded. |
| H -7 | ~8.1 | doublet (d) | 1H | Deshielded by adjacent pyridine N and Br. |
| H -8 | ~7.9 | doublet (d) | 1H | Coupled to H-7. |
| O-CH₂ -C=O | ~4.7 | singlet (s) | 2H | Methylene group adjacent to ether oxygen and carbonyl. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Position | Predicted Shift (ppm) | Rationale |
| C=O | ~165 | Amide carbonyl carbon. |
| C-5a | ~148 | Aromatic C adjacent to N and O. |
| C-9a | ~142 | Aromatic C adjacent to N. |
| C-7 | ~140 | Aromatic CH deshielded by N and Br. |
| C-8 | ~118 | Aromatic CH. |
| C-6 | ~110 | Aromatic C attached to Br (ipso-carbon). |
| O-C H₂-C=O | ~68 | Methylene carbon adjacent to oxygen. |
Protocol: NMR Sample Preparation and Acquisition
-
Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is needed, although the residual solvent peak is often sufficient for referencing.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard experiments like DEPT-135 can also be run to differentiate between CH, CH₂, and CH₃ carbons.
Comparative Analysis: 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one vs. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
To fully appreciate the utility of the title compound, it is instructive to compare it with its direct carbocyclic analog, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.[4][5][6] The single-atom change—replacing a C-H unit with a nitrogen atom—has profound implications for the molecule's properties and potential applications.
Caption: Comparison of the pyridoxazinone and benzoxazinone scaffolds.
| Feature | 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one | 6-Bromo-2H-1,4-benzoxazin-3(4H)-one |
| Scaffold | Pyridoxazinone | Benzoxazinone |
| Molecular Weight | 229.03 | 228.04[4] |
| Melting Point | ~152 °C | 220-225 °C[4] |
| Electronic Nature | Electron-deficient aromatic ring | Electron-rich aromatic ring (relative to pyridine) |
| Hydrogen Bonding | N-H (donor), C=O, C-O-C, Pyridine-N (acceptors) | N-H (donor), C=O, C-O-C (acceptors) |
| Solubility | Potentially higher aqueous solubility | Lower aqueous solubility |
Key Scientific Insights:
-
Electronics and Reactivity: The pyridine nitrogen atom is strongly electron-withdrawing. This makes the aromatic ring of the pyridoxazinone significantly more electron-deficient than its benzoxazinone counterpart. This property can be exploited for selective nucleophilic aromatic substitution (SₙAr) reactions, offering different synthetic pathways for derivatization.
-
Pharmacokinetics and Drug-Receptor Interactions: The presence of the pyridine nitrogen introduces an additional hydrogen bond acceptor site. This can lead to different binding interactions with biological targets compared to the benzoxazinone analog. Furthermore, the pyridine nitrogen can be protonated at physiological pH, potentially increasing the compound's aqueous solubility and altering its pharmacokinetic profile.
-
Physical Properties: The significant difference in melting points suggests distinct crystal packing arrangements, likely influenced by the dipole moment and hydrogen bonding capabilities introduced by the pyridine nitrogen.
Potential Applications and Biological Context
The broader class of oxazinone and pyridazinone derivatives has been extensively explored for pharmacological activity, demonstrating a wide range of biological effects including analgesic, antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9][10]
-
Scaffold for Library Synthesis: As a "versatile building block," 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is an ideal starting point for creating diverse chemical libraries. The bromine atom is a key handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide variety of substituents at the 6-position.
-
Fragment-Based Drug Discovery: The core scaffold is well-suited for fragment-based screening. Its relatively low molecular weight and defined 3D shape make it an attractive fragment for identifying initial hits against protein targets.
Conclusion
6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a high-value chemical entity for modern drug discovery. This guide has provided a comprehensive framework for its characterization, from synthesis and purification to detailed spectroscopic analysis. By understanding its fundamental properties and comparing it to its benzoxazinone analog, researchers can better appreciate its unique electronic and structural features. The strategic placement of the bromine atom and the pyridine nitrogen provides multiple avenues for chemical diversification, positioning this compound as a powerful tool for developing next-generation therapeutics.
References
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PubChem. 6-Bromo-2H-pyrido[3,2-B][1][2]oxazin-3(4H)-one. National Center for Biotechnology Information. [Link]
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Takeda, H., & Hisamichi, K. (1983). Studies on Pyridinol Derivatives. III. Synthesis and Pharmacological Activity of 2H-pyrido [3,2-b] -1,4-oxazin-3-one Derivatives. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 103(2), 153–164. [Link]
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Ghorab, M. M., et al. (2010). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 15(11), 7838-7849. [Link]
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El-Gazzar, A. R. B. A., et al. (2018). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Applied Pharmaceutical Science, 8(1), 143-157. [Link]
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Ojah, O. O., et al. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery - A Short Review. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 102-106. [Link]
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Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2). [Link]
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Amr, A. E.-G. E., & Abdulla, M. M. (2006). Synthesis and Reactions of Some Fused Oxazinone, Pyrimidinone, Thiopyrimidinone, and Triazinone Derivatives with a Thiophene Ring as Analgesic, Anticonvulsant, and Antiparkinsonian Agents. Monatshefte für Chemie / Chemical Monthly, 137(5), 603-616. [Link]
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Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2). [Link]
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A Comparative Guide to the Analytical Methods for 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Novel Heterocycles
6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, the ability to accurately and reliably characterize the molecule, determine its purity, and quantify it in various matrices is paramount for successful research and development. This guide provides a comprehensive comparison of analytical methodologies suited for this purpose. We will delve into the principles behind each technique, present hypothetical yet realistic experimental data to illustrate their performance, and offer insights into selecting the most appropriate method for your specific analytical challenge. All methodologies are presented with the rigor required to meet regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]
Structural Elucidation: Confirming the Molecular Identity
Before any quantitative analysis can be undertaken, the absolute confirmation of the molecular structure is a critical first step. A combination of spectroscopic techniques is typically employed to piece together the molecular puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[4][5] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the assembly of the molecular framework.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, one would expect to see distinct signals for the aromatic protons on the pyridine ring and the methylene protons in the oxazinone ring.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These advanced techniques are invaluable for establishing connectivity between protons and carbons, confirming the final structure.[6][7]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.
-
Data Analysis: Integrate proton signals, determine chemical shifts, and analyze correlation peaks in 2D spectra to assemble the structure.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, offering a crucial piece of confirmatory data. High-resolution mass spectrometry (HRMS) can determine the elemental composition, further validating the molecular formula.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).[8][9]
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.
-
Data Analysis: Compare the measured monoisotopic mass with the theoretical mass calculated from the molecular formula.
Purity Determination and Quantification: A Comparative Overview
Once the structure is confirmed, the focus shifts to assessing the purity of the compound and developing methods for its quantification. The most common and powerful techniques for this are chromatographic.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity and assay determination.[10][11][12] Its versatility, robustness, and high resolution make it ideal for separating the main compound from potential impurities.
Key Strengths of HPLC:
-
High Resolution: Capable of separating closely related compounds.
-
Versatility: A wide range of stationary and mobile phases are available to optimize separations.[13]
-
Quantitative Accuracy: With proper validation, HPLC provides highly accurate and precise quantitative results.
Experimental Protocol: Reverse-Phase HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is a good general-purpose column for moderately polar compounds.
-
Mobile Phase Selection: A typical starting point is a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). The formic acid helps to produce sharp peaks for nitrogen-containing compounds.
-
Detection: UV detection is the most common. A wavelength scan should be performed to determine the λmax of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one for maximum sensitivity.
-
Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve optimal separation of the main peak from any impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry.[8][14][15] This makes it an incredibly powerful tool for identifying and quantifying impurities, even at trace levels.
Key Strengths of LC-MS:
-
High Specificity: The mass spectrometer can selectively monitor for the mass of the target compound and any expected impurities.
-
High Sensitivity: Often more sensitive than UV detection, allowing for the detection of trace-level impurities.
-
Structural Information: MS/MS fragmentation can provide structural information about unknown impurities.
Experimental Protocol: LC-MS for Impurity Profiling
-
LC Method: Utilize the HPLC method developed previously. The mobile phase should be compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate instead of non-volatile phosphates).
-
MS Parameters: Optimize the ionization source parameters (e.g., capillary voltage, gas flow) for the target compound.
-
Data Acquisition: Acquire data in both full scan mode (to look for all ions) and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification.
Method Validation and Comparison: Hypothetical Data
To objectively compare these methods, a validation study would be performed according to ICH guidelines (Q2(R1)).[1][2][3][16] The table below presents hypothetical, yet realistic, validation data for the quantification of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one by HPLC-UV and LC-MS.
| Parameter | HPLC-UV | LC-MS (SIM) | Commentary |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods demonstrate excellent linearity over the tested concentration range. |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | Both methods are highly accurate. |
| Precision (%RSD) | < 1.5% | < 1.0% | LC-MS often provides slightly better precision due to its higher specificity. |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL | LC-MS is significantly more sensitive, making it ideal for trace analysis. |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~0.3 ng/mL | The lower LOQ of LC-MS is crucial for accurately quantifying low-level impurities. |
| Specificity | Good | Excellent | While HPLC-UV can resolve many impurities, co-eluting species can interfere. LC-MS can differentiate based on mass, providing superior specificity. |
Workflow and Decision Making
The choice of analytical method depends on the specific goal. The following diagrams illustrate a typical workflow and the logical considerations for method selection.
Caption: Experimental workflow for analysis.
Caption: Method selection logic.
Conclusion and Recommendations
For the comprehensive analysis of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, a multi-faceted approach is essential.
-
For structural confirmation, a combination of NMR spectroscopy and high-resolution mass spectrometry is indispensable.
-
For routine quality control, purity assessment, and assay, a validated HPLC-UV method is robust, reliable, and cost-effective. It provides the necessary performance for most standard applications.
-
For the detection and quantification of trace-level impurities or for analyzing the compound in complex biological matrices, the superior sensitivity and specificity of LC-MS make it the method of choice. LC-MS/MS is particularly powerful for identifying unknown degradation products or metabolites.
By understanding the strengths and limitations of each technique, researchers can select the most appropriate analytical tools to ensure the quality and integrity of their work, ultimately accelerating the drug development process.
References
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. Retrieved from [Link]
-
European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]
-
ICH. (1996, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. Retrieved from [Link]
-
ResearchGate. (2015). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
PubMed. (2008). NMR spectroscopic elucidation of the structure and stereochemistry of tricyclic 3-styrylpyrazolines. Retrieved from [Link]
-
National Institutes of Health. (2021). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. Retrieved from [Link]
-
PubMed. (2011). Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling. Retrieved from [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]
-
Scirp.org. (n.d.). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. Retrieved from [Link]
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- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Analysis of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development, the rigorous assessment of a drug candidate's purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For novel heterocyclic entities such as 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, a compound of interest for its potential therapeutic applications, establishing a robust analytical framework for purity determination is of paramount importance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) based methods for the comprehensive purity profiling of this molecule. We will explore a primary reversed-phase HPLC (RP-HPLC) method, and compare its performance characteristics with advanced techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Chiral HPLC. The methodologies detailed herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations.
The Criticality of Purity for 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one belongs to the pyridobenzoxazinone class of heterocyclic compounds. The introduction of a bromine atom and the presence of a lactam moiety suggest potential for diverse pharmacological activities. However, the synthetic route and subsequent storage can introduce impurities, including starting materials, intermediates, by-products, and degradation products. These impurities, even at trace levels, can impact the drug's safety, efficacy, and stability. Therefore, a highly sensitive and specific analytical method is required to detect and quantify these impurities, ensuring the quality of the active pharmaceutical ingredient (API).
Primary Analytical Method: Reversed-Phase HPLC with UV Detection
A well-developed RP-HPLC method with UV detection is the workhorse for purity analysis in most pharmaceutical laboratories due to its robustness, versatility, and cost-effectiveness. Based on the analysis of the parent compound, 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one[1], a tailored method for its brominated analog is proposed below.
Rationale for Method Design
The selection of a C18 stationary phase is based on its wide applicability and proven ability to retain and separate a broad range of moderately polar to nonpolar compounds, a category into which 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one falls. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen for several reasons. Acetonitrile provides good elution strength for heterocyclic compounds. Formic acid is a volatile buffer compatible with mass spectrometry, making the method transferable to LC-MS for peak identification, and it also helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape. A gradient elution is employed to ensure the timely elution of both the main compound and any potential impurities with a wide range of polarities. UV detection is selected as the chromophore-containing pyridobenzoxazinone structure is expected to exhibit strong UV absorbance.
Experimental Protocol: RP-HPLC-UV
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Figure 1: Workflow for RP-HPLC-UV Purity Analysis.
Comparative Analytical Techniques
While RP-HPLC-UV is a robust primary method, alternative techniques can offer significant advantages in terms of speed, sensitivity, and specificity.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC utilizes columns with sub-2 µm particles, operating at higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. Coupling UPLC with a mass spectrometer provides mass information for each eluting peak, enabling definitive peak identification and the ability to detect impurities that may co-elute with the main peak or other impurities in a UV chromatogram.
-
Speed: Analysis times can be reduced by a factor of 5-10.
-
Resolution: Sharper and narrower peaks allow for the separation of closely eluting impurities.
-
Sensitivity: Increased sensitivity allows for the detection and quantification of trace-level impurities.
-
Specificity: Mass detection provides molecular weight information, aiding in the identification of unknown impurities and degradation products.
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.5 min: 5-95% B
-
3.5-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode
-
Scan Range: m/z 100-1000
Figure 2: Workflow for UPLC-MS Purity Analysis.
Chiral HPLC
The structure of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one does not inherently possess a chiral center. However, if any of the synthetic precursors were chiral, or if chiral catalysts were used in the synthesis, the final product could potentially exist as a mixture of enantiomers or diastereomers. Furthermore, certain degradation pathways could introduce chirality. Chiral HPLC is essential for separating and quantifying enantiomers, which can have significantly different pharmacological and toxicological profiles.
-
Enantiomeric Separation: The only reliable method to separate and quantify enantiomers.
-
Regulatory Compliance: Regulatory agencies often require the analysis of enantiomeric purity for chiral drugs.
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA)
-
Mobile Phase: A mixture of n-heptane and a polar organic solvent like isopropanol or ethanol, often with a small amount of an acidic or basic additive to improve peak shape. A typical starting point would be 80:20 (v/v) n-heptane:isopropanol.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Figure 3: Workflow for Chiral HPLC Analysis.
Performance Comparison
| Parameter | RP-HPLC-UV | UPLC-MS | Chiral HPLC |
| Analysis Time | ~35 min | ~5 min | ~15-30 min |
| Resolution | Good | Excellent | Excellent (for enantiomers) |
| Sensitivity | Moderate | High | Moderate |
| Specificity | Moderate | High | High (for enantiomers) |
| Cost | Low | High | Moderate |
| Primary Application | Routine purity testing, quantification of known impurities | Rapid method development, identification of unknown impurities, trace analysis | Determination of enantiomeric purity |
Potential Impurities and Degradation Products
A comprehensive purity analysis must consider potential impurities arising from the synthesis and degradation of the drug substance. While a specific synthetic route for 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one is not widely published, a plausible approach involves the bromination of the parent compound, 2H-pyrido[3,2-b]oxazin-3(4H)-one, using a brominating agent like N-bromosuccinimide (NBS).
Potential Process-Related Impurities:
-
Unreacted Starting Material: 2H-pyrido[3,2-b]oxazin-3(4H)-one
-
Regioisomers: Bromination could potentially occur at other positions on the pyridone ring, leading to isomeric impurities.
-
Over-brominated products: Di- or tri-brominated species could form if the reaction is not carefully controlled.
-
Reagents and By-products: Residual NBS and succinimide.
Potential Degradation Products:
Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are essential to identify potential degradation products. Based on the chemistry of related benzoxazinones, potential degradation pathways could include:
-
Hydrolysis of the lactam ring: This would open the oxazinone ring to form a carboxylic acid and an amine.
-
Oxidation: The pyridine ring and the methylene group in the oxazine ring could be susceptible to oxidation.
-
Debromination: Loss of the bromine atom under certain conditions.
The developed HPLC and UPLC-MS methods should be validated for their ability to separate the main peak from all potential process-related impurities and degradation products, demonstrating the stability-indicating nature of the assay.
Conclusion
The purity of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one is a critical quality attribute that must be rigorously controlled and monitored. A well-developed and validated RP-HPLC-UV method serves as a reliable and cost-effective tool for routine quality control. For more demanding applications, such as in-depth impurity profiling, rapid analysis, and the identification of unknown degradants, UPLC-MS offers significant advantages in terms of speed, resolution, and specificity. In cases where chirality is a concern, Chiral HPLC is an indispensable technique for ensuring enantiomeric purity. The selection of the most appropriate analytical method will depend on the specific requirements of the analysis at different stages of the drug development process. A combination of these techniques provides a comprehensive analytical toolkit for ensuring the quality and safety of this promising pharmaceutical candidate.
References
-
SIELC Technologies. (2018). 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 6-Bromo- vs. 6-Chloro-2H-pyrido[3,2-b]oxazin-3(4H)-one in Catalytic Cross-Coupling and Nucleophilic Aromatic Substitution Reactions
A Comparative Guide to the Reactivity of 6-Bromo- vs. 6-Chloro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one in Catalytic Cross-Coupling and Nucleophilic Aromatic Substitution Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. The 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules. Halogenated derivatives of this scaffold, such as the 6-bromo and 6-chloro analogues, serve as versatile handles for the introduction of molecular diversity through various chemical transformations. This guide provides an in-depth comparison of the reactivity of 6-bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one and 6-chloro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). By understanding the underlying principles governing their reactivity, researchers can make more informed decisions in their synthetic strategies.
Theoretical Framework: The Nature of Aryl Halide Reactivity
The reactivity of an aryl halide is primarily dictated by the nature of the carbon-halogen (C-X) bond and the electronic properties of the aromatic system to which it is attached. Two of the most common and powerful methods for the functionalization of aryl halides are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The relative reactivity of aryl bromides versus aryl chlorides in these transformations is often diametrically opposed.
Palladium-Catalyzed Cross-Coupling Reactions:
In transformations such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the universally accepted reactivity trend for aryl halides is:
This trend is predominantly governed by the bond dissociation energy of the C-X bond. The first and often rate-determining step in the catalytic cycle is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[4][5] The weaker C-Br bond (approximately 336 kJ/mol) compared to the stronger C-Cl bond (approximately 400 kJ/mol) means that the oxidative addition of an aryl bromide to the palladium center occurs more readily and under milder conditions than that of the corresponding aryl chloride. Consequently, aryl bromides are generally more reactive substrates in these transformations. However, advancements in ligand design have led to the development of highly active palladium catalysts capable of activating the more inert C-Cl bond, sometimes even allowing for selective reaction at a C-Cl bond in the presence of a triflate group.[1]
Nucleophilic Aromatic Substitution (SNAr):
In contrast to palladium-catalyzed reactions, the reactivity of aryl halides in SNAr reactions typically follows the trend:
F > Cl > Br > I
This reversal in reactivity is due to a different reaction mechanism. The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6][7][8] The rate-determining step is the initial nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[8] The more electronegative the halogen, the more it polarizes the C-X bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The stability of the Meisenheimer complex is also a crucial factor. For pyridyl systems, nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the ring nitrogen) because the electronegative nitrogen atom can help to stabilize the negative charge of the Meisenheimer intermediate through resonance.[9]
Application to the 6-Halo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one System
The 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one core possesses a pyridine ring fused to an oxazine ring. The halogen at the 6-position is para to the pyridine nitrogen, which will have a significant influence on its reactivity.
-
In Palladium-Catalyzed Cross-Coupling: We can confidently predict that the 6-bromo derivative will be significantly more reactive than the 6-chloro derivative. The general principles of C-X bond strength hold true, and the electronic nature of the heterocyclic system is unlikely to invert this fundamental reactivity pattern. Standard palladium catalysts and reaction conditions that are effective for the bromo compound may prove sluggish or completely ineffective for the chloro analogue, which would likely require more specialized, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands).[10]
-
In Nucleophilic Aromatic Substitution: The 6-position is para to the electron-withdrawing pyridine nitrogen. This positioning is ideal for SNAr reactions as the nitrogen can stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack.[9] Following the established principles of SNAr, the 6-chloro derivative is expected to be more reactive than the 6-bromo derivative. The greater electronegativity of chlorine will render the C6 carbon more electrophilic and susceptible to attack by nucleophiles.
Experimental Design for Reactivity Comparison
To empirically validate these theoretical predictions, a series of head-to-head competition experiments and parallel reactions should be conducted. Below are detailed protocols for comparing the reactivity of 6-bromo- and 6-chloro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one in a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination.
Experiment 1: Suzuki-Miyaura Cross-Coupling
This experiment will compare the rate of reaction of the two halo-pyridoxazinones with a common boronic acid under standard Suzuki-Miyaura conditions.
Protocol:
-
Reaction Setup: In two separate oven-dried Schlenk tubes equipped with magnetic stir bars, add 6-bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (0.1 mmol, 1.0 equiv) and 6-chloro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (0.1 mmol, 1.0 equiv) respectively.
-
Reagent Addition: To each tube, add phenylboronic acid (0.12 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.005 mmol, 5 mol%), and sodium carbonate (0.3 mmol, 3.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (2 mL) to each tube.
-
Reaction Conditions: Degas the reaction mixtures by bubbling argon through the solvent for 15 minutes. Place the tubes in a preheated oil bath at 90 °C.
-
Monitoring: Monitor the reactions by taking aliquots at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by LC-MS to determine the consumption of starting material and the formation of the product, 6-phenyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Expected Outcome:
| Compound | Time to 50% Conversion (t₅₀) | Yield after 24h |
| 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one | ~2-4 hours | >90% |
| 6-Chloro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one | >24 hours | <10% |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura reactivity comparison.
Experiment 2: Buchwald-Hartwig Amination
This experiment will assess the relative reactivity of the two substrates in a palladium-catalyzed amination reaction.
Protocol:
-
Reaction Setup: In two separate oven-dried Schlenk tubes, add 6-bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (0.1 mmol, 1.0 equiv) and 6-chloro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (0.1 mmol, 1.0 equiv) respectively.
-
Catalyst Precursor and Ligand: To each tube, add Pd₂(dba)₃ (0.002 mmol, 2 mol%) and Xantphos (0.008 mmol, 8 mol%).
-
Base and Nucleophile: Add sodium tert-butoxide (0.14 mmol, 1.4 equiv) and morpholine (0.12 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous toluene (2 mL) to each tube.
-
Reaction Conditions: Degas the reaction mixtures by bubbling argon through the solvent for 15 minutes. Place the tubes in a preheated oil bath at 110 °C.
-
Monitoring: Monitor the reactions by TLC and LC-MS at regular intervals to determine the rate of formation of 6-(morpholin-4-yl)-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Expected Outcome:
| Compound | Time to 50% Conversion (t₅₀) | Yield after 24h |
| 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one | ~1-2 hours | >95% |
| 6-Chloro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one | ~8-12 hours | >80% (with a more active catalyst system) |
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A Senior Application Scientist's Guide to 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one: A Scaffold for Accelerated Synthesis
A Senior Application Scientist's Guide to 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one: A Scaffold for Accelerated Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the selection of a starting scaffold is a critical decision that dictates the efficiency of a synthetic route and the ultimate diversity of the resulting compound library. 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one has emerged as a strategic building block, offering distinct advantages over more traditional starting materials or analogous structures. This guide provides an in-depth comparison, supported by experimental rationale, to illuminate the tactical benefits of incorporating this versatile intermediate into your synthetic programs.
The Inherent Value of the Pyrido[1][2]oxazine Core
The pyrido[1][2]oxazine ring system is a "privileged scaffold" in drug discovery. Heterocyclic structures of this nature are foundational to a vast number of biologically active compounds, exhibiting properties ranging from antimicrobial and anticancer to anti-inflammatory activities.[3][4][5] The fusion of a pyridine ring with an oxazine lactam creates a rigid, three-dimensional structure with specific electronic and hydrogen-bonding characteristics that are often crucial for potent and selective interaction with biological targets.
The primary advantage of starting with a pre-formed scaffold like 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is synthetic convergency . Instead of constructing the core ring system through multiple, often low-yielding steps (e.g., condensation of a substituted aminopyridine with an acyl chloride), the researcher begins with the core intact.[6] This approach saves significant time and resources, allowing efforts to be focused on the crucial late-stage diversification steps that are essential for developing structure-activity relationships (SAR).
Caption: Workflow comparing linear vs. convergent synthesis.
The Bromine Atom: A Versatile Handle for Diversification
The true synthetic power of this reagent lies in the strategic placement of the bromine atom at the 6-position. This halogen acts as a highly effective and predictable functional handle for a wide array of transition-metal-catalyzed cross-coupling reactions. Its presence transforms the scaffold from a static core into a dynamic platform for introducing molecular complexity.
Compared to an unfunctionalized scaffold, where diversification would rely on less reliable C-H activation or harsh electrophilic aromatic substitution, the bromo-substituent offers:
-
Predictable Reactivity: The bromine atom provides a specific and reliable site for reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Stille couplings.
-
Mild Reaction Conditions: Modern cross-coupling protocols are often characterized by their mild conditions, preserving the integrity of other functional groups within the molecule.
-
Vast Substrate Scope: A vast commercial library of boronic acids, amines, alkynes, and stannanes is available, allowing for the rapid generation of a diverse array of analogs from a single, common intermediate.
Comparative Analysis: The Pyridine Nitrogen Advantage
To fully appreciate the utility of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, it is instructive to compare it with its close structural analog, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one .[7][8]
| Feature | 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one | 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | Advantage of the Pyridoxazine |
| Core Scaffold | Pyridoxazine | Benzoxazine | The pyridine nitrogen introduces a key hydrogen bond acceptor site. |
| Solubility | Generally enhanced aqueous solubility due to the polar pyridine ring. | Lower polarity, often leading to poorer solubility in aqueous media. | Improved pharmacokinetic (PK) properties and easier handling in biological assays. |
| Target Interaction | The nitrogen atom can engage in specific hydrogen bonding with protein residues. | Lacks a hydrogen bond acceptor in the aromatic system. | Provides an additional vector for modulating binding affinity and selectivity. |
| Metabolic Stability | The pyridine ring can alter metabolic pathways compared to a simple benzene ring. | Prone to standard aromatic metabolism (e.g., oxidation). | Offers a tool to "tune" the metabolic profile and potentially block unwanted metabolism. |
The seemingly minor substitution of a carbon-hydrogen group with a nitrogen atom fundamentally alters the molecule's physicochemical properties in a way that is highly advantageous for drug development.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the practical application of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one as a superior substrate for diversification.
Objective: To synthesize 6-(4-methoxyphenyl)-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one via a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reagent Preparation: To a 25 mL oven-dried Schlenk flask, add 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (229 mg, 1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol, 1.1 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (Pd(dppf)Cl₂) (41 mg, 0.05 mmol, 5 mol%).
-
Solvent and Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Justification of Experimental Choices:
-
Catalyst (Pd(dppf)Cl₂): This is a robust and versatile catalyst for Suzuki couplings, known for its high efficiency with aryl bromides and tolerance of various functional groups.
-
Base (K₂CO₃): A moderately strong inorganic base is required to facilitate the transmetalation step of the catalytic cycle.
-
Solvent System (Dioxane/Water): This biphasic system effectively dissolves both the organic starting materials and the inorganic base, promoting efficient reaction kinetics.
Caption: Suzuki-Miyaura coupling reaction scheme.
Conclusion
The strategic advantages of employing 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one in synthesis are clear and compelling. It offers a convergent and efficient pathway to a medicinally relevant scaffold, bypassing the need for de novo ring construction. The integral bromine atom serves as a robust and versatile functional handle for late-stage diversification via reliable cross-coupling chemistry. Finally, when compared to its benzoxazine analog, the presence of the pyridine nitrogen atom provides distinct benefits in modulating physicochemical properties essential for modern drug discovery. For research programs aiming to accelerate hit-to-lead campaigns and generate diverse, high-quality compound libraries, 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one represents a superior and strategically sound building block.
References
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Reddy, T. S., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules.
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Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Bentham Science.
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biological activity of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives
An Investigative Guide to the Biological Potential of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one Derivatives
Introduction: Unveiling a Scaffold of Untapped Potential
In the landscape of medicinal chemistry, the discovery of novel heterocyclic scaffolds is a cornerstone of therapeutic innovation. The 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one core represents a synthetically accessible, yet biologically underexplored, chemical entity. While direct biological activity data for its derivatives are sparse in current literature, a comprehensive analysis of structurally related analogs provides a compelling rationale for its investigation as a source of new therapeutic agents.
This guide eschews a conventional review of established data. Instead, it serves as a research prospectus, leveraging a comparative analysis of similar heterocyclic systems to predict and guide the exploration of this novel scaffold's biological activities. We will delve into the demonstrated anticancer and antimicrobial properties of related pyrido-oxazines, benzoxazinones, and bromo-quinazolinones to build a data-driven hypothesis for the therapeutic potential of 6-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives. By synthesizing insights from established experimental data, we provide a logical framework and detailed protocols for researchers to initiate a systematic evaluation of this promising compound class.
Comparative Analysis of Structurally Related Scaffolds
The therapeutic promise of the target scaffold can be inferred by examining the biological activities of its structural relatives. Key isosteres and analogs have demonstrated potent activity in oncology and infectious diseases, suggesting primary screening targets.
The Pyrido-oxazine Isomers: A Blueprint for Kinase Inhibition in Oncology
A closely related isomer, the pyrido[2,3-b][1][2]oxazine scaffold, has been successfully exploited to develop potent and selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) inhibitors.[1] This is particularly relevant in the context of non-small cell lung cancer (NSCLC), where resistance to existing EGFR-TKIs remains a major clinical challenge.[1]
Researchers identified a series of pyrido[2,3-b][1][2]oxazine-based inhibitors with significant anti-proliferative effects against EGFR-mutated NSCLC cell lines.[1] The most promising compounds demonstrated potency comparable to the clinically approved drug osimertinib, particularly against cell lines with activating mutations (HCC827) and resistance mutations (NCI-H1975).[1]
Table 1: Comparative Anticancer Activity (IC₅₀, µM) of Pyrido[2,3-b][1][2]oxazine Analogs
| Compound | HCC827 (EGFR del19) | NCI-H1975 (L858R/T790M) | A-549 (WT-EGFR) | BEAS-2B (Normal Cells) |
| 7f | 0.09 | 0.89 | 1.10 | > 61 |
| 7g | - | - | - | - |
| 7h | - | - | - | - |
| Osimertinib | - | - | - | - |
| Data synthesized from the findings presented in the referenced study.[1] Note: Specific IC₅₀ values for 7g, 7h, and Osimertinib were mentioned as promising but not fully tabulated in the source text. |
The causal logic behind this activity stems from the scaffold's ability to effectively engage the EGFR kinase domain. Molecular docking studies suggest that the pyrido-oxazine core maintains essential hinge region interactions, while substituents can be modified to engage the glycine-rich loop and front pocket, mimicking the binding mode of successful inhibitors like osimertinib.[1] Mechanistic studies confirmed that the lead compound, 7f , inhibits EGFR-TK autophosphorylation and induces significant apoptosis in cancer cells, while showing high selectivity and minimal toxicity to normal bronchial epithelial cells.[1] This precedent strongly suggests that the 6-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold is a prime candidate for development as a kinase inhibitor.
Caption: Proposed mechanism of action for a pyrido-oxazinone derivative targeting the EGFR signaling pathway.
The Bromo-Substituted Heterocycle Motif: A Vector for Antimicrobial Efficacy
The inclusion of a bromine atom at position 6 is a critical design feature. Halogenation is a well-established strategy in medicinal chemistry to enhance the biological activity of heterocyclic compounds. Studies on related bromo-substituted quinazolinones and benzoxazinones have consistently reported significant antimicrobial properties.[3][4][5][6]
For instance, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, derived from a 6-bromo-benzoxazinone intermediate, demonstrated high antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus species, Pseudomonas aeruginosa, and Escherichia coli.[3][5][6] In some cases, the synthesized compounds showed higher activity than the standard drug Ciprofloxacin.[3][5] Similarly, other 6-bromo-2-methyl-quinazolin-4-ones exhibited significant antibacterial and antifungal activity against strains like Candida albicans and Aspergillus niger.[4]
Table 2: Comparative Antimicrobial Activity of Bromo-Substituted Heterocycles
| Organism | 6-bromo-quinazolinone A | 6-bromo-quinazolinone B | Ciprofloxacin (Std.) |
| Staphylococcus aureus | High Activity | Significant Activity | Standard Activity |
| Bacillus subtilis | Moderate Activity | Significant Activity | Standard Activity |
| Pseudomonas aeruginosa | High Activity | Moderate Activity | Standard Activity |
| Escherichia coli | High Activity | - | Standard Activity |
| Candida albicans | No Activity | Good Activity | N/A |
| This table represents a qualitative summary of findings from multiple sources[3][4][5][6]. "Quinazolinone A" refers to derivatives from Osarodion et al., and "Quinazolinone B" refers to derivatives from Kumar et al. "Activity" is based on reported zones of inhibition or stated significance. |
The mechanism of action for such compounds is often attributed to their ability to interfere with essential cellular processes in microbes.[7] While the exact mechanism for the quinazolinones was not elucidated, related bromo-indole derivatives have been shown to act via rapid membrane permeabilization and depolarization.[7] The lipophilicity imparted by the bromine atom can enhance membrane transport, allowing the molecule to reach its intracellular target more effectively. This collective evidence strongly supports the hypothesis that 6-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives are promising candidates for novel antimicrobial agents.
Proposed Experimental Workflow for Scaffold Evaluation
To validate the therapeutic potential of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives, a structured, multi-tiered screening approach is recommended. The following protocols are designed to be self-validating, incorporating appropriate controls for robust and reproducible data generation.
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The Ascending Trajectory of Pyrido[3,2-b]oxazinones: A Comparative Guide to Structure-Activity Relationships
The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing demand for novel heterocyclic scaffolds that can serve as the foundation for next-generation therapeutics. Among the myriad of emerging structures, the 2H-pyrido[3,2-b]oxazin-3(4H)-one core has garnered significant attention. Its rigid, fused-ring system presents a unique three-dimensional geometry for probing biological targets, offering a compelling starting point for the design of potent and selective modulators of cellular function. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one analogs and related pyridoxazinones, drawing upon field-proven insights and experimental data to illuminate the path for future drug discovery endeavors.
The Pyrido[3,2-b]oxazinone Scaffold: A Privileged Heterocycle
The 2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold is a fused heterocyclic system that combines the structural features of a pyridine and a 1,4-oxazine ring. This unique arrangement confers a degree of conformational rigidity and specific electronic properties that make it an attractive framework for interacting with biological macromolecules. The broader class of oxazines has been extensively explored in medicinal chemistry, demonstrating a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1] The pyridoxazinone core, in particular, has been investigated for various therapeutic applications, ranging from kinase inhibition to anti-inflammatory effects.[2][3]
The introduction of a bromine atom at the 6-position of the pyridoxazinone core, as in 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, serves as a crucial handle for synthetic elaboration. The bromine can be readily functionalized through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the systematic exploration of the chemical space around the core scaffold and the fine-tuning of its pharmacological profile.[4]
Synthetic Strategies: Building the Core and its Analogs
The construction of the 2H-pyrido[3,2-b]oxazin-3(4H)-one core and its analogs typically proceeds through a multi-step synthetic sequence. A general and robust approach involves the condensation of a substituted 2-amino-3-hydroxypyridine with a suitable two-carbon building block.[2][3]
A representative synthetic pathway is outlined below:
Caption: General synthetic scheme for 2H-pyrido[3,2-b]oxazin-3(4H)-one analogs.
This modular synthesis allows for the introduction of diversity at various positions of the scaffold. For instance, the nitrogen at the 4-position can be alkylated or acylated to introduce a variety of substituents (R1). Furthermore, the pyridine ring can be functionalized, as exemplified by the 6-bromo derivative, which then serves as a versatile intermediate for introducing a wide range of aryl or heteroaryl groups (R2) via palladium-catalyzed cross-coupling reactions.
Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective
While a comprehensive SAR study specifically for 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one analogs is not extensively documented in the public domain, valuable insights can be gleaned from studies on closely related pyridoxazinone and benzoxazinone scaffolds. A notable example is the investigation of pyrido[2,3-b]oxazine-based inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key target in cancer therapy.[4]
The following table summarizes key SAR findings from related pyridoxazinone analogs, providing a predictive framework for the 6-bromo series.
| Position of Modification | Structural Change | Impact on Biological Activity | Rationale and Insights |
| N-4 Position | Introduction of an acetohydrazide moiety followed by condensation with various benzaldehydes to form Schiff bases. | Potent anti-inflammatory activity observed.[3] | The extended side chain at N-4 appears to be crucial for interacting with the biological target. The nature of the substituent on the benzaldehyde ring can modulate potency. |
| C-6 Position | Introduction of a bromine atom. | Serves as a key synthetic handle for further diversification via cross-coupling reactions.[4] | The electronic and steric properties of the substituent introduced at this position are expected to significantly influence target engagement and overall activity. |
| C-6 Position | Introduction of various aryl and heteroaryl groups via Suzuki coupling. | In related pyrido[2,3-b]oxazine EGFR-TK inhibitors, the nature of the aryl/heteroaryl group at the analogous position dramatically impacts potency and selectivity.[4] | This position likely projects into a key binding pocket of the target protein. Substituents capable of forming specific interactions (e.g., hydrogen bonds, hydrophobic interactions) are expected to enhance activity. |
| Oxazine Ring | Modifications to the lactam carbonyl. | The carbonyl group is a potential hydrogen bond acceptor and is likely critical for target binding. | Altering this group would significantly change the electronic and steric profile of the molecule and is expected to have a profound impact on activity. |
Key Insights from SAR Studies:
-
The N-4 position is a critical site for introducing side chains that can modulate the pharmacological properties of the pyridoxazinone core.
-
The C-6 position offers a prime location for installing a variety of substituents to probe specific binding pockets of a biological target. The 6-bromo analog is an ideal precursor for this exploration.
-
The overall planarity and rigidity of the fused ring system are likely important for pre-organizing the molecule for optimal target interaction.
Caption: Key structural modification points on the 2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold and their predicted influence on biological activity.
Experimental Protocols: A Guide to Biological Evaluation
To assess the therapeutic potential of novel 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one analogs, robust and reproducible biological assays are essential. The choice of assay will depend on the intended therapeutic target. Based on the activities reported for related scaffolds, an in vitro kinase inhibition assay is a relevant and informative starting point.
Experimental Protocol: In Vitro EGFR Tyrosine Kinase Inhibition Assay
This protocol is adapted from methodologies used for evaluating EGFR-TK inhibitors.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Reaction Setup:
-
Add 2.5 µL of kinase buffer to each well of a 384-well plate.
-
Add 1 µL of the test compound dilution or DMSO (for positive and negative controls).
-
Add 2.5 µL of a solution containing the EGFR kinase and the peptide substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 4 µL of ATP solution in kinase buffer to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection of Kinase Activity:
-
Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert the generated ADP to ATP and measure the resulting luminescence.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for an in vitro EGFR kinase inhibition assay.
Conclusion and Future Directions
The 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold represents a promising starting point for the development of novel therapeutics. By leveraging the synthetic accessibility of the 6-bromo position and drawing upon the structure-activity relationship insights from related pyridoxazinone and benzoxazinone analogs, medicinal chemists can rationally design and synthesize libraries of compounds with tailored pharmacological profiles. The comparative data presented in this guide, coupled with robust biological evaluation protocols, provides a solid foundation for unlocking the full therapeutic potential of this exciting class of heterocyclic compounds. Future efforts should focus on the systematic exploration of substituents at the C-6 and N-4 positions to optimize potency, selectivity, and pharmacokinetic properties for various biological targets.
References
-
Novel pyrido[2,3-b]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Center for Biotechnology Information. [Link]
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Synthesis of 2H-benzo[b]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. PubMed. [Link]
-
SAR of 1,4-benzoxazine-pyrazole derivatives as cytotoxic agents and EGFR inhibitors. ResearchGate. [Link]
-
Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b]oxazine as new scaffolds for potential bioactive compounds. ResearchGate. [Link]
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[Studies on Pyridinol Derivatives. III. Synthesis and Pharmacological Activity of 2H-pyrido [3,2-b] -1,4-oxazin-3-one Derivatives]. PubMed. [Link]
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Medicinal chemistry of oxazines as promising agents in drug discovery. PubMed. [Link]
-
Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed. [Link]
-
Synthesis and anti-inflammatory activity of substituted 2H-1,4-pyridoxazin-3(4H)-one derivatives. ResearchGate. [Link]
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- 2. researchgate.net [researchgate.net]
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A Researcher's Guide to Differentiating Brominated Pyridazinone Isomers: A Spectroscopic Comparison
Pyridazinone derivatives are a cornerstone of modern medicinal chemistry, with a significant number of compounds possessing a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a bromine atom to the pyridazinone scaffold is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. However, this bromination can result in various structural isomers, the distinct biological activities of which necessitate unambiguous structural confirmation.
This guide provides an in-depth comparison of two common positional isomers, 4-bromo-6-phenylpyridazin-3(2H)-one (Isomer A) and 5-bromo-6-phenylpyridazin-3(2H)-one (Isomer B) . We will explore how key spectroscopic techniques—NMR, Mass Spectrometry, and Infrared Spectroscopy—can be leveraged to definitively differentiate them, moving beyond simple data reporting to explain the causal chemical principles behind the observed spectral differences.
The Isomers: A Structural Overview
The core challenge lies in distinguishing the placement of the bromine atom on the pyridazinone ring. The electronic environment of every other atom is subtly altered by this single positional change, providing the basis for spectroscopic differentiation.
Figure 1: Chemical structures of the two positional isomers under comparison.
¹H and ¹³C NMR Spectroscopy: The Definitive Tool
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each proton and carbon nucleus.
Principle of Differentiation
The key to differentiation lies in analyzing the chemical shifts (δ) and coupling patterns of the protons on the pyridazinone ring.
-
For Isomer A (4-bromo) , the bromine atom is adjacent to the C5-H proton. Its electron-withdrawing nature will deshield this proton, shifting it significantly downfield. This proton will appear as a singlet, as its only adjacent carbon (C4) has no proton to couple with.
-
For Isomer B (5-bromo) , the bromine atom is adjacent to the C4-H proton. This proton will also be shifted downfield but will appear as a singlet. The crucial difference is the absence of the downfield-shifted C5-H proton seen in Isomer A.
¹³C NMR provides confirmatory data. The carbon atom directly bonded to the bromine (C-Br) will experience a strong deshielding effect, but its signal will be significantly broadened and reduced in intensity due to the quadrupolar moment of the bromine atom. The chemical shifts of the other ring carbons will also differ predictably based on their proximity to the electronegative bromine.
Comparative NMR Data (Predicted & Representative)
The following table outlines the expected chemical shifts for the key differentiating signals. Actual values may vary based on solvent and concentration.
| Signal | Isomer A (4-bromo) | Isomer B (5-bromo) | Rationale for Difference |
| Pyridazinone H | ~7.8 ppm (s, 1H) | ~7.2 ppm (s, 1H) | Primary Differentiator: In Isomer A, this is H5, deshielded by adjacent Br. In Isomer B, this is H4, which is further from the second nitrogen, resulting in a more upfield shift. |
| C=O | ~160 ppm | ~158 ppm | The carbonyl carbon's electronic environment is influenced by the substituent at the 4-position. |
| C-Br | ~115 ppm | ~125 ppm | The position of the carbon directly attached to bromine provides a clear distinction. |
| C-H (Pyridazinone) | ~135 ppm | ~130 ppm | Corresponds to the carbon bearing the pyridazinone proton; its shift is influenced by the bromine's position. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the pyridazinone isomer for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[2]
-
Data Acquisition (¹H NMR):
-
Use a standard single-pulse experiment.
-
Set spectral width to cover a range of -2 to 12 ppm.
-
Employ a relaxation delay (d1) of 1-2 seconds and an acquisition time of 3-4 seconds.[2]
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry: Unveiling Fragmentation Patterns
Mass Spectrometry (MS) provides the molecular weight and, crucially, information about the molecule's fragmentation, which can be unique to each isomer.
Principle of Differentiation
While both isomers will exhibit the same molecular ion (M⁺) peak and the characteristic isotopic pattern of a single bromine atom (~1:1 ratio for M⁺ and M⁺+2 peaks), their fragmentation pathways upon collision-induced dissociation (CID) will differ.
-
Isomer A (4-bromo): A likely initial fragmentation would be the loss of a bromine radical (•Br), followed by the loss of carbon monoxide (CO) or cleavage of the N-N bond.
-
Isomer B (5-bromo): May undergo a retro-Diels-Alder (rDA) type fragmentation, a common pathway for pyridazinone rings, which would be influenced differently by the 5-bromo substitution compared to the 4-bromo. The initial loss of •Br is also possible, but the subsequent fragmentation of the resulting radical cation will differ from Isomer A, leading to unique daughter ions.
Comparative MS Data
| Feature | Isomer A (4-bromo) & Isomer B (5-bromo) | Rationale |
| Molecular Ion (M⁺) | m/z 250/252 | Both isomers have the same molecular formula (C₁₀H₇BrN₂O). The two peaks reflect the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[4] |
| Key Fragments | Different m/z values and/or relative intensities | The stability of the fragment ions will differ based on the initial position of the bromine atom, leading to a unique fragmentation "fingerprint" for each isomer. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A trace of formic acid can be added to aid protonation in positive ion mode.[5]
-
Infusion and Ionization: Infuse the sample solution directly into an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.[6]
-
Full Scan (MS1): Acquire a full scan mass spectrum to confirm the molecular weight and observe the characteristic bromine isotope pattern at m/z 251/253 (for [M+H]⁺).
-
Tandem MS (MS/MS): Select the protonated molecular ion (m/z 251 or 253) as the precursor ion. Subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.[5]
-
Product Ion Scan (MS2): Scan for the resulting product (daughter) ions to generate the fragmentation pattern specific to the isomer.
Infrared (IR) & UV-Vis Spectroscopy: Supporting Techniques
While NMR and MS are primary differentiation tools, IR and UV-Vis spectroscopy provide valuable confirmatory data.
Principle of Differentiation
-
Infrared (IR) Spectroscopy: Both isomers will show characteristic peaks for the N-H stretch (~3200 cm⁻¹), the amide C=O stretch (~1670 cm⁻¹), and aromatic C=C stretches.[7] The main differences will be subtle shifts in these frequencies due to changes in the electronic distribution and, more distinctly, in the "fingerprint region" (below 1500 cm⁻¹), where the C-Br stretching and various bending vibrations occur. The exact position of the C-Br stretch can be diagnostic.
-
UV-Vis Spectroscopy: The electronic transitions (π → π* and n → π*) give rise to UV absorption.[8][9] The position of the bromine atom will slightly perturb the energy levels of the molecular orbitals. While not typically sufficient for standalone identification, a consistent shift in the absorption maximum (λ_max) between the two known isomers can serve as a useful quality control check.
Comparative Spectroscopic Data
| Technique | Feature | Expected Observation |
| IR | C=O Stretch | ~1678 cm⁻¹ (subtle shifts expected between isomers)[7] |
| N-H Stretch | ~3200 cm⁻¹ (broad) | |
| C-Br Stretch | 600-500 cm⁻¹ (position may vary slightly) | |
| UV-Vis | λ_max | ~290-310 nm (slight shift in λ_max and molar absorptivity expected)[8] |
Experimental Protocol: IR & UV-Vis Spectroscopy
-
IR (FT-IR):
-
Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.
-
-
UV-Vis:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
-
Use a matched pair of cuvettes, one for the sample and one for a solvent blank.
-
Scan a suitable wavelength range (e.g., 200-400 nm) to identify the λ_max.
-
Workflow for Isomer Identification
For an unknown sample suspected to be one of the two isomers, a logical workflow ensures efficient and accurate identification.
Sources
- 1. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
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- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
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A Comparative Guide to the Elemental Analysis of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
This guide provides an in-depth analysis of methodologies for determining the elemental composition of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, a heterocyclic building block crucial in the synthesis of pharmaceuticals and research chemicals.[1] We will explore the foundational technique of combustion analysis and compare its utility against modern spectroscopic methods, offering researchers a comprehensive framework for choosing the most appropriate characterization tools.
Foundational Characterization: Theoretical Composition
Before any empirical analysis, understanding the theoretical elemental makeup is paramount. This serves as the benchmark against which all experimental data are validated. The molecular formula for 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one is C₇H₅BrN₂O₂.[1][2] With a molecular weight of 229.03 g/mol , the theoretical elemental composition is calculated as follows:[1][2]
| Element | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 7 | 84.077 | 36.71% |
| Hydrogen (H) | 1.008 | 5 | 5.040 | 2.20% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 34.89% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 12.23% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 13.97% |
| Total | 229.033 | 100.00% |
This theoretical data is the cornerstone of our analytical work. Any significant deviation in experimental results would suggest the presence of impurities, residual solvents, or an incorrect structural assignment.
Primary Method: Combustion-Based Elemental Analysis
For decades, the gold standard for determining the carbon, hydrogen, nitrogen, and sulfur (CHNS) content in organic compounds has been combustion analysis.[3] This technique, while traditional, remains a fast, simple, and inexpensive method for confirming the purity and empirical formula of a synthesized compound.[4]
Principle of Operation
The methodology is elegantly straightforward: a small, precisely weighed sample of the compound is combusted in an oxygen-rich, high-temperature environment. This process quantitatively converts the constituent elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[3] These gases are then separated, typically by gas chromatography (GC), and measured by a thermal conductivity detector (TCD).[4]
Oxygen content is usually determined by pyrolysis in an inert atmosphere, converting the oxygen into carbon monoxide (CO), which is then quantified. Halogens, such as the bromine in our target molecule, can be determined by Schöniger oxidation or other methods where the resulting halide is quantified, often by titration.
Experimental Protocol: CHN Analysis
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., Acetanilide). This step is critical for ensuring the accuracy of the thermal conductivity detector's response.
-
Sample Preparation: Accurately weigh 1-3 mg of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one into a tin or silver capsule. The sample must be homogenous and completely dry, as residual solvent (especially water) will critically skew the hydrogen and oxygen percentages.
-
Combustion: Place the capsule into the autosampler. The instrument introduces the sample into a combustion furnace heated to ~900-1000°C in a stream of pure oxygen. This ensures complete and instantaneous oxidation.
-
Reduction & Gas Separation: The resultant gas mixture (CO₂, H₂O, N₂, and bromine compounds) flows through a reduction tube (typically containing copper) to remove excess oxygen and convert nitrogen oxides to N₂. The gases are then passed through a chromatographic column to separate them.
-
Detection and Quantification: The separated gases elute from the column and pass through a thermal conductivity detector. The detector measures the change in thermal conductivity of the helium carrier gas caused by the analyte gas. The resulting signal is proportional to the concentration of each gas.
-
Data Analysis: The instrument's software integrates the detector signals and, using the calibration data, calculates the mass percentages of C, H, and N in the original sample.
Workflow for Combustion Analysis
Caption: Workflow for CHN elemental analysis.
A Comparative Perspective: Alternative Analytical Techniques
While elemental analysis is excellent for confirming purity and empirical formula, it provides no information about the molecular structure. For this, researchers must turn to spectroscopic and spectrometric techniques.[5][6] Each method provides a unique and complementary piece of the structural puzzle.
| Technique | Principle | Information Provided | Strengths | Weaknesses |
| Elemental Analysis (EA) | Combustion and detection of elemental gases.[3] | Quantitative elemental composition (%C, H, N, Br, O). | Fast, inexpensive, excellent for purity assessment and formula confirmation.[4] | Provides no structural information (connectivity, functional groups). |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions by mass-to-charge ratio.[5] | Molecular weight, molecular formula (high-res MS), fragmentation patterns. | Extremely sensitive, provides exact molecular weight, aids in structural elucidation via fragmentation.[7] | Isomers are often indistinguishable, can be destructive. |
| NMR Spectroscopy (¹H, ¹³C) | Excitation of atomic nuclei in a magnetic field.[5] | Detailed carbon-hydrogen framework, atom connectivity, stereochemistry. | Unparalleled for detailed structural determination in solution, non-destructive.[5][7] | Relatively insensitive, requires larger sample amounts, complex spectra for large molecules. |
| Infrared (IR) Spectroscopy | Absorption of IR radiation by molecular vibrations.[6] | Presence of specific functional groups (e.g., C=O, N-H, C-O). | Fast, simple, provides a "fingerprint" of functional groups present. | Does not provide information on the overall molecular structure or connectivity. |
Integrated Analytical Workflows
In modern drug development, no single technique is used in isolation. A logical, multi-technique workflow is employed to provide a self-validating system for compound characterization.
Mass Spectrometry Workflow
Mass spectrometry is often the first stop after synthesis to confirm that a product of the correct molecular weight has been formed.
Caption: General workflow for Mass Spectrometry.
NMR Spectroscopy Workflow
Following mass confirmation, NMR is used to definitively elucidate the molecular structure.
Caption: General workflow for NMR Spectroscopy.
Conclusion
For the definitive characterization of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, a multi-faceted approach is essential. Elemental analysis serves as a crucial, quantitative tool to verify the empirical formula and assess the purity of the bulk material.[4] However, it must be used in concert with more structurally informative techniques. Mass spectrometry provides rapid confirmation of the molecular weight, while NMR spectroscopy offers an unparalleled, detailed map of the molecular architecture.[5][7] By integrating the data from these complementary methods, researchers can establish the identity, purity, and structure of their target compound with the highest degree of scientific confidence.
References
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ENOF LIFE SUPPORT SYSTEMS (EOLSS). ELEMENTAL ANALYSIS. Retrieved from [Link]
-
VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
-
BLD Pharmatech. (n.d.). 6-Bromo-2H-pyrido[3, 2-b][4][8]oxazin-3(4H)-one, min 97%. Retrieved from [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]
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Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
-
Online Organic Chemistry Tutor. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-2H-pyrido[3,2-B][4][8]oxazin-3(4H)-one. Retrieved from [Link]
-
Modern Analytical Chemistry. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
-
Chemical Science International Journal. (2015, August 31). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved from [Link]
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A Comparative Guide to the X-ray Crystallography of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of single-crystal X-ray crystallography for the structural elucidation of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives against other common analytical techniques. Authored from the perspective of a Senior Application Scientist, this document emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and validated approach to structural analysis in drug discovery and materials science.
Introduction: The Significance of the Pyrido[3,2-b]oxazinone Scaffold
The 2H-pyrido[3,2-b]oxazin-3(4H)-one core is a heterocyclic scaffold of considerable interest in medicinal chemistry due to its structural resemblance to biologically active compounds. The introduction of a bromine atom at the 6-position can significantly modulate the compound's physicochemical properties, including its lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy. Accurate determination of the three-dimensional atomic arrangement of these molecules is paramount for understanding structure-activity relationships (SAR), guiding the design of new derivatives with improved pharmacological profiles, and enabling computational modeling.
Single-crystal X-ray crystallography stands as the definitive method for obtaining this precise structural information.[1] This guide will walk through the complete workflow, from synthesis to final structural analysis, and compare its outputs with those of other widely used analytical techniques.
Experimental Workflow: From Synthesis to Structure
The journey from a chemical concept to a fully characterized crystal structure is a multi-step process that demands precision and a deep understanding of the underlying chemistry and physics.
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A Senior Application Scientist's Guide to Assessing the Purity of Commercial 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
In the landscape of contemporary drug discovery and development, the purity of starting materials and intermediates is not merely a matter of regulatory compliance; it is a cornerstone of scientific rigor and reproducibility. For novel heterocyclic scaffolds like 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, a compound of increasing interest for its potential applications in medicinal chemistry, a thorough understanding of its purity profile is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of commercially available 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one, ensuring the integrity of their downstream applications.
This document moves beyond a simple recitation of analytical methods. It delves into the rationale behind a multi-technique approach, offering insights honed from years of experience in chemical analysis and process development. We will explore not just how to measure purity, but why specific techniques are chosen and how to interpret the resulting data to build a complete picture of the material's quality.
The Criticality of Purity for 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one serves as a key building block in the synthesis of more complex molecules. The presence of impurities, even at seemingly low levels, can have significant consequences:
-
Altered Biological Activity: Impurities may possess their own biological activity, leading to confounding results in screening assays and potentially masking or exaggerating the activity of the target compound.
-
Reaction Inhibition or Side-Product Formation: Reactive impurities can interfere with subsequent chemical transformations, leading to lower yields, incomplete reactions, or the formation of undesirable side-products.
-
Inaccurate Stoichiometry: The presence of non-disclosed impurities leads to incorrect calculations of molar equivalents, impacting reaction optimization and scale-up efforts.
-
Toxicity: Certain process-related impurities can be toxic, posing a risk in later-stage development and for in-vivo studies.
Given these risks, a robust, multi-faceted analytical approach is not just recommended; it is essential.
A Multi-Pronged Strategy for Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the orthogonal application of several methods, each providing a unique piece of the puzzle. Our recommended workflow for 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one integrates High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Mass Spectrometry (MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of non-chromophoric impurities.
Figure 1: A decision-making workflow for the comprehensive purity assessment of commercial 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
High-Performance Liquid Chromatography (HPLC-UV): The Quantitative Workhorse
HPLC with UV detection is the gold standard for determining the purity of small organic molecules. It separates the target compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase. The area under the curve for each peak in the resulting chromatogram is proportional to the concentration of that species, allowing for accurate quantification.
Why it's essential: HPLC provides a precise percentage purity value (often referred to as "purity by area %"). It is highly sensitive and can detect impurities at very low levels (typically <0.1%).
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the commercial 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) to create a 1 mg/mL stock solution. Ensure complete dissolution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the main compound).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak relative to the total area of all peaks. This provides the purity value.
-
Pay close attention to the retention times of any impurity peaks for comparison across different batches or suppliers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns
While HPLC-UV tells us how much of an impurity is present, LC-MS helps us understand what it is. By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the main compound and any co-eluting or separated impurities.
Why it's essential: The mass data allows for the tentative identification of impurities. For example, an impurity with a mass of +16 Da relative to the parent compound could indicate an oxidation product. This information is invaluable for understanding the stability of the compound and for troubleshooting synthetic routes.
Interpreting LC-MS Data for 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one
The expected molecular weight of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one (C₇H₅BrN₂O₂) is approximately 228.9 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are present in roughly a 1:1 ratio), the mass spectrum should show a characteristic doublet for the molecular ion [M+H]⁺ at approximately m/z 230 and 232. Any other significant peaks in the mass spectrum of an impurity peak from the chromatogram should be investigated.
¹H NMR Spectroscopy: The Definitive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule. For purity assessment, ¹H NMR is particularly powerful for several reasons:
-
Structural Verification: It confirms that the main component of the sample has the correct chemical structure.
-
Detection of Non-Chromophoric Impurities: NMR can detect impurities that do not have a UV chromophore and would therefore be invisible to HPLC-UV. This includes residual solvents and certain reagents.
-
Quantitative NMR (qNMR): With the use of an internal standard, NMR can be used as a quantitative technique to determine the absolute purity (or assay) of the material.
Why it's essential: NMR provides an orthogonal check on the purity value obtained by HPLC and confirms the identity of the material. It is the most powerful tool for identifying and quantifying residual solvents.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a known amount of an internal standard (e.g., dimethyl sulfone) if performing qNMR.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field instrument.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Use a relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest for quantitative accuracy.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the protons of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one and any impurity peaks.
-
Compare the observed chemical shifts and coupling constants to expected values to confirm the structure.
-
Identify and quantify any residual solvents by comparing their characteristic peaks to the main compound's peaks.
-
Comparative Analysis of Commercial Samples: A Hypothetical Case Study
To illustrate the application of this multi-technique approach, let's consider a hypothetical comparison of three different commercial suppliers of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White to off-white powder | Pale yellow powder | Off-white crystalline solid |
| HPLC Purity (Area %) | 98.5% | 95.2% | 99.7% |
| Major Impurity (HPLC) | 1.2% at RRT 0.85 | 3.8% at RRT 1.15 | 0.2% at RRT 0.92 |
| LC-MS of Major Impurity | [M+H]⁺ = 149 | [M+H]⁺ = 309, 311 | Not determined |
| ¹H NMR Analysis | Conforms to structure. Contains 0.5% residual ethyl acetate. | Conforms to structure. Contains 1.1% residual dichloromethane. | Conforms to structure. No residual solvents detected (<0.1%). |
| Overall Assessment | Good Quality. Suitable for most research applications. | Fair Quality. Further purification may be required for sensitive applications. Major impurity suggests a potential dimerization product. | High Quality. Recommended for demanding applications such as late-stage drug development and GMP synthesis. |
RRT = Relative Retention Time
This table summarizes the kind of comprehensive data that should be generated to make an informed decision about which supplier's material is best suited for a particular application.
Conclusion and Recommendations
The assessment of purity for a critical chemical intermediate like 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one is a non-negotiable aspect of rigorous scientific research. A superficial reliance on a supplier's certificate of analysis is insufficient. Instead, a proactive, in-house verification using an orthogonal set of analytical techniques—HPLC for quantification, LC-MS for impurity identification, and NMR for structural confirmation—is the most robust approach.
By implementing the workflows and protocols outlined in this guide, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. This investment in analytical diligence pays significant dividends in the long run, preventing costly delays and ensuring the validity of experimental data.
References
-
High-Performance Liquid Chromatography (HPLC): Principles and Applications. Journal of Chemical Education. A foundational overview of HPLC theory and practice. [Link]
-
Introduction to Mass Spectrometry. American Chemical Society. A resource detailing the principles of mass spectrometry. [Link]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy. Khan Academy. An accessible introduction to the fundamentals of NMR spectroscopy. [Link]
-
ICH Q3A Impurities in New Drug Substances. International Council for Harmonisation. Regulatory guidance on the identification and control of impurities in new drug substances. [Link]
A Comparative Guide to the Biological Screening of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one Derivatives
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures for drug discovery is perpetual. The 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one core represents a promising, yet largely unexplored, chemical entity. Its rigid, fused ring system, incorporating both pyridine and oxazine motifs, offers a unique three-dimensional architecture for interaction with biological targets. The presence of a bromine atom at the 6-position provides a strategic handle for further synthetic elaboration, allowing for the generation of diverse compound libraries with tunable physicochemical properties. This guide provides a comprehensive framework for the biological screening of derivatives from this novel scaffold, offering a comparative analysis with established heterocyclic systems and detailed experimental protocols to empower researchers in their drug development endeavors. While direct biological data for derivatives of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one is not yet prevalent in published literature, this guide will leverage data from structurally related pyridobenzoxazines and other pertinent heterocyclic compounds to establish a robust screening cascade and contextualize potential findings.
The Pyridobenzoxazine Scaffold: A Comparative Overview
The pyridobenzoxazine scaffold is a close structural relative of the more extensively studied benzoxazines and quinazolines. These heterocyclic systems share a common bicyclic core but differ in the nature and arrangement of their heteroatoms, which significantly influences their biological activity.
Anticipated Biological Activities
Based on the known pharmacological profiles of related heterocyclic compounds, derivatives of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one are anticipated to exhibit a range of biological activities, including:
-
Anticancer Activity: Many nitrogen-containing heterocycles are known to interfere with key pathways in cancer cell proliferation and survival.
-
Antimicrobial Activity: The structural motifs present in the pyridobenzoxazine core are found in several classes of antibacterial and antifungal agents.
-
Enzyme Inhibition: The scaffold's rigid conformation may allow for specific and potent inhibition of various enzymes implicated in disease.
This guide will focus on providing a roadmap for evaluating these key biological activities.
Comparative Performance Analysis: Pyridobenzoxazines and Their Alternatives
To provide a benchmark for the biological evaluation of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives, it is instructive to compare the performance of related pyridobenzoxazines with other well-established heterocyclic scaffolds.
Anticancer Activity: A Focus on EGFR-TK Inhibition
A recent study on novel pyrido[2,3-b][1][2]oxazine-based inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) provides valuable insights into the potential of the pyridobenzoxazine scaffold in oncology.[1] Several of these compounds demonstrated potent cytotoxic effects against non-small cell lung cancer (NSCLC) cell lines, with some exhibiting efficacy comparable to the clinically approved drug, osimertinib.[1]
| Compound | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| 7f | Pyrido[2,3-b][1][2]oxazine | HCC827 (EGFR exon 19 del) | 0.09 | [1] |
| 7f | Pyrido[2,3-b][1][2]oxazine | H1975 (EGFR L858R/T790M) | 0.89 | [1] |
| 7f | Pyrido[2,3-b][1][2]oxazine | A549 (WT-EGFR) | 1.10 | [1] |
| Osimertinib | Pyrimidine | HCC827 (EGFR exon 19 del) | ~0.02 | (Historical Data) |
| Gefitinib | Quinazoline | HCC827 (EGFR exon 19 del) | ~0.02 | (Historical Data) |
The data suggests that the pyridobenzoxazine scaffold can be a viable platform for the development of potent and selective anticancer agents. The observed activity against mutant EGFR highlights the potential for these compounds to address acquired resistance to existing therapies.
Antimicrobial Activity: A Comparison with Quinolones
Pyridobenzoxazine derivatives have also been investigated for their antibacterial properties.[3] A comparative analysis with the well-established quinolone class of antibiotics can provide a useful benchmark.
| Compound Class | General Activity | Representative MICs (µg/mL) | Mechanism of Action |
| Pyridobenzoxazines | Gram-positive and Gram-negative bacteria | Data not yet widely available for the 6-bromo derivative. | Likely DNA gyrase and/or topoisomerase IV inhibition. |
| Quinolones | Broad-spectrum antibacterial activity | Ciprofloxacin: 0.004-2 (Enterobacteriaceae), 0.25-2 (S. aureus) | DNA gyrase and topoisomerase IV inhibition. |
While specific minimum inhibitory concentration (MIC) data for 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives is not yet available, the structural similarity to quinolones suggests a similar mechanism of action and a promising avenue for antimicrobial drug discovery.
Experimental Protocols for Biological Screening
A systematic approach to biological screening is crucial for elucidating the therapeutic potential of novel compounds. The following section provides detailed, step-by-step protocols for key assays.
Workflow for Anticancer Activity Screening
Caption: Workflow for anticancer screening of novel compounds.
This colorimetric assay is a widely used method for assessing cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for Antimicrobial Activity Screening
Caption: Workflow for antimicrobial screening of novel compounds.
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well U-bottom plates
-
Test compounds dissolved in DMSO (stock solution)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the 96-well plate, resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold presents a compelling starting point for the development of novel therapeutic agents. While direct biological data for its derivatives is currently limited, the promising anticancer and antimicrobial activities of related pyridobenzoxazines and other heterocyclic systems provide a strong rationale for its investigation. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the systematic biological screening of compound libraries derived from this novel core.
Future research should focus on the synthesis of a diverse library of derivatives to establish clear structure-activity relationships (SAR). Mechanistic studies will be crucial to identify the specific molecular targets of the most active compounds. Through a dedicated and systematic approach, the therapeutic potential of the 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold can be fully elucidated, potentially leading to the discovery of next-generation drugs for the treatment of cancer and infectious diseases.
References
-
Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (URL not available)
-
Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds. (URL not available)
-
Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468). [Link]
-
Synthesis and antibacterial activity of novel pyridobenzoxazine analogues. [Link]
-
Structure-activity relationships for pyrido-, imidazo-, pyrazolo-, pyrazino-, and pyrrolophenazinecarboxamides as topoisomerase-targeted anticancer agents. [Link]
-
Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. [Link]
- Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (URL not available)
-
Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. [Link]
- Structure activity relationship of the synthesized compounds. (URL not available)
-
Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][2]oxazin-3(4H). (URL not available)
-
Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. [Link]
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (URL not available)
- Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine deriv
- BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIV
-
2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. [Link]
- Biological Potentials of Oxazines as Promising Agents for Drug Discovery. (URL not available)
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]
- Synthesis, Antimicrobial Evaluation, Molecular Docking and Dynamics Simulations of Novel 2,3‐Disubstituted Quinazolin‐4(3H)
-
Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. [Link]
-
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. [Link]
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of novel pyridobenzoxazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Yield Analysis of Cross-Coupling Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: The Transformative Power of Cross-Coupling in Modern Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-making, empowering chemists to construct complex molecular architectures with unparalleled precision.[1][2] These reactions, which forge carbon-carbon and carbon-heteroatom bonds, are the bedrock of modern synthetic organic chemistry, particularly within the pharmaceutical and materials science sectors.[1][2][3] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the profound impact of these methodologies.[4] For professionals in drug discovery and development, the ability to rapidly and efficiently generate diverse analogs of a lead compound is paramount for exploring structure-activity relationships (SAR).[2] Cross-coupling reactions are a cornerstone of this process, enabling the synthesis of a vast array of structurally diverse molecules.[3]
This guide provides a comparative analysis of the most widely employed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination. Our focus will be on the practical aspects that influence reaction yield, offering insights into the selection of appropriate reaction conditions and providing a framework for systematic yield optimization.
The Catalytic Heart: A Generalized Palladium Cross-Coupling Cycle
At the core of these powerful transformations lies a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[4] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The efficiency of each step—oxidative addition, transmetalation (or a related step), and reductive elimination—is profoundly influenced by the choice of catalyst, ligands, substrates, base, and solvent.[4][5][6]
Head-to-Head Comparison: A Yield-Centric Analysis
The selection of a specific cross-coupling reaction is a critical decision in synthetic planning. While each reaction has its unique strengths, a direct comparison of their performance with a standardized substrate can be illustrative. The functionalization of 2,5-diiodopyrazine serves as a valuable case study for comparing the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[7]
| Reaction Type | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | [7] |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High | [7] | |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | High | [7] | |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 4 | High | [7] |
| Buchwald-Hartwig | Pd(OAc)₂ / X-Phos | NaOt-Bu | Toluene | 100 | 18 | High | [7] |
| Table 1: Comparative performance of palladium catalysts in the cross-coupling of 2,5-diiodopyrazine. "Good" and "High" yields are as reported in the literature, suggesting successful reactions without specifying the exact percentage in the abstract.[7] |
This comparison highlights that for a given substrate, different catalyst systems can lead to high yields, with the choice often depending on factors like reaction time, temperature, and cost.[7]
Deep Dive into Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction due to its operational simplicity, the commercial availability of a vast array of boronic acids and their derivatives, and the generally mild reaction conditions.[4][8] The byproducts of the reaction are typically inorganic and easily removed, simplifying purification.
Mechanism in Focus:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpcsonline.com [ijpcsonline.com]
Safety Operating Guide
Proper Disposal of 6-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one: A Guide for Laboratory Professionals
Proper Disposal of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one: A Guide for Laboratory Professionals
Researchers and scientists working with novel chemical entities like 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one bear the critical responsibility of ensuring not only the integrity of their research but also the safety of themselves, their colleagues, and the environment. As a brominated heterocyclic compound, this substance requires meticulous handling and adherence to specific disposal protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, grounded in established safety principles and regulatory compliance.
Hazard Assessment and Personal Protective Equipment (PPE)
-
Acute Toxicity (Oral): Harmful if swallowed.[3]
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
Therefore, the following minimum PPE must be worn at all times when handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves. | To prevent skin contact and potential irritation.[3] |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[3] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize inhalation of dust or vapors, which may cause respiratory irritation.[3] |
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. Due to the presence of a bromine atom, 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is classified as a halogenated organic compound .
Core Directive: NEVER dispose of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one down the drain or in regular trash. It must be collected as hazardous waste.
All waste containing this compound, including pure substance, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and solutions, must be placed in a designated "Halogenated Organic Waste" container.[5] These containers are typically collected by your institution's Environmental Health and Safety (EHS) department for specialized disposal, often through high-temperature incineration.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the disposal of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Caption: Disposal workflow for 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Step-by-Step Disposal Protocols
Disposal of Solid 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
-
Work in a Ventilated Area: Conduct all transfers of the solid compound within a certified chemical fume hood to minimize inhalation exposure.
-
Transfer to Waste Container: Carefully transfer the solid waste into the designated "Halogenated Organic Waste" container. Use a spatula or other appropriate tool to avoid generating dust.
-
Rinse Spatula: If the spatula is to be reused, rinse it with a small amount of a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate in the same halogenated waste container.
-
Seal and Label: Securely close the waste container. Ensure the container is clearly labeled with "Halogenated Organic Waste" and a list of its contents, including "6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one".
Disposal of Solutions Containing 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
-
No Drain Disposal: Under no circumstances should solutions containing this compound be poured down the sink.
-
Segregation: Ensure that the solvent is compatible with the other contents of the "Halogenated Organic Waste" container. Do not mix with strong acids, bases, or oxidizers unless a specific neutralization or quenching procedure has been approved by your institution's EHS department.
-
Transfer: Carefully pour the solution into the designated halogenated waste container.
-
Rinse Glassware: Rinse the emptied glassware with a small amount of an appropriate solvent and add the rinsate to the waste container. This ensures the complete transfer of the hazardous material.
-
Seal and Update Label: Securely seal the container and update the contents list on the label.
Disposal of Contaminated Consumables
-
Collection: Place all contaminated disposable items, such as gloves, weigh paper, pipette tips, and paper towels, into a separate, clearly labeled bag or container designated for solid halogenated waste.
-
Transfer to Main Container: Once the experiment is complete, transfer the contents of the bag into the main "Halogenated Organic Waste" container.
-
Avoid Sharps: Do not dispose of needles or other sharps in this container. Use a designated sharps container.
Decontamination and Spill Management
Equipment Decontamination
Effective decontamination procedures are highly specific to the chemical and the type of equipment.[6] For glassware and other non-porous surfaces contaminated with 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one:
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. Collect this rinsate as halogenated organic waste.
-
Wash: Wash the rinsed equipment with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
For more complex equipment, consult the manufacturer's guidelines and your institution's EHS protocols.
Spill Management
In the event of a spill, prioritize personal safety and containment:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: If the spill is small and you are trained to handle it, proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.
-
Personal Protection: Wear the appropriate PPE, including double gloving and respiratory protection if necessary.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
Cleanup: Place the absorbent material into the "Halogenated Organic Waste" container.
-
Decontaminate: Decontaminate the spill area using a suitable solvent and then soap and water. Collect all cleaning materials as halogenated waste.
Regulatory Framework
The disposal of 6-Bromo-2H-pyrido[3,2-b][1]oxazin-3(4H)-one falls under the regulations for hazardous waste management. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are specifically listed and regulated.[7] Adherence to your institution's EHS guidelines is essential for compliance with these regulations.
Conclusion
The responsible disposal of 6-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a non-negotiable aspect of laboratory safety and environmental stewardship. By following these detailed procedures for hazard assessment, waste segregation, and decontamination, researchers can mitigate risks and ensure that this compound is managed safely and in accordance with regulatory requirements. Always consult your institution's specific EHS protocols and the Safety Data Sheet for any chemical before handling and disposal.
References
- University of Bern. (2017, September 4).
- Sigma-Aldrich. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one 97%.
- Bucknell University.
- Rutgers University.
- GOV.UK. Bromine: incident management.
- U.S. Environmental Protection Agency. (1986).
- Federal Emergency Management Agency. (2023, June 6). 3.1.
- Centers for Disease Control and Prevention. (1981, March 12). Decontamination procedures for chemical process equipment. CDC Stacks.
- Safety data sheet according to 1907/2006/EC, Article 31. (2019, November 6).
- Cornell Law School. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- TCI Chemicals. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental Science & Technology, 39(22), 8691-8699.
-
National Center for Biotechnology Information. 6-Bromo-2H-pyrido[3,2-B][1][2]oxazin-3(4H)-one. PubChem.
-
ChemicalBook. 7-bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
- U.S. Environmental Protection Agency. Hazardous Waste.
Sources
- 1. dbmr.unibe.ch [dbmr.unibe.ch]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 6-溴-2H-1,4-苯并噁嗪-3(4H)-酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. bucknell.edu [bucknell.edu]
- 6. 3.1. Equipment Decontamination | FEMA.gov [fema.gov]
- 7. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
